molecular formula C42H75O10P B15545158 18:0-18:2 PG sodium

18:0-18:2 PG sodium

Katalognummer: B15545158
Molekulargewicht: 771.0 g/mol
InChI-Schlüssel: AKWGRDPPGYFWIW-ULJYVIMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:0-18:2 PG sodium is a useful research compound. Its molecular formula is C42H75O10P and its molecular weight is 771.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C42H75O10P

Molekulargewicht

771.0 g/mol

IUPAC-Name

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C42H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,39-40,43-44H,3-10,15-16,21-38H2,1-2H3,(H,47,48)/b13-11-,14-12-,19-17-,20-18-/t39?,40-/m1/s1

InChI-Schlüssel

AKWGRDPPGYFWIW-ULJYVIMSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Purification of 1-Stearoyl-2-Linoleoyl-sn-Glycero-3-Phospho-(1'-rac-glycerol) (PG(18:0/18:2)): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), a mixed-acid phosphatidylglycerol of significant interest in various research and development applications. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key chemical and biological pathways.

Introduction

Phosphatidylglycerols (PGs) are a class of glycerophospholipids that are integral components of biological membranes and pulmonary surfactant.[1] The specific species PG(18:0/18:2), featuring a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, possesses unique biophysical properties that influence membrane fluidity and cellular signaling. The precise synthesis and purification of this molecule are crucial for its use as a standard in lipidomics, for investigating its role in biological systems, and for its potential application in drug delivery systems.

Synthesis of PG(18:0/18:2)

The synthesis of asymmetrically acylated phosphatidylglycerols like PG(18:0/18:2) requires a strategic approach to ensure the specific placement of the different fatty acid chains. Both chemical and chemo-enzymatic methods can be employed.

Chemical Synthesis Approach

A robust method for the stereospecific synthesis of PGs with unsymmetrical acyl chains involves the use of phosphoramidite (B1245037) or H-phosphonate chemistry.[2][3] This approach provides excellent control over the stereochemistry and acyl chain composition.

Experimental Protocol: Synthesis via H-phosphonate Methodology (Adapted from similar PG syntheses) [3]

This protocol is adapted from a method for synthesizing unsymmetrical PGs and can be applied to produce PG(18:0/18:2). The overall workflow is depicted in the diagram below.

Chemical Synthesis Workflow for PG(18:0/18:2) cluster_synthesis Synthesis Steps Start Glycerol (B35011) Backbone Precursor Step1 Step 1: Acylation at sn-1 (Stearic Acid) Start->Step1 Stearoyl Chloride, Pyridine Step2 Step 2: Acylation at sn-2 (Linoleic Acid) Step1->Step2 Linoleoyl Anhydride, DMAP Step3 Step 3: Phosphitylation Step2->Step3 Phosphorus Trichloride (B1173362), Imidazole Step4 Step 4: Coupling with Protected Glycerol Step3->Step4 Protected Glycerol, Pivaloyl Chloride Step5 Step 5: Oxidation Step4->Step5 Iodine, Water Step6 Step 6: Deprotection Step5->Step6 TBAF End Crude PG(18:0/18:2) Step6->End

Figure 1: Chemical Synthesis Workflow for PG(18:0/18:2).

Materials:

  • sn-Glycerol-3-phosphate derivative (with appropriate protecting groups)

  • Stearic acid (18:0)

  • Linoleic acid (18:2)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Phosphorus trichloride or a suitable phosphitylating agent

  • Protected glycerol

  • Oxidizing agent (e.g., iodine)

  • Deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) - TBAF)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), etc.

  • Silica gel for column chromatography

Procedure:

  • Selective Acylation at sn-1: Start with a suitably protected glycerol backbone. React with stearic acid in the presence of DCC and a catalytic amount of DMAP to form 1-stearoyl-sn-glycerol.

  • Acylation at sn-2: Acylate the free hydroxyl group at the sn-2 position with linoleic acid using similar coupling conditions to yield 1-stearoyl-2-linoleoyl-sn-glycerol.

  • Phosphitylation: The diacylglycerol is then reacted with a phosphitylating agent, such as phosphorus trichloride and imidazole, followed by hydrolysis to generate an H-phosphonate monoester.

  • Coupling with Protected Glycerol: The H-phosphonate is coupled with a protected glycerol molecule in the presence of an activating agent like pivaloyl chloride.

  • Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water.

  • Deprotection: All protecting groups are removed to yield the final product, PG(18:0/18:2).

Quantitative Data for Synthesis (Illustrative)

StepReactionTypical Yield (%)Purity (%)
1sn-1 Acylation85-95>95
2sn-2 Acylation80-90>95
3-5Phosphorylation & Coupling60-75>90
6Deprotection70-85>90
Overall - 30-50 >90 (crude)
Chemo-enzymatic Synthesis Approach

This approach utilizes the high selectivity of enzymes, such as lipases and phospholipases, to introduce the fatty acids at specific positions on the glycerol backbone.[4]

Experimental Protocol: Chemo-enzymatic Synthesis (Conceptual)

  • Enzymatic Acylation at sn-1: Use a lipase (B570770) that is sn-1 specific to acylate a glycerol derivative with stearic acid.

  • Chemical or Enzymatic Acylation at sn-2: The sn-2 position can then be acylated with linoleic acid either chemically or using an sn-2 specific lipase.

  • Phosphorylation: The resulting diacylglycerol is then phosphorylated using a chemical method as described in the previous section or enzymatically using a diacylglycerol kinase.

  • Coupling to Glycerol: The phosphatic acid can then be converted to PG(18:0/18:2) via the CDP-diacylglycerol pathway.[5]

Purification of PG(18:0/18:2)

Purification of the synthesized PG(18:0/18:2) is critical to remove unreacted starting materials, by-products, and other lipid impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.

Experimental Protocol: HPLC Purification

A reversed-phase HPLC method is effective for separating phospholipids (B1166683).[6]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column C18 column (e.g., 4.6 x 100 mm, 5 µm particle size)
Mobile Phase A Methanol/Acetonitrile/Water (1:1:3, v/v/v) with 0.1% acetic acid
Mobile Phase B Isopropanol with 0.1% acetic acid
Gradient 0-100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Purity (Target) >99% (as determined by TLC)

Procedure:

  • Dissolve the crude PG(18:0/18:2) in the initial mobile phase.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient elution to separate the components.

  • Collect the fraction corresponding to the PG(18:0/18:2) peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Characterization of PG(18:0/18:2)

The identity and purity of the synthesized PG(18:0/18:2) must be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrometry Data:

ParameterValue
Molecular Formula C₄₂H₇₉O₁₀P
Molecular Weight 775.05 g/mol (as free acid)
[M-H]⁻ ion (Negative Mode) m/z 774.53
[M+Na]⁺ ion (Positive Mode) m/z 797.52
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the structure of the molecule. ³¹P NMR is particularly useful for phospholipids, as the phosphorus chemical shift is characteristic of the headgroup.

Expected ³¹P NMR Data:

A single peak in the ³¹P NMR spectrum around δ 0-2 ppm is characteristic of a phosphodiester in a phosphatidylglycerol.

Signaling Pathways Involving Phosphatidylglycerol

Phosphatidylglycerol is not only a structural component of membranes but also a key player in certain cellular signaling pathways. It serves as a precursor for other important lipids and can be a substrate for signaling enzymes.

Phosphatidylglycerol in Cellular Signaling cluster_pathway Signaling Cascade PG PG(18:0/18:2) PLA2 Phospholipase A2 PG->PLA2 Cardiolipin_Synthase Cardiolipin Synthase PG->Cardiolipin_Synthase LPG Lyso-PG PLA2->LPG Hydrolysis AA Linoleic Acid PLA2->AA Hydrolysis Downstream Downstream Signaling (e.g., Eicosanoids) AA->Downstream Cardiolipin Cardiolipin Cardiolipin_Synthase->Cardiolipin Condensation Mitochondrial_Function Mitochondrial Function & Apoptosis Cardiolipin->Mitochondrial_Function

Figure 2: Involvement of PG in Signaling Pathways.

Phosphatidylglycerol is a substrate for phospholipase A2 (PLA2), which can cleave the fatty acid at the sn-2 position, releasing linoleic acid and forming lysophosphatidylglycerol (B1238068) (Lyso-PG). Linoleic acid can then be converted into various signaling molecules. Furthermore, PG is a crucial precursor for the synthesis of cardiolipin, a phospholipid essential for mitochondrial function and the regulation of apoptosis.[5]

Conclusion

The successful synthesis and purification of high-purity PG(18:0/18:2) are achievable through established chemical and chemo-enzymatic methods, followed by rigorous purification and characterization. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to produce and utilize this important phospholipid in their studies, contributing to advancements in lipid research and drug development.

References

Critical Micelle Concentration of SOPG Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1-stearoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (SOPG) sodium salt. Due to the limited availability of a precise, experimentally determined CMC value for SOPG in publicly accessible literature, this guide offers a scientifically grounded estimation based on the known CMC values of structurally analogous phospholipids (B1166683). Furthermore, it details the experimental protocols for determining phospholipid CMCs and outlines the key factors influencing this crucial parameter.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of any surfactant, including phospholipids like SOPG. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles[1]. Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases and surpasses the CMC, any additional surfactant molecules will preferentially form micelles. This phenomenon is driven by the amphiphilic nature of the surfactant, where the hydrophobic tails seek to minimize contact with the aqueous environment by forming a core, while the hydrophilic headgroups remain exposed to the water.

The CMC is a critical parameter in various applications, particularly in drug delivery, as micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Estimated Critical Micelle Concentration of SOPG Sodium Salt

SOPG is a phosphatidylglycerol (PG) with one saturated 18-carbon acyl chain (stearoyl) and one monounsaturated 18-carbon acyl chain (oleoyl). Its CMC is expected to be in the low micromolar to nanomolar range, characteristic of diacyl phospholipids.

Table 1: CMC Values of Related Phosphatidylglycerols (PGs)

PhospholipidAcyl Chain CompositionCMCExperimental Conditions
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG)C18:1 / C18:1Not explicitly found, but expected to be in the nM to µM range. Forms bilayers/vesicles at very low concentrations.Aqueous solution
1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)C18:0 / C18:0Not explicitly found as a micellar CMC; forms bilayers.Aqueous solution
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphoglycerolC12:0 (lyso)0.17 mM0.15 M NaCl
Phosphatidylglycerols with shorter acyl chains (e.g., 8:0 PG, 10:0 PG, 12:0 PG, 14:0 PG)Di-C8:0 to Di-C14:01.21 mM to 0.011 mMData from Avanti Polar Lipids[2]

Estimation for SOPG:

Based on the available data, the following deductions can be made:

  • Effect of Acyl Chain Length: The CMC of phospholipids decreases significantly as the length of the hydrophobic acyl chains increases. For instance, the CMC of diacyl PGs decreases from millimolar to low micromolar as the chain length increases from 8 to 14 carbons[2].

  • Effect of Unsaturation: The presence of a double bond in the acyl chain, as in the oleoyl (B10858665) group of SOPG, generally increases the CMC compared to its fully saturated counterpart (DSPG). This is because the kink in the unsaturated chain disrupts the packing of the lipid molecules in the micelle, making micellization less favorable.

  • Diacyl vs. Lyso-phospholipids: Diacyl phospholipids like SOPG have much lower CMCs than their lysophospholipid counterparts (which have only one acyl chain) due to their increased hydrophobicity.

Considering these factors, the CMC of SOPG is anticipated to be extremely low, likely in the nanomolar (nM) to low micromolar (µM) range. It is important to note that phospholipids with long acyl chains, such as SOPG, have a strong tendency to form bilayers (liposomes) rather than spherical micelles in aqueous solutions. The "CMC" in this context often refers to the monomer concentration in equilibrium with these bilayer structures[3].

Factors Influencing the CMC of SOPG

Several environmental factors can significantly influence the CMC of SOPG:

  • Temperature: The effect of temperature on CMC is complex. For many ionic surfactants, the CMC first decreases with increasing temperature and then increases.

  • pH: The charge of the phosphatidylglycerol headgroup is pH-dependent. Changes in pH can alter the electrostatic repulsion between headgroups, thereby affecting the CMC.

  • Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactants like SOPG generally decreases the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged headgroups, facilitating micelle formation at a lower concentration.

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of phospholipids. The choice of method often depends on the specific properties of the surfactant and the desired sensitivity.

Fluorescence Spectroscopy using Pyrene (B120774)

This is a highly sensitive method for determining the CMC of surfactants with low CMC values.

Principle: The fluorescent probe pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When pyrene partitions into the hydrophobic core of a micelle, this I₁/I₃ ratio decreases significantly.

Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

  • Preparation of SOPG Solutions: Prepare a series of SOPG solutions in the desired aqueous buffer with concentrations spanning the expected CMC range.

  • Addition of Pyrene: To each SOPG solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is in the micromolar range (e.g., 1-2 µM). The organic solvent should be allowed to evaporate completely.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., several hours or overnight) at a constant temperature.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

  • Data Analysis: Calculate the I₁/I₃ ratio for each SOPG concentration. Plot the I₁/I₃ ratio as a function of the logarithm of the SOPG concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Workflow for CMC Determination by Fluorescence Spectroscopy:

CMC_Fluorescence_Workflow prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene to SOPG Solutions & Evaporate Solvent prep_pyrene->add_pyrene prep_sopg Prepare SOPG Serial Dilutions prep_sopg->add_pyrene equilibrate Equilibrate Samples add_pyrene->equilibrate measure Measure Fluorescence Emission Spectra equilibrate->measure analyze Calculate I1/I3 Ratio and Plot vs. log[SOPG] measure->analyze determine_cmc Determine CMC from Inflection Point analyze->determine_cmc

Caption: Workflow for determining the CMC of SOPG using pyrene fluorescence spectroscopy.

Surface Tensiometry

This classical method is based on the principle that surfactants lower the surface tension of a solvent.

Principle: As the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration.

Protocol:

  • Preparation of SOPG Solutions: Prepare a series of SOPG solutions in the desired aqueous buffer with concentrations spanning the expected CMC range.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method). Ensure that the system reaches equilibrium at each concentration.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the SOPG concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Logical Flow for CMC Determination by Surface Tensiometry:

CMC_Tensiometry_Logic sub_cmc Below CMC: Surface tension decreases with increasing [SOPG] at_cmc At CMC: Interface is saturated with SOPG monomers sub_cmc->at_cmc above_cmc Above CMC: Surface tension remains constant at_cmc->above_cmc plot Plot Surface Tension vs. log[SOPG] above_cmc->plot intersection CMC is the intersection of the two linear regions plot->intersection

Caption: Logical progression of surface tension changes for CMC determination.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation.

Principle: The formation of micelles is accompanied by a change in enthalpy (ΔH_mic). ITC measures the heat absorbed or released when a concentrated surfactant solution is titrated into a buffer. The resulting thermogram shows a characteristic shape from which the CMC and the enthalpy of micellization can be determined.

Protocol:

  • Sample Preparation: Prepare a concentrated solution of SOPG (well above the expected CMC) in the desired buffer. Fill the ITC syringe with this solution. The sample cell is filled with the same buffer.

  • Titration: Perform a series of small, sequential injections of the SOPG solution into the buffer-filled cell while monitoring the heat change.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection. A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated. The CMC is determined from the inflection point of this binding isotherm.

Dynamic Light Scattering (DLS)

DLS can be used to detect the formation of micelles by measuring their size.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. Below the CMC, only small monomers are present. Above the CMC, larger micelles are formed, leading to a significant increase in the scattered light intensity and the appearance of a particle population with a larger hydrodynamic radius.

Protocol:

  • Preparation of SOPG Solutions: Prepare a series of SOPG solutions at various concentrations around the expected CMC.

  • DLS Measurement: Measure the size distribution and scattered light intensity for each sample using a DLS instrument.

  • Data Analysis: Plot the scattered light intensity or the average particle size as a function of SOPG concentration. A sharp increase in either of these parameters indicates the formation of micelles, and the concentration at which this occurs is the CMC.

Signaling Pathways and Biological Relevance

Phosphatidylglycerols, including SOPG, are important components of biological membranes, particularly in bacteria and lung surfactant. The formation of SOPG micelles or liposomes can be relevant in the context of drug delivery systems that mimic biological membranes or are designed to interact with them. For instance, SOPG-containing liposomes can be used to encapsulate drugs and facilitate their delivery across cell membranes.

The interaction of SOPG aggregates with cellular signaling pathways is an area of active research. For example, the charge and composition of the lipid headgroup can influence the interaction of liposomes with cell surface receptors and subsequent endocytic pathways.

Hypothetical Signaling Pathway Interaction:

SOPG_Signaling_Interaction cluster_0 Drug Delivery Vehicle cluster_1 Target Cell SOPG_micelle SOPG Micelle (with encapsulated drug) receptor Cell Surface Receptor SOPG_micelle->receptor Binding endocytosis Endocytosis receptor->endocytosis Internalization drug_release Drug Release endocytosis->drug_release cellular_effect Cellular Effect drug_release->cellular_effect

Caption: Hypothetical interaction of an SOPG micelle with a target cell.

Conclusion

While a definitive experimental CMC value for SOPG sodium salt is not currently available, a reasoned estimation places it in the nanomolar to low micromolar range based on the properties of structurally related phospholipids. The actual CMC will be influenced by experimental conditions such as temperature, pH, and ionic strength. For precise applications, it is highly recommended to determine the CMC of SOPG experimentally using one of the detailed methods described in this guide, such as fluorescence spectroscopy or surface tensiometry. Understanding the CMC of SOPG is crucial for its effective application in research and development, particularly in the formulation of advanced drug delivery systems.

References

The Physicochemical and Biological Profile of 1-Stearoyl-2-Linoleoyl-sn-glycero-3-Phosphoglycerol (18:0-18:2 PG): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and biological significance of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG), a key glycerophospholipid. The document details its phase transition behavior, the experimental methodologies used for its characterization, and its role in cellular processes, with a focus on data relevant to researchers in lipidology and drug formulation.

Physicochemical Properties of 18:0-18:2 PG

The physical state and dynamic properties of lipid bilayers are critically dependent on the phase transition temperature (Tm) of their constituent phospholipids. This temperature marks the transition from a tightly packed gel phase to a more fluid liquid-crystalline phase.

Phase Transition Temperature

Table 1: Phase Transition Temperatures of Related Phospholipids

Lipid Name (Abbreviation)Acyl Chain CompositionHead GroupPhase Transition Temperature (Tm) in °C
Distearoylphosphatidylglycerol (DSPG)18:0/18:0Phosphoglycerol55
Dioleoylphosphatidylglycerol (DOPG)18:1/18:1Phosphoglycerol-18
1-Stearoyl-2-oleoyl-PG (SOPG)18:0/18:1PhosphoglycerolNot available
1-Stearoyl-2-linoleoyl-PG (18:0-18:2 PG) 18:0/18:2 Phosphoglycerol Estimated to be < 0°C
1-Stearoyl-2-linoleoyl-PC (18:0-18:2 PC)18:0/18:2Phosphocholine-13.7 to -16[1]

Data for DSPG and DOPG from Avanti Polar Lipids.

Experimental Determination of Phase Transition Temperature

Differential Scanning Calorimetry (DSC) is the primary technique for determining the thermotropic phase behavior of lipids.[2][3][4][5][6]

Detailed Experimental Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm), enthalpy (ΔH), and cooperativity (transition width, ΔT½) of 18:0-18:2 PG liposomes.

Materials:

  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (sodium salt) powder

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)[1]

  • Chloroform/methanol (2:1, v/v) solvent[4]

  • Nitrogen gas

  • High-sensitivity differential scanning calorimeter

Procedure:

  • Liposome (B1194612) Preparation (Lipid Film Hydration): a. Dissolve a known quantity of 18:0-18:2 PG in a chloroform/methanol mixture in a round-bottom flask.[4] b. Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.[4] c. Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[4] d. Hydrate the lipid film with the desired buffer solution by vortexing or gentle agitation above the estimated phase transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs).[1][4] e. For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the lipid's Tm.[1]

  • DSC Analysis: a. Accurately transfer a known amount of the liposome suspension into the sample pan of the DSC instrument. Use the same volume of buffer in the reference pan. b. Seal the pans hermetically. c. Place the sample and reference pans in the calorimeter cell. d. Equilibrate the system at a temperature well below the expected transition temperature. e. Scan the temperature at a controlled rate (e.g., 1°C/min or as appropriate for the instrument and sample).[1] Multiple scans are often performed to ensure reproducibility. f. Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: a. The resulting DSC thermogram plots heat flow versus temperature. The phase transition is observed as an endothermic peak. b. Mid-point Transition Temperature (Tm): The temperature at the peak maximum of the endotherm.[4][5] c. Transition Enthalpy (ΔH): The area under the endothermic peak, calculated by integrating the peak. This represents the energy absorbed during the phase transition.[4][5] d. Transition Width at Half-Height (ΔT½): The width of the peak at half its maximum height, which is an indicator of the cooperativity of the transition. A narrower peak signifies higher cooperativity.[4][5]

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Lipid_Dissolution Dissolve 18:0-18:2 PG in Chloroform/Methanol Film_Formation Form Thin Lipid Film (Nitrogen Evaporation) Lipid_Dissolution->Film_Formation Solvent_Removal High Vacuum Solvent Removal Film_Formation->Solvent_Removal Hydration Hydrate Film with Buffer (Forms MLVs) Solvent_Removal->Hydration Extrusion Optional: Extrusion (Forms LUVs) Hydration->Extrusion Sample_Loading Load Sample and Reference Pans Hydration->Sample_Loading Extrusion->Sample_Loading Equilibration Equilibrate at Start Temperature Sample_Loading->Equilibration Scanning Scan Temperature at Controlled Rate Equilibration->Scanning Data_Acquisition Record Heat Flow vs. Temperature Scanning->Data_Acquisition Thermogram Generate DSC Thermogram Data_Acquisition->Thermogram Tm Determine Tm (Peak Maximum) Thermogram->Tm dH Calculate ΔH (Peak Area) Thermogram->dH dT Measure ΔT½ (Peak Width) Thermogram->dT

Figure 1. Experimental workflow for determining the phase transition temperature of 18:0-18:2 PG using DSC.

Biological Significance and Signaling Pathways

Phosphatidylglycerol is a crucial component of biological membranes, particularly in prokaryotes and in specific mammalian tissues like the lung surfactant. While direct signaling roles for 18:0-18:2 PG are not extensively documented, its constituent fatty acids and its function as a precursor in lipid metabolism are well-established.

Role in Cardiolipin (B10847521) Biosynthesis

Phosphatidylglycerol is a key intermediate in the biosynthesis of cardiolipin, a unique "double" phospholipid predominantly found in the inner mitochondrial membrane where it is essential for the function of the electron transport chain.[7] The synthesis pathway involves the condensation of phosphatidylglycerol with CDP-diacylglycerol.

Cardiolipin_Biosynthesis G3P Glycerol-3-Phosphate PA Phosphatidic Acid (e.g., from 18:0 and 18:2 acyl-CoAs) G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase Cardiolipin Cardiolipin CDP_DAG->Cardiolipin PG 18:0-18:2 PG PGP->PG PGP phosphatase PG->Cardiolipin Cardiolipin synthase

Figure 2. Simplified pathway of cardiolipin biosynthesis involving 18:0-18:2 PG.
Contribution of Constituent Fatty Acids to Signaling

The fatty acid composition of 18:0-18:2 PG—stearic acid (18:0) and linoleic acid (18:2)—imparts significant biological functionality.

  • Stearic Acid (18:0): As a saturated fatty acid, it contributes to more ordered membrane domains. Recent studies have also implicated saturated fatty acids in the regulation of retinoic acid signaling by influencing the activity of Fatty-Acid-Binding Protein 5 (FABP5).[8]

  • Linoleic Acid (18:2): This is an essential omega-6 polyunsaturated fatty acid. It is a precursor for the synthesis of arachidonic acid and subsequently for a range of eicosanoids (prostaglandins, thromboxanes, leukotrienes) that are potent signaling molecules involved in inflammation and immunity. The presence of linoleic acid significantly increases membrane fluidity.

The specific combination of a saturated and a polyunsaturated fatty acid in 18:0-18:2 PG suggests a role in creating membrane environments with unique biophysical properties, potentially influencing the function of embedded proteins and signaling complexes.

Conclusion

1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol is a phospholipid of significant interest due to its asymmetric acyl chain composition, which influences membrane fluidity and phase behavior. While its precise phase transition temperature requires direct experimental determination, it is estimated to be well below 0°C. The established methodology of Differential Scanning Calorimetry provides a robust framework for such characterization. Biologically, 18:0-18:2 PG serves as a crucial precursor for cardiolipin biosynthesis, and its constituent fatty acids are actively involved in cellular signaling. Further research into the specific roles of this phospholipid in modulating membrane domains and protein function will be valuable for advancing our understanding of lipid-mediated cellular processes and for the rational design of lipid-based drug delivery systems.

References

Spontaneous Curvature of 18:0-18:2 PG Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous curvature of lipid membranes is a critical parameter influencing a vast array of cellular processes, from vesicle trafficking and membrane fusion to the regulation of membrane protein function. This technical guide provides an in-depth exploration of the spontaneous curvature of membranes composed of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG), also known as SOPG. While direct quantitative data for the spontaneous curvature of 18:0-18:2 PG remains to be precisely determined, this document synthesizes current knowledge on phosphatidylglycerol (PG) lipids, outlines detailed experimental and computational protocols for its determination, and discusses its potential implications in cellular signaling.

Introduction to Spontaneous Curvature

The intrinsic or spontaneous curvature (C₀ or J₀) of a lipid monolayer is a measure of its natural tendency to bend in the absence of external forces. This property is dictated by the molecular geometry of the lipid, including the relative sizes of the hydrophilic headgroup and the hydrophobic acyl chains. Lipids with a cylindrical shape, where the headgroup and tail have similar cross-sectional areas, tend to form flat monolayers with a spontaneous curvature close to zero. Cone-shaped lipids, with a smaller headgroup relative to the acyl chains, favor negative curvature (forming structures like inverted micelles), while inverted-cone-shaped lipids, with a larger headgroup, prefer positive curvature (forming micelles).

For a lipid bilayer, the net spontaneous curvature is a result of the contributions from both leaflets. Asymmetric lipid distribution between the two layers can thus induce a net curvature in the membrane. This intrinsic bending preference plays a crucial role in the energetics of membrane deformation and is a key factor in processes that involve changes in membrane shape.

Spontaneous Curvature of Phosphatidylglycerol (PG) Membranes

Phosphatidylglycerol is an anionic phospholipid that is a component of many biological membranes, particularly in bacteria and plants. Generally, PG lipids are considered to have a cylindrical shape, leading to a spontaneous curvature that is near-zero[1]. However, the specific acyl chain composition significantly influences the overall molecular shape and, consequently, the spontaneous curvature.

For instance, studies on dioleoylphosphatidylglycerol (B1249151) (DOPG; 18:1-18:1 PG) have shown a small negative spontaneous curvature. One study using small-angle X-ray scattering (SAXS) reported a monolayer spontaneous curvature for DOPG of approximately -0.0067 nm⁻¹ in the presence of 150 mM NaCl[2]. This negative curvature is attributed to the unsaturation in the oleoyl (B10858665) chains, which increases the cross-sectional area of the hydrophobic region.

For 18:0-18:2 PG, the presence of a saturated stearoyl (18:0) chain and a polyunsaturated linoleoyl (18:2) chain introduces asymmetry in the acyl region. The two double bonds in the linoleoyl chain are expected to increase the volume of the hydrophobic tail region, likely resulting in a small negative spontaneous curvature. However, to date, a precise, experimentally determined value for the spontaneous curvature of 18:0-18:2 PG has not been reported in the literature.

Table 1: Reported Spontaneous Curvature Values for Related Phospholipids

LipidAcyl Chain CompositionExperimental ConditionsMonolayer Spontaneous Curvature (C₀)Citation
DOPG18:1-18:1150 mM NaCl~ -0.0067 nm⁻¹[2]
General PGVariousNot specifiedNear-zero[1]

Methodologies for Determining Spontaneous Curvature

Several experimental and computational techniques can be employed to determine the spontaneous curvature of lipid membranes. Below are detailed protocols for the most common methods, which can be adapted for the study of 18:0-18:2 PG membranes.

Experimental Protocols

SAXS is a powerful technique for determining the structural parameters of lipid assemblies, including spontaneous curvature. The method often involves inducing the formation of an inverted hexagonal (HII) phase, where lipids are arranged in cylindrical micelles.

Experimental Workflow for SAXS:

Figure 1: Experimental workflow for determining spontaneous curvature using SAXS.

Detailed Protocol:

  • Lipid Preparation: Prepare a series of lipid mixtures containing varying mole fractions of 18:0-18:2 PG and a "host" lipid that readily forms an HII phase, such as dioleoylphosphatidylethanolamine (DOPE). The lipids are codissolved in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

  • Film Formation: The solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation for several hours to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a known volume of buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4). The buffer composition, particularly the ionic strength, can influence the spontaneous curvature of anionic lipids like PG.

  • Homogenization: The sample is subjected to several freeze-thaw cycles to ensure complete hydration and sample homogeneity.

  • SAXS Data Acquisition: The hydrated lipid dispersion is loaded into a thin-walled quartz capillary. SAXS patterns are recorded as a function of the mole fraction of 18:0-18:2 PG.

  • Data Analysis: The positions of the Bragg peaks in the scattering patterns are used to determine the lattice parameter of the HII phase. The spontaneous curvature of the lipid mixture is then calculated from the lattice parameter. By extrapolating the data to a pure 18:0-18:2 PG system, its intrinsic spontaneous curvature can be estimated.

This method relies on the differential distribution of a fluorescently labeled lipid analogue in the inner and outer leaflets of vesicles of varying curvature.

Experimental Workflow for Fluorescence Quenching:

Figure 2: Workflow for fluorescence quenching assay to determine spontaneous curvature.

Detailed Protocol:

  • Vesicle Preparation: Small unilamellar vesicles (SUVs) of different sizes are prepared from a lipid mixture containing 18:0-18:2 PG and a small mole fraction (e.g., <1 mol%) of a fluorescently labeled PG analogue (e.g., NBD-PG). Vesicles of varying curvature can be prepared by extrusion through polycarbonate membranes with different pore sizes (e.g., 30, 50, 100 nm).

  • Fluorescence Measurement: The initial fluorescence intensity of the vesicle suspension is measured.

  • Quenching: A membrane-impermeable quenching agent, such as sodium dithionite, is added to the suspension. The quencher will only reduce the fluorescence of the probes located in the outer leaflet of the vesicles.

  • Final Fluorescence Measurement: The fluorescence intensity is measured again after the quenching reaction is complete.

  • Data Analysis: The fraction of the fluorescent probe in the outer leaflet is calculated from the change in fluorescence intensity. This fraction is then plotted against the mean curvature of the vesicles. The spontaneous curvature of the lipid can be determined from the slope of this plot, as the distribution of the probe between the two leaflets is dependent on the coupling between the lipid's spontaneous curvature and the membrane curvature.

Computational Protocol

MD simulations provide a powerful tool to investigate the properties of lipid membranes at an atomistic or coarse-grained level. The spontaneous curvature can be calculated from the pressure profile across the membrane.

Computational Workflow for MD Simulations:

Figure 3: Computational workflow for determining spontaneous curvature via MD simulations.

Detailed Protocol:

  • System Setup: A lipid bilayer of 18:0-18:2 PG is constructed using a molecular modeling software (e.g., CHARMM-GUI). The bilayer is placed in a simulation box and solvated with water molecules. Counter-ions (e.g., Na⁺) are added to neutralize the negative charge of the PG headgroups and to achieve the desired ionic strength.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is equilibrated in a stepwise manner, typically first in the NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to relax around the lipid headgroups, followed by equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the simulation box dimensions to relax to their equilibrium values.

  • Production Run: A long production simulation is run in the NPT ensemble to sample the equilibrium fluctuations of the membrane.

  • Analysis: The pressure tensor across the bilayer is calculated from the simulation trajectory. The spontaneous curvature is then determined from the first moment of the lateral pressure profile.

Role in Signaling Pathways

While the direct involvement of the spontaneous curvature of 18:0-18:2 PG in specific signaling pathways has not been extensively studied, the general role of membrane curvature and anionic lipids like PG in cellular signaling is well-established.

Membrane curvature can act as a signal to recruit or activate specific proteins.[3] Many proteins involved in signaling and membrane trafficking contain domains that sense or induce membrane curvature. For example, BAR domain proteins can bind to and stabilize curved membranes, playing a role in endocytosis and cell motility.

As an anionic lipid, PG can also participate in electrostatic interactions with signaling proteins. The local concentration of PG in specific membrane domains can create negatively charged platforms that recruit positively charged proteins. The interplay between the electrostatic properties and the spontaneous curvature of 18:0-18:2 PG could therefore be a crucial factor in the spatial and temporal regulation of signaling events at the membrane.

Potential Signaling Implications of 18:0-18:2 PG Curvature:

Signaling_Implications SOPG 18:0-18:2 PG (SOPG) Curvature Negative Spontaneous Curvature SOPG->Curvature Charge Anionic Headgroup SOPG->Charge Domain Formation of Curved, Anionic Membrane Domains Curvature->Domain Charge->Domain Recruitment Recruitment of Curvature-Sensing and Cationic Proteins Domain->Recruitment Signaling Modulation of Signaling Cascades (e.g., endocytosis, fusion) Recruitment->Signaling

Figure 4: Potential role of 18:0-18:2 PG curvature and charge in cell signaling.

Conclusion

The spontaneous curvature of 18:0-18:2 PG membranes is an important biophysical parameter that is likely to be a small negative value due to its asymmetric acyl chain composition. While a precise experimental value is not yet available, this guide provides detailed protocols for its determination using SAXS, fluorescence quenching, and MD simulations. Understanding the spontaneous curvature of this specific phospholipid will provide valuable insights into its role in membrane dynamics and cellular signaling, with potential applications in drug delivery and the development of novel therapeutics that target membrane-associated processes. Further research is warranted to precisely quantify the spontaneous curvature of 18:0-18:2 PG and to elucidate its specific roles in biological signaling pathways.

References

The Pivotal Interaction of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG) with Membrane Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the anionic phospholipid 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG) and membrane proteins. Phosphatidylglycerol (PG) is a crucial component of cellular membranes, influencing their biophysical properties and directly participating in cellular signaling. This document synthesizes current knowledge on the specific interactions of PG with membrane proteins, including quantitative binding data from related lipid species, detailed experimental protocols for studying these interactions, and the functional consequences on signaling pathways. The information is intended to serve as a valuable resource for researchers in membrane biology, drug discovery, and related fields.

Introduction: The Significance of Phosphatidylglycerol in Membrane Dynamics

Biological membranes are not merely passive barriers but dynamic structures where lipids and proteins interact to orchestrate a myriad of cellular processes. Phosphatidylglycerol (PG), an anionic phospholipid, is a key player in maintaining membrane integrity and function.[1][2] The specific species 18:0-18:2 PG, with its saturated stearoyl chain and polyunsaturated linoleoyl chain, contributes to the unique biophysical properties of the membrane, such as fluidity and curvature stress, which in turn modulate the function of embedded membrane proteins.[3] Emerging evidence suggests that beyond a structural role, specific PG species can act as allosteric modulators of membrane protein activity, influencing signaling cascades crucial for cellular homeostasis and disease progression.[4][5] This guide delves into the specifics of these interactions, providing both the theoretical framework and practical methodologies for their investigation.

Quantitative Analysis of PG-Membrane Protein Interactions

Quantifying the binding affinity between a specific lipid and a membrane protein is fundamental to understanding the interaction's physiological relevance. While direct binding data for 18:0-18:2 PG with a specific membrane protein remains elusive in the current literature, studies on closely related PG species provide valuable quantitative insights.

A noteworthy example comes from a computational study on the interaction of 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG; 16:0-18:1 PG) with the Erwinia ligand-gated ion channel (ELIC), a model for pentameric ligand-gated ion channels (pLGICs).[1][2][6] This study calculated a strong binding affinity, demonstrating the favorability of this interaction.

Lipid SpeciesMembrane ProteinMethodBinding Affinity (ΔG)Reference
POPG (16:0-18:1 PG)Erwinia ligand-gated ion channel (ELIC)Computational (Alchemical Free Energy Perturbation)-9.7 ± 0.8 kcal/mol[7]

This strong interaction is functionally significant, as the binding of POPG to ELIC was shown to decrease the rate of channel desensitization, thereby modulating its function.[1][2][6] This highlights the potential of specific PG species to act as direct modulators of ion channel activity.

Functional Consequences: PG as a Modulator of Signaling Pathways

The interaction of PG with membrane proteins can have profound effects on cellular signaling. Anionic phospholipids (B1166683), including PG, are increasingly recognized as key regulators of G protein-coupled receptors (GPCRs) and ion channels.

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

Research has shown that phosphatidylglycerol can act as a direct allosteric modulator of GPCRs. For instance, studies on the β2-adrenergic receptor (β2AR) have demonstrated that PG favors the agonist-bound, active state of the receptor.[4][5] This suggests that the local enrichment of PG in the vicinity of a GPCR could enhance its signaling output in response to an agonist. This modulation is thought to occur through direct interactions between the negatively charged PG headgroup and specific positively charged residues on the intracellular face of the receptor, stabilizing a conformation that is conducive to G protein coupling and subsequent downstream signaling.

Regulation of Ion Channel Gating

As evidenced by the studies on ELIC, PG can directly influence the gating properties of ion channels.[1][2][6] The binding of POPG to specific sites on the channel stabilizes the open state relative to the desensitized state. This modulation of channel kinetics can have significant impacts on neuronal excitability and other physiological processes that are dependent on precise ion flow. The specificity of this interaction is highlighted by the observation that mutations in the putative PG binding site on ELIC alter the effect of POPG on desensitization.[1][2]

Involvement in Phosphoinositide Signaling

While not a direct interaction of 18:0-18:2 PG itself, the well-established phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathway serves as a paradigm for how membrane phospholipids participate in signal transduction. In this pathway, the cleavage of PIP2 by phospholipase C (PLC) generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This cascade ultimately leads to the activation of protein kinase C (PKC) and the release of intracellular calcium, demonstrating the critical role of phospholipids as precursors for signaling molecules.[9][10]

Experimental Protocols for Studying 18:0-18:2 PG-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction of 18:0-18:2 PG with membrane proteins. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol for Protein-Lipid Vesicle Interaction using ITC:

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid mixture containing 18:0-18:2 PG and a background lipid (e.g., POPC) in a glass vial. The percentage of 18:0-18:2 PG can be varied to assess specificity.

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film in the desired experimental buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Subject the MLV suspension to at least 5 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times using a mini-extruder to form LUVs.

  • ITC Experiment:

    • Thoroughly degas both the protein solution and the LUV suspension.

    • Load the purified membrane protein (solubilized in a suitable detergent or reconstituted in nanodiscs) into the ITC sample cell at a known concentration.

    • Load the LUV suspension into the injection syringe at a concentration at least 10-fold higher than the protein concentration.

    • Set the experimental temperature and perform a series of injections (e.g., 20 injections of 2 µL each) of the LUV suspension into the protein solution, with sufficient spacing between injections to allow for a return to baseline.

    • Perform a control titration by injecting the LUV suspension into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in entropy (ΔS) and Gibbs free energy (ΔG) from these parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events to determine kinetic parameters (kon and koff) and binding affinity (Kd).

Protocol for Analyzing Protein Binding to a Lipid Bilayer using SPR:

  • Liposome Preparation: Prepare LUVs containing 18:0-18:2 PG as described in the ITC protocol.

  • Sensor Chip Preparation:

    • Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.

    • Clean the chip surface according to the manufacturer's instructions.

    • Inject the LUV suspension over the sensor surface at a low flow rate to allow for the formation of a stable lipid bilayer.

    • Inject a solution of NaOH to remove any loosely bound vesicles and stabilize the bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified membrane protein (analyte) over the immobilized lipid bilayer (ligand) at a constant flow rate.

    • Monitor the change in the resonance signal (response units, RU) over time to generate sensorgrams for the association phase.

    • After each protein injection, flow buffer over the chip to monitor the dissociation phase.

    • Regenerate the surface between different protein concentrations if necessary, using a mild regeneration solution that removes the bound protein without disrupting the lipid bilayer.

  • Data Analysis:

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Nanodisc Reconstitution

Nanodiscs are soluble, discoidal lipid bilayers encircled by a membrane scaffold protein (MSP), providing a native-like environment for studying membrane proteins in a detergent-free solution.

Protocol for Reconstituting a Membrane Protein into 18:0-18:2 PG-containing Nanodiscs:

  • Preparation of Lipids and MSP:

    • Prepare a stock solution of 18:0-18:2 PG in chloroform.

    • Express and purify the desired membrane scaffold protein (e.g., MSP1D1 or MSP1E3D1).

    • Determine the concentration of the purified MSP.

  • Assembly of Nanodiscs:

    • In a glass vial, mix the 18:0-18:2 PG stock with a background lipid (e.g., POPC) at the desired molar ratio.

    • Dry the lipid mixture to a film under nitrogen and then under vacuum.

    • Solubilize the lipid film in a buffer containing sodium cholate.

    • Mix the solubilized lipids, the purified MSP, and the purified, detergent-solubilized membrane protein of interest at a specific molar ratio (e.g., Protein:MSP:Lipid of 1:2:100, this may need optimization).

    • Incubate the mixture on ice to allow for complex formation.

    • Remove the detergent by adding adsorbent beads (e.g., Bio-Beads) and incubating for several hours at 4°C with gentle agitation. This will drive the self-assembly of the nanodiscs.

  • Purification of Nanodiscs:

    • Remove the Bio-Beads by filtration or centrifugation.

    • Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC).

    • Analyze the fractions by SDS-PAGE to confirm the presence of both the MSP and the membrane protein in the nanodisc peak.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the dynamic interactions between 18:0-18:2 PG and a membrane protein, offering insights into binding sites, conformational changes, and the thermodynamics of the interaction.

General Workflow for MD Simulations:

  • System Setup:

    • Obtain the 3D structure of the membrane protein of interest (from the PDB or homology modeling).

    • Use a membrane builder tool (e.g., CHARMM-GUI) to embed the protein into a hydrated lipid bilayer containing 18:0-18:2 PG and other relevant lipids.

    • Solvate the system with water and add ions to neutralize the charge and mimic physiological ionic strength.

  • Equilibration:

    • Perform a series of equilibration steps to relax the system. This typically involves initial energy minimization, followed by short simulations with restraints on the protein and lipid headgroups, which are gradually released.

  • Production Run:

    • Run the production simulation for a sufficient length of time (typically microseconds) to sample the relevant conformational space of the protein and the binding/unbinding of lipid molecules.

  • Analysis:

    • Analyze the trajectory to identify specific interaction sites between 18:0-18:2 PG and the protein.

    • Calculate properties such as the number of contacts, hydrogen bonds, and radial distribution functions to quantify the interaction.

    • Employ advanced techniques like umbrella sampling or free energy perturbation to calculate the potential of mean force and binding free energy for the interaction.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein G Protein (αβγ) GPCR_active->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme G_alpha_GTP->Effector Modulates Response Cellular Response Effector->Response Leads to Agonist Agonist Agonist->GPCR_inactive Binds PG 18:0-18:2 PG PG->GPCR_active Stabilizes Active State

Caption: Allosteric modulation of GPCR signaling by 18:0-18:2 PG.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Lipid_Film 1. Prepare 18:0-18:2 PG Lipid Film Hydration 2. Hydrate to form MLVs Lipid_Film->Hydration Freeze_Thaw 3. Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion 4. Extrude to form LUVs Freeze_Thaw->Extrusion Load_ITC 6. Load Protein into Cell, LUVs into Syringe Extrusion->Load_ITC Protein_Prep 5. Purify & Degas Protein Protein_Prep->Load_ITC Titration 7. Perform Titration Load_ITC->Titration Integration 9. Integrate Heat Peaks Titration->Integration Control 8. Run Control Titration (LUVs into Buffer) Subtraction 10. Subtract Heat of Dilution Control->Subtraction Integration->Subtraction Fitting 11. Fit to Binding Model Subtraction->Fitting Results 12. Determine Kd, n, ΔH Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Protein_Structure 1. Obtain Protein Structure Membrane_Builder 2. Embed in 18:0-18:2 PG Membrane Bilayer Protein_Structure->Membrane_Builder Solvation 3. Solvate and Add Ions Membrane_Builder->Solvation Equilibration 4. System Equilibration Solvation->Equilibration Production 5. Production MD Run Equilibration->Production Trajectory_Analysis 6. Analyze Trajectory for Binding Events Production->Trajectory_Analysis Quantification 7. Calculate Interaction Parameters Trajectory_Analysis->Quantification Free_Energy 8. (Optional) Calculate Binding Free Energy Quantification->Free_Energy

Caption: General workflow for Molecular Dynamics (MD) simulations.

Conclusion and Future Directions

The interaction of 18:0-18:2 PG with membrane proteins is a critical aspect of membrane biology with significant implications for cellular signaling and drug development. While direct quantitative data for this specific lipid species remains an area for future investigation, the available evidence from related phosphatidylglycerols strongly supports a role for PG as a specific and potent modulator of membrane protein function. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to further explore these interactions. Future studies should focus on utilizing these techniques to identify and quantify the binding of 18:0-18:2 PG to a wider range of membrane proteins and to elucidate the precise molecular mechanisms by which these interactions regulate their function and downstream signaling pathways. A deeper understanding of these lipid-protein interactions will undoubtedly open new avenues for the development of novel therapeutics that target the membrane environment to modulate protein activity.

References

The Pivotal Role of 18:0-18:2 Phosphatidylglycerol in Cardiolipin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiolipin (B10847521), a unique dimeric phospholipid almost exclusively found in the inner mitochondrial membrane, is indispensable for optimal mitochondrial function, influencing the activity of numerous enzymes involved in energy metabolism. Its molecular composition, particularly its acyl chain makeup, is critical for its function. This technical guide delves into the role of a specific phosphatidylglycerol (PG) molecular species, 18:0-18:2 PG (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol), as a key precursor in the de novo synthesis of cardiolipin and its subsequent remodeling into its mature, functionally active form.

The Eukaryotic Pathway of Cardiolipin Biosynthesis

In eukaryotes, the synthesis of cardiolipin is a multi-step enzymatic process that occurs within the mitochondria.[1][2] The pathway begins with the formation of phosphatidic acid (PA) and culminates in the creation of nascent cardiolipin, which then undergoes a crucial remodeling phase. Phosphatidylglycerol (PG) serves as the immediate precursor for the final step in cardiolipin synthesis.

The synthesis of PG itself starts from dihydroxyacetone phosphate (B84403) and involves several enzymatic reactions to produce phosphatidic acid (PA). PA is then converted to CDP-diacylglycerol (CDP-DAG) by CDP-DAG synthase.[1][2] Subsequently, phosphatidylglycerophosphate (PGP) synthase catalyzes the formation of PGP from CDP-DAG and glycerol-3-phosphate. PGP is then dephosphorylated to yield PG.

The final step in the de novo synthesis of cardiolipin is the condensation of a molecule of PG with another molecule of CDP-DAG, a reaction catalyzed by the enzyme cardiolipin synthase (CLS). This newly synthesized cardiolipin, often referred to as "nascent cardiolipin," typically contains a mixture of saturated and unsaturated fatty acids and is not yet in its final, functionally optimal state.

Cardiolipin_Synthesis_Pathway cluster_Mitochondrial_Inner_Membrane Mitochondrial Inner Membrane G3P Glycerol-3-Phosphate PA Phosphatidic Acid (PA) G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol (CDP-DAG) PA->CDP_DAG CDP-DAG Synthase (CDS/TAMM41) PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase (PGS1) CDP_DAG_to_CLS CDP_DAG->CDP_DAG_to_CLS PG 18:0-18:2 Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase (PTPMT1) Nascent_CL Nascent Cardiolipin PG->Nascent_CL Cardiolipin Synthase (CLS1) CDP_DAG_to_CLS->Nascent_CL CDP-DAG

Figure 1: De Novo Cardiolipin Synthesis Pathway.

The Critical Remodeling of Nascent Cardiolipin

The acyl composition of nascent cardiolipin is significantly altered in a subsequent remodeling process to yield the mature, functional form of the molecule.[3] This remodeling is primarily catalyzed by the enzyme tafazzin (TAZ), a phospholipid transacylase.[4][5] Tafazzin facilitates the transfer of acyl chains, with a notable preference for linoleic acid (18:2), from other phospholipids, such as phosphatidylcholine (PC), to monolysocardiolipin (MLCL), which is formed by the deacylation of nascent cardiolipin.[5] This process results in the enrichment of cardiolipin with linoleic acid, often leading to the predominance of tetralinoleoyl-cardiolipin (TLCL) in tissues with high metabolic activity, such as the heart.[6]

Cardiolipin_Remodeling_Pathway cluster_Remodeling Cardiolipin Remodeling Nascent_CL Nascent Cardiolipin (e.g., from 18:0-18:2 PG) MLCL Monolysocardiolipin (MLCL) Nascent_CL->MLCL Phospholipase A2 Mature_CL Mature Cardiolipin (e.g., Tetralinoleoyl-CL) MLCL->Mature_CL Tafazzin (TAZ) LPC Lysophosphatidylcholine (LPC) Mature_CL->LPC PC Phosphatidylcholine (PC) (with Linoleic Acid) PC->Mature_CL Acyl donor PC->LPC Tafazzin (TAZ)

Figure 2: Cardiolipin Remodeling Pathway.

Quantitative Insights into Precursor Incorporation and Enzyme Specificity

While direct quantitative data on the incorporation of 18:0-18:2 PG into cardiolipin is limited, studies on related molecules and enzyme specificities provide valuable insights.

Enzyme/ProcessSubstrate(s)Key Findings
CDP-Diacylglycerol Synthase 2 (CDS2) Phosphatidic Acid (PA)Exhibits a preference for 1-stearoyl-2-arachidonoyl-PA, suggesting that the acyl composition of PA can influence the pool of CDP-DAG available for PG and subsequent cardiolipin synthesis.[7]
Cardiolipin Synthase (CLS) CDP-Diacylglycerol (CDP-DAG) and Phosphatidylglycerol (PG)Generally considered to have low acyl specificity, utilizing a broad range of PG and CDP-DAG molecular species.[7] However, some studies suggest a preference for unsaturated acyl chains.
Tafazzin (TAZ) Monolysocardiolipin (MLCL) and Phosphatidylcholine (PC)Demonstrates a strong preference for transferring linoleic acid (18:2) from PC to MLCL during the remodeling process.[5]
Isotopic Labeling Studies [U-13C]-Fatty Acids (including 18:2)Showed that extracellular fatty acids are rapidly incorporated into cardiolipin, with 18:2 being a predominant acyl chain in many cardiolipin species.[8]
PG Supplementation Studies PG(18:1)2Supplementation of cells with PG(18:1)2 led to its successful incorporation into mature cardiolipin, demonstrating the viability of exogenous PG as a precursor.[9]

Experimental Protocols for Studying 18:0-18:2 PG in Cardiolipin Synthesis

To investigate the specific role of 18:0-18:2 PG as a precursor for cardiolipin, a combination of cell culture, stable isotope labeling, and advanced mass spectrometry techniques is required.

Experimental Workflow: Tracing 18:0-18:2 PG to Cardiolipin

Experimental_Workflow cluster_Workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Cardiomyocytes, HeLa cells) Isotope_Labeling 2. Stable Isotope Labeling (Supplement with labeled 18:0-18:2 PG, e.g., ¹³C-stearate or ¹³C-linoleate labeled PG) Cell_Culture->Isotope_Labeling Mitochondria_Isolation 3. Mitochondria Isolation (Differential Centrifugation) Isotope_Labeling->Mitochondria_Isolation Lipid_Extraction 4. Lipid Extraction (Bligh-Dyer or MTBE method) Mitochondria_Isolation->Lipid_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis (HILIC or RPLC coupled to high-resolution MS) Lipid_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification of labeled cardiolipin species) LC_MS_Analysis->Data_Analysis

Figure 3: Experimental Workflow for Tracing 18:0-18:2 PG.
Detailed Methodologies

1. Stable Isotope Labeling of Cells with 18:0-18:2 PG

  • Cell Culture: Culture the chosen cell line (e.g., H9c2 cardiomyocytes, HeLa cells) to approximately 80% confluency in standard growth medium.

  • Preparation of Labeled PG: Synthesize or procure 18:0-18:2 PG with a stable isotope label, such as 13C or 2H, on either the stearoyl (18:0) or linoleoyl (18:2) acyl chain, or on the glycerol (B35011) backbone.

  • Labeling Medium: Prepare a labeling medium by supplementing the standard growth medium with the isotope-labeled 18:0-18:2 PG. The final concentration of the labeled PG should be optimized for the specific cell line but is typically in the range of 10-50 µM.

  • Incubation: Replace the standard growth medium with the labeling medium and incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of incorporation.

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated labeled PG. Harvest the cells by scraping or trypsinization.

2. Isolation of Mitochondria

  • Homogenization: Resuspend the cell pellet in a mitochondrial isolation buffer (e.g., containing sucrose, MOPS, and EGTA) and homogenize using a Dounce homogenizer.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the mitochondria from other cellular components. Typically, a low-speed spin (e.g., 600 x g) is used to pellet nuclei and unbroken cells, followed by a high-speed spin (e.g., 10,000 x g) of the supernatant to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet with the isolation buffer to remove cytosolic contaminants.

3. Lipid Extraction

  • Bligh-Dyer Method: Resuspend the mitochondrial pellet in a mixture of chloroform (B151607), methanol, and water (1:2:0.8, v/v/v). After vortexing and incubation, add chloroform and water to induce phase separation. The lower organic phase containing the lipids is collected.

  • MTBE Method: An alternative method involves the use of methyl-tert-butyl ether (MTBE) for lipid extraction, which can be faster and safer.

  • Internal Standard: Add a known amount of a cardiolipin internal standard (e.g., tetramyristoyl-cardiolipin (14:0)4-CL) to the sample before extraction for accurate quantification.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating lipid classes based on the polarity of their head groups. This allows for the separation of cardiolipin from other phospholipids.[10]

    • Reversed-Phase Liquid Chromatography (RPLC): RPLC separates lipids based on the length and degree of unsaturation of their acyl chains, enabling the separation of different cardiolipin molecular species.[11]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as cardiolipin readily forms [M-2H]2- ions.

    • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for accurate mass measurements.

    • Data Acquisition:

      • Full Scan (MS1): Acquire full scan spectra to identify the masses of the labeled and unlabeled cardiolipin species.

      • Tandem MS (MS/MS): Perform fragmentation of the parent cardiolipin ions to confirm their identity and determine their acyl chain composition. The fragmentation pattern will reveal the presence of the labeled acyl chain.

  • Data Analysis:

    • Identification: Identify cardiolipin species based on their accurate mass and characteristic fragmentation patterns.

    • Quantification: Quantify the abundance of the labeled and unlabeled cardiolipin species by integrating the peak areas from the extracted ion chromatograms. The ratio of labeled to unlabeled cardiolipin will provide a measure of the incorporation of 18:0-18:2 PG into the cardiolipin pool over time.

    • Isotopic Correction: Apply corrections for the natural isotopic abundance of the elements to accurately determine the enrichment of the stable isotope label.[10]

Conclusion

18:0-18:2 Phosphatidylglycerol is a fundamentally important precursor in the biosynthesis of cardiolipin. While cardiolipin synthase exhibits broad acyl chain specificity in the de novo synthesis step, the subsequent remodeling of nascent cardiolipin by tafazzin ensures the enrichment of linoleic acid (18:2), which is critical for the mature, functional form of this vital mitochondrial phospholipid. The experimental protocols outlined in this guide, employing stable isotope labeling and advanced mass spectrometry, provide a robust framework for researchers to quantitatively investigate the intricate dynamics of cardiolipin synthesis and remodeling, paving the way for a deeper understanding of mitochondrial function in health and disease and for the development of novel therapeutic strategies.

References

Navigating the Solubility of 18:0-18:2 PG Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 18:0-18:2 PG sodium, also known as Stearoyl-Linoleoyl-Phosphatidylglycerol Sodium (SLPG Sodium). Given the limited direct quantitative data for this specific phospholipid, this guide synthesizes available information on closely related compounds to provide valuable insights for its handling and application in research and drug development. Furthermore, detailed experimental protocols are provided to enable researchers to determine its solubility in various solvents.

Understanding this compound

This compound is an anionic phospholipid with a chemical structure comprising a glycerol (B35011) backbone, a stearic acid (18:0) chain at the sn-1 position, a linoleic acid (18:2) chain at the sn-2 position, and a phosphoglycerol headgroup with a sodium counter-ion. This molecular structure imparts amphiphilic properties, influencing its solubility in different solvent systems.

Data Presentation: Solubility of this compound and Related Phospholipids (B1166683)

Phospholipid (Acyl Chains)SolventTemperature (°C)Solubility
This compound Various organic solventsNot specifiedExpected to be soluble, similar to other phospholipids.[1]
WaterNot specifiedExpected to be insoluble, forming micelles or liposomes.
1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) (18:0 Lyso PG) ChloroformNot specified2 mg/mL[2]
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (18:0 PG) EthanolNot specifiedInsoluble
DMSONot specifiedInsoluble
Chloroform:Methanol:Water (65:25:4)Not specified5 mg/mL
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine sodium salt DMSONot specifiedSoluble[3]
DMFNot specifiedSoluble[3]
General Phospholipids Nonpolar organic solvents (e.g., chloroform, ether, benzene)Not specifiedGenerally soluble.[1]
WaterNot specifiedGenerally insoluble.[1]

Experimental Protocols: Determining Phospholipid Solubility

For researchers requiring precise solubility data for this compound in a specific solvent system, the following experimental protocol provides a reliable method for its determination. This method is based on the principle of saturating a solvent with the phospholipid and then quantifying the dissolved amount.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (powder form)

  • Solvent of interest (e.g., ethanol, chloroform, dimethyl sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the lipid has a chromophore) or another suitable quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The exact amount will depend on the expected solubility; start with a concentration significantly higher than anticipated.

    • Add a precise volume of the chosen solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved lipid remains constant.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved phospholipid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no solid material is disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the phospholipid in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing cluster_4 Analysis & Calculation A Weigh excess this compound B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C Create supersaturated solution D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample accurately F->G H Quantify using HPLC-ELSD (or other method) G->H I Calculate solubility based on calibration curve H->I

Caption: Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Stability and Storage of 18:0-18:2 PG Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (18:0-18:2 PG sodium). The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this critical phospholipid.

Physicochemical Properties and Storage

18:0-18:2 PG is a glycerophospholipid containing one saturated fatty acid (stearic acid, 18:0) and one polyunsaturated fatty acid (linoleic acid, 18:2). This mixed-acid composition influences its physical properties and stability.

Table 1: Recommended Storage and Stability of this compound Salt

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2][3][4]
Physical Form Powder[3][5]
Stability (Powder) 3 months to 1 year[2][6]
Stability (in Solution) 6 months[6]
Special Handling Hygroscopic, Light-sensitive[2]

Note: The stability of similar phosphatidylglycerols can vary. For instance, 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0 PG) is reported to be stable for one year as a powder and six months in solution when stored at -20°C[6].

Degradation Pathways and Products

The primary degradation pathways for this compound salt are hydrolysis and oxidation, particularly of the unsaturated linoleoyl chain.

  • Hydrolysis: The ester linkages of the fatty acid chains are susceptible to hydrolysis, leading to the formation of lysophospholipids and free fatty acids. The major degradation products identified in liposomal formulations containing 18:0-18:2 PG are lysophosphatidylglycerols (LPGs) and free fatty acids (FFAs).

  • Oxidation: The double bonds in the linoleic acid chain are prone to oxidation, which can lead to a variety of oxidized lipid species.

Table 2: Major Degradation Products of this compound Salt

Degradation PathwayPrimary Degradation ProductsAnalytical Method for Detection
Hydrolysis Lysophosphatidylglycerols (LPGs), Free Fatty Acids (FFAs)LC-MS

A study on a verteporfin liposomal formulation, which contains 18:0-18:2 PG, identified lysophosphatidylcholine, saturated and unsaturated lysophosphatidylglycerols, and free fatty acids as the major lipid degradation products[7].

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound salt and to develop stability-indicating analytical methods.

This protocol outlines a general procedure for conducting a forced degradation study.

  • Sample Preparation: Prepare a stock solution of this compound salt in a suitable organic solvent (e.g., chloroform/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N hydrochloric acid and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N sodium hydroxide (B78521) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the stock solution with a 3% hydrogen peroxide solution and keep it at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid powder and the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid powder and the solution to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method such as LC-MS or TLC.

  • Data Analysis: Quantify the remaining 18:0-18:2 PG and identify and quantify the degradation products.

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

An ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) method has been successfully used to identify and quantify 18:0-18:2 PG and its degradation products[8].

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) to improve ionization.

  • Detection: Mass spectrometry in both positive and negative ion modes to detect the parent lipid and its degradation products.

3.2.2. Thin-Layer Chromatography (TLC)

TLC is a simpler method for the qualitative and semi-quantitative analysis of phospholipid degradation.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A solvent system such as chloroform:methanol:water (65:25:4, v/v/v) can separate different phospholipid classes.

  • Visualization: Iodine vapor, primuline (B81338) spray, or specific phosphorus-containing sprays can be used to visualize the separated lipid spots.

Signaling Pathways

Phosphatidylglycerol (PG) is a precursor for the synthesis of cardiolipin, a critical component of the inner mitochondrial membrane. It also plays a role in pulmonary surfactant function. While specific signaling pathways for 18:0-18:2 PG are not extensively detailed in the literature, it is involved in the broader context of glycerophospholipid metabolism.

Below is a simplified diagram illustrating the biosynthesis of phosphatidylglycerol.

Phosphatidylglycerol Biosynthesis G3P Glycerol-3-phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDS PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol (e.g., 18:0-18:2 PG) PGP->PG PGP Phosphatase CL Cardiolipin PG->CL Cardiolipin Synthase Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA CTP CTP CTP->CDP_DAG Glycerol_3_P Glycerol-3-phosphate Glycerol_3_P->PGP H2O H2O H2O->PG PG_donor Phosphatidylglycerol PG_donor->CL

Caption: Biosynthesis pathway of Phosphatidylglycerol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability of this compound salt.

Lipid Stability Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Reporting start Receive/Prepare 18:0-18:2 PG Sample stock Prepare Stock Solution start->stock stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) stock->stress sampling Collect Samples at Defined Time Points stress->sampling analytical Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analytical quant Quantify Parent Lipid and Degradation Products analytical->quant data Compile and Analyze Data quant->data report Generate Stability Report data->report

References

Methodological & Application

Application Notes and Protocols for Preparing Liposomes with 18:0-18:2 PG (SOPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of liposomes using the phospholipid 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as 18:0-18:2 PG or SOPG.

Introduction to 18:0-18:2 PG (SOPG)

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) is a glycerophospholipid containing a saturated stearic acid (18:0) at the sn-1 position, a polyunsaturated linoleic acid (18:2) at the sn-2 position, and a phospho-rac-(1-glycerol) headgroup at the sn-3 position of the glycerol (B35011) backbone.[1][2] This amphipathic nature allows it to form bilayer vesicles (liposomes) in aqueous solutions.[3] At physiological pH, phosphatidylglycerols (PGs) carry a net negative charge.[4] SOPG is a useful component in creating model membranes and can be employed as a lipid standard in analyses like liquid chromatography-mass spectrometry (LC-MS).[1]

Physicochemical Properties of 18:0-18:2 PG (SOPG)
PropertyValueSource
Systematic Name 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phospho-(1'-sn-glycerol)[5]
Synonyms PG(18:0/18:2(9Z,12Z)), SOPG, PG(36:2)[5][6]
Molecular Formula C42H78O10PNa[1]
Molecular Weight 797.03 g/mol [1]
CAS Number 474943-26-5[1]
Charge (Physiological pH) Anionic (-1)[4]
Storage Temperature -20°C[1][2]

Experimental Protocols

The most common and straightforward method for preparing liposomes is the thin-film hydration technique, also known as the Bangham method.[7][8] This process initially forms large, multilamellar vesicles (MLVs).[9][10] To achieve a more uniform and smaller size distribution, a subsequent sizing step such as extrusion or sonication is required.[10]

Protocol 1: Liposome Formation via Thin-Film Hydration

This protocol describes the initial formation of a heterogeneous population of multilamellar vesicles (MLVs).

Materials and Equipment:

  • 18:0-18:2 PG (SOPG) powder

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol 2:1 v/v mixture)[7]

  • Round-bottom flask[9]

  • Rotary evaporator[11]

  • Vacuum pump or desiccator[12]

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[7]

  • Water bath or heating block[13]

Procedure:

  • Lipid Dissolution: Weigh the desired amount of 18:0-18:2 PG and dissolve it in a suitable organic solvent in a round-bottom flask.[14] Ensure the lipid is completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator.[11] Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation. Rotate the flask under reduced pressure to remove the organic solvent, which results in the formation of a thin, uniform lipid film on the inner wall of the flask.[9][11]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 30 minutes to several hours.[12][14]

  • Hydration: Add the desired aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-to-liquid crystal transition temperature (Tc) of the lipid. For lipids with unsaturated chains like SOPG, hydration can typically be performed at room temperature.

  • Vesicle Formation: Agitate the flask to disperse the lipid film. This can be done by gentle hand-shaking or vortexing, causing the lipid sheets to swell and detach, forming MLVs.[7] The resulting suspension will appear milky.

Protocol 2: Liposome Sizing via Extrusion

Extrusion is a method used to reduce the size and lamellarity of MLVs, producing a more homogeneous population of large unilamellar vesicles (LUVs).[14]

Materials and Equipment:

  • MLV suspension (from Protocol 1)

  • Liposome extruder device

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)[14]

  • Gas-tight syringes (e.g., Hamilton syringes)[13]

  • Heating block for the extruder[13]

Procedure:

  • Extruder Assembly: Assemble the extruder according to the manufacturer's instructions, placing the desired polycarbonate membrane and filter supports within the device.

  • Temperature Control: Place the extruder in a heating block set to a temperature above the lipid's Tc. Allow the device to equilibrate.[13]

  • Optional Freeze-Thaw: To improve the efficiency of encapsulating water-soluble compounds and to facilitate the extrusion process, the MLV suspension can be subjected to 3-5 freeze-thaw cycles.[13] This is done by alternately placing the sample in liquid nitrogen or a dry ice bath and then thawing it in a warm water bath.[13]

  • Loading: Load the MLV suspension into one of the gas-tight syringes and carefully place it into one end of the extruder. Place an empty syringe on the opposite end.[13]

  • Extrusion: Gently push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe.[13]

  • Repetition: Pass the suspension back and forth through the membrane for a minimum of 10 passes.[13] An odd number of passes is recommended to ensure the final product is collected in the alternate syringe.

  • Collection: The resulting translucent suspension contains LUVs with a size distribution close to the pore size of the membrane used.[14]

Protocol 3: Liposome Sizing via Sonication

Sonication uses high-frequency sound energy to break down MLVs into small unilamellar vesicles (SUVs), typically in the range of 15-25 nm in diameter.[7]

Materials and Equipment:

  • MLV suspension (from Protocol 1)

  • Probe-tip sonicator or a bath sonicator[7]

  • Ice bath[7]

  • Centrifuge

Procedure:

  • Preparation: Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication, which can otherwise cause lipid degradation.[7]

  • Sonication:

    • Probe Sonication: Immerse the tip of the sonicator probe into the MLV suspension. Apply ultrasonic energy in short pulses (e.g., 2 seconds on, 2 seconds off) to prevent overheating.[15] Total sonication time may be several minutes.[15]

    • Bath Sonication: Place the sealed vial containing the suspension in a bath sonicator. This method is less direct but can be suitable for larger volumes and avoids potential contamination from the probe tip.[7]

  • Endpoint: Sonication is complete when the milky MLV suspension becomes clear or slightly opalescent, indicating the formation of SUVs.

  • Centrifugation: After sonication (especially with a probe), centrifuge the sample (e.g., 10,000 x g for 3-5 minutes) to pellet any titanium particles shed from the probe tip or any remaining larger lipid aggregates.[15]

  • Collection: Carefully collect the supernatant, which contains the SUV suspension.[15]

Liposome Characterization

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications for size, charge, morphology, and encapsulation efficiency.[3][16]

ParameterTechniqueDescription
Size and Polydispersity Dynamic Light Scattering (DLS)Measures the average hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the width of the size distribution.[17][18] A PDI value below 0.2 is generally considered acceptable for a monodisperse population.
Surface Charge Zeta Potential AnalysisMeasures the magnitude of the electrostatic charge at the vesicle surface. For SOPG liposomes, a negative zeta potential is expected.
Morphology & Lamellarity Transmission Electron Microscopy (TEM) / Cryo-TEMProvides direct visualization of the liposomes, confirming their spherical shape, size, and whether they are unilamellar or multilamellar.[11]
Encapsulation Efficiency Various (e.g., Chromatography, Spectroscopy)Quantifies the amount of active substance entrapped within the liposomes compared to the total amount used. This involves separating the unencapsulated material from the liposomes.

Visualized Workflows

G mlv mlv freeze_thaw freeze_thaw mlv->freeze_thaw Transfer MLV Suspension

G mlv mlv sonicate sonicate mlv->sonicate Transfer MLV Suspension

G liposomes Prepared SOPG Liposome Suspension dls dls liposomes->dls zp zp liposomes->zp tem tem liposomes->tem ee ee liposomes->ee size size dls->size charge charge zp->charge morph morph tem->morph payload payload ee->payload

References

Application Notes and Protocols for 18:0-18:2 PG in Drug Delivery Vehicle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) is a phospholipid of significant interest in the development of drug delivery systems, particularly in the formulation of liposomes and other lipid-based nanoparticles. Its amphipathic nature, arising from the saturated stearic acid (18:0) at the sn-1 position and the polyunsaturated linoleic acid (18:2) at the sn-2 position, imparts unique physicochemical properties to lipid bilayers. These properties can influence the stability, fluidity, and drug retention characteristics of the delivery vehicle, making 18:0-18:2 PG a versatile component for encapsulating a wide range of therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of 18:0-18:2 PG in the formulation of drug delivery vehicles. The protocols outlined below cover the preparation, characterization, and in vitro evaluation of liposomes containing this phospholipid.

Data Presentation: Formulation and Characterization of Liposomes

The following tables summarize quantitative data from a representative study on liposomal formulations. While the specific data presented here is for a formulation containing the closely related phospholipid 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (18:0-18:2 PC), the principles and methodologies are directly applicable to formulations with 18:0-18:2 PG. This formulation was designed for the light-triggered release of the chemotherapeutic drug, doxorubicin.

Table 1: Liposome (B1194612) Formulation Composition

ComponentMolar Percentage (mol%)
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)54.9
Cholesterol40.0
1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (18:0-18:2 PC) *5.0
Porphyrin-phospholipid (PoP)0.1

Note: This formulation uses 18:0-18:2 PC as a representative unsaturated lipid. Similar performance is expected with 18:0-18:2 PG, though empirical optimization is recommended.

Table 2: Physicochemical Characterization of Doxorubicin-Loaded Liposomes

ParameterValueMethod
Mean Particle Size (Diameter)~120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Drug Loading Efficiency> 95%Size Exclusion Chromatography

Table 3: In Vitro Light-Triggered Doxorubicin Release Profile [1]

Time (seconds)Cumulative Release (%)
00
30~40
60~65
90~80
120~90
180> 95

Conditions: Irradiation with a 665 nm laser at 310 mW/cm² in 50% bovine serum at 37°C.[1]

Experimental Protocols

Protocol 1: Preparation of 18:0-18:2 PG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for preparing unilamellar liposomes of a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (e.g., doxorubicin)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of DSPC, cholesterol, and 18:0-18:2 PG according to the desired molar ratios (refer to Table 1 for an example).

    • Dissolve the lipids in a minimal amount of chloroform in a round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Rotate the flask and apply a vacuum to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the round-bottom flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion:

    • Assemble the liposome extrusion device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Draw the MLV suspension into a syringe and place it in one of the extruder ports.

    • Place an empty syringe in the other port.

    • Pass the lipid suspension back and forth through the membranes for a defined number of cycles (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of unilamellar liposomes.

    • The final liposome suspension should appear translucent.

  • Purification (Optional):

    • To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Materials:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with deionized water or the same buffer used for hydration to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Transfer the diluted liposome sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement. The instrument will report the average particle size (Z-average diameter) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population in drug delivery applications.[2]

Protocol 3: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

Materials:

  • Drug-loaded liposome suspension

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Elution buffer (same as the external buffer of the liposomes)

  • Spectrophotometer or other analytical instrument for drug quantification

  • Detergent solution (e.g., 1% Triton X-100)

Procedure:

  • Column Preparation:

    • Pack the SEC column with the appropriate resin and equilibrate it with the elution buffer.

  • Separation of Free and Encapsulated Drug:

    • Carefully apply a known volume of the drug-loaded liposome suspension to the top of the column.

    • Elute the column with the elution buffer. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained by the column and elute later.

    • Collect the fraction containing the liposomes.

  • Quantification of Encapsulated Drug:

    • Measure the volume of the collected liposome fraction.

    • To determine the concentration of the encapsulated drug, lyse the liposomes by adding a detergent solution (e.g., 1% Triton X-100).

    • Quantify the drug concentration in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This gives the amount of encapsulated drug.

  • Quantification of Total Drug:

    • Take an aliquot of the original, unpurified drug-loaded liposome suspension.

    • Lyse the liposomes with the detergent solution.

    • Quantify the total drug concentration using the same analytical method as in step 3.3.

  • Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Mandatory Visualization

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Characterization Lipid_Dissolution 1. Dissolve Lipids (DSPC, Cholesterol, 18:0-18:2 PG) in Chloroform Solvent_Evaporation 2. Solvent Evaporation (Rotary Evaporator) Lipid_Dissolution->Solvent_Evaporation Hydration 3. Hydration with Aqueous Drug Solution Solvent_Evaporation->Hydration Extrusion 4. Extrusion through Polycarbonate Membranes Hydration->Extrusion DLS 5. Size & PDI Analysis (DLS) Extrusion->DLS SEC 6. Encapsulation Efficiency (SEC) Extrusion->SEC

Experimental Workflow for Liposome Preparation and Characterization.

Light_Triggered_Release cluster_liposome Liposome Bilayer PoP Porphyrin- Phospholipid (PoP) Singlet_Oxygen Singlet Oxygen (¹O₂) PoP->Singlet_Oxygen generates Unsaturated_Lipid 18:0-18:2 PG (Unsaturated) Lipid_Oxidation Lipid Peroxidation Unsaturated_Lipid->Lipid_Oxidation Light NIR Light (e.g., 665 nm) Light->PoP Singlet_Oxygen->Unsaturated_Lipid oxidizes Membrane_Destabilization Membrane Destabilization Lipid_Oxidation->Membrane_Destabilization Drug_Release Drug Release Membrane_Destabilization->Drug_Release

References

Application Note: Quantification of Phosphatidylglycerol PG(18:0/18:2) in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphatidylglycerols (PGs) are a class of glycerophospholipids that are key components of cellular membranes, particularly the inner mitochondrial membrane, and serve as essential precursors for the synthesis of cardiolipin (B10847521).[1][2] The specific molecular species PG(18:0/18:2), which contains a stearic acid (18:0) and a linoleic acid (18:2) acyl chain, is involved in maintaining mitochondrial function and integrity.[1] Accurate quantification of PG(18:0/18:2) in biological samples such as plasma, serum, or tissue homogenates is crucial for understanding its role in various physiological and pathological processes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of individual lipid species.[3][4] This application note provides a detailed protocol for the extraction, separation, and quantification of PG(18:0/18:2) from biological matrices using an LC-MS/MS platform operating in Multiple Reaction Monitoring (MRM) mode.

Principle The methodology involves three main steps:

  • Lipid Extraction: Isolation of total lipids from the biological sample using a robust solvent extraction method, such as the Folch or Matyash procedure, to efficiently recover polar lipids like PG.[5][6]

  • Chromatographic Separation: Separation of the target analyte, PG(18:0/18:2), from other lipid species and matrix components using Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8]

  • Mass Spectrometric Detection and Quantification: Sensitive and specific detection using a tandem mass spectrometer. The instrument is operated in negative electrospray ionization (ESI) mode, and quantification is achieved through Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PG(18:0/18:2) and a suitable internal standard.[3][7][9]

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC or LC-MS grade chloroform (B151607), methanol, isopropanol, acetonitrile, and water.

  • Reagents: Ammonium acetate.

  • Analytical Standard: PG(18:0/18:2) (1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) (e.g., from Avanti Polar Lipids).[10][11]

  • Internal Standard (IS): A non-endogenous PG species, such as PG(17:0/17:0), or a deuterated standard.

  • Biological Sample: Plasma, serum, or tissue homogenate, stored at -80°C.

2. Sample Preparation: Lipid Extraction (Folch Method) This protocol is adapted for a 100 µL plasma sample.[6]

  • In a glass tube, add 100 µL of thawed plasma.

  • Add a known amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of PG(17:0/17:0)).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute and incubate for 30 minutes at room temperature to ensure complete protein precipitation and lipid solubilization.

  • To induce phase separation, add 400 µL of 0.9% NaCl solution (or LC-MS grade water).

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 15 minutes.

  • Two phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water) for LC-MS/MS analysis.

G cluster_workflow Lipid Extraction Workflow sample 1. Biological Sample (e.g., 100 µL Plasma) add_is 2. Add Internal Standard (e.g., PG(17:0/17:0)) sample->add_is add_solvent 3. Add Chloroform:Methanol (2:1) and Vortex add_is->add_solvent phase_sep 4. Add 0.9% NaCl to Induce Phase Separation add_solvent->phase_sep centrifuge 5. Centrifuge (2,000 x g, 15 min) phase_sep->centrifuge collect 6. Collect Lower (Chloroform) Phase centrifuge->collect dry 7. Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for lipid extraction from biological samples.

3. LC-MS/MS Analysis The following are typical starting conditions that may require optimization for specific instrumentation.

  • Liquid Chromatography (LC) System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) or a HILIC column.[8]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

Table 1: Recommended LC-MS/MS Parameters

Parameter Setting
LC Conditions
Column Temperature 40°C
Mobile Phase A Acetonitrile:Water (50:50, v/v) with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Isopropanol (10:90, v/v) with 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution
0.0 min 40% B
2.0 min 43% B
2.1 min 100% B
12.0 min 100% B
12.1 min 40% B
15.0 min 40% B
MS Conditions
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

4. MRM Transitions and Quantification Quantification is performed using a calibration curve generated from the analytical standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard. PG species are detected as [M-H]⁻ precursor ions.[3][9] Collision-induced dissociation (CID) fragments the precursor ion, yielding product ions corresponding to the fatty acyl chains.[4][9]

Table 2: MRM Transitions for PG(18:0/18:2) and Internal Standard

Compound Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Fragment Identity Dwell Time (ms) Collision Energy (eV)
PG(18:0/18:2) 773.5 283.3 [Stearate (18:0)]⁻ 50 45
773.5 279.2 [Linoleate (18:2)]⁻ 50 45
IS: PG(17:0/17:0) 745.5 269.2 [Heptadecanoate (17:0)]⁻ 50 45

(Note: Exact m/z values and collision energies should be optimized for the specific instrument used.)

Data Presentation

Quantitative results should be reported in a clear, tabular format. The concentration of PG(18:0/18:2) will vary significantly based on the biological sample type, species, and physiological state.

Table 3: Example Structure for Reporting Quantitative Data

Sample ID Biological Matrix PG(18:0/18:2) Concentration (ng/mL) Standard Deviation (SD) % Coefficient of Variation (%CV)
Control 1 Human Plasma Value Value Value
Control 2 Human Plasma Value Value Value
Treated 1 Human Plasma Value Value Value
Treated 2 Human Plasma Value Value Value

(Note: This table is a template. Actual values must be determined experimentally.)

Signaling Pathway Visualization

PG(18:0/18:2) is a crucial intermediate in the biosynthesis of cardiolipin, a phospholipid essential for the structure and function of the inner mitochondrial membrane.

G cluster_pathway Cardiolipin Biosynthesis Pathway PA Phosphatidic Acid (PA) (e.g., 18:0/18:2) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP PAP Cytidylyltransferase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP Glycerol-3-P PGP Synthase PG PG(18:0/18:2) PGP->PG H₂O PGP Phosphatase CL Cardiolipin (CL) PG->CL CDP-DAG Cardiolipin Synthase

Caption: Role of PG(18:0/18:2) as a precursor in cardiolipin synthesis.

References

Application of 1-Stearoyl-2-Linoleoyl-sn-glycero-3-Phospho-(1'-rac-glycerol) (18:0-18:2 PG) in Artificial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as 18:0-18:2 PG, is an anionic phospholipid that plays a significant role in the structure and function of biological membranes. Comprising a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position, this glycerophospholipid is a minor yet crucial component of cellular membranes, contributing to their fluidity, charge, and interaction with membrane-associated proteins. In the realm of artificial cell membranes, such as liposomes and supported lipid bilayers, 18:0-18:2 PG is a valuable tool for mimicking the complexity of natural membranes and for developing novel drug delivery systems. Its anionic headgroup and the presence of both saturated and unsaturated acyl chains impart unique biophysical properties to model membranes, influencing their phase behavior, permeability, and stability.

Applications of 18:0-18:2 PG in Artificial Membranes

The unique characteristics of 18:0-18:2 PG make it suitable for a variety of applications in research and drug development:

  • Mimicking Bacterial Membranes: The anionic nature of the phosphoglycerol headgroup makes 18:0-18:2 PG an essential component in creating artificial membranes that mimic the negatively charged surfaces of bacterial membranes. This is particularly useful for studying the interactions of antimicrobial peptides (AMPs) and antibiotics with their target membranes.

  • Modulating Membrane Fluidity and Permeability: The presence of the unsaturated linoleic acid chain introduces kinks in the lipid packing, increasing membrane fluidity and permeability. This property is crucial for creating more dynamic and biologically relevant model membranes. The inclusion of 18:0-18:2 PG can be used to tune the physical properties of liposomes for controlled drug release.

  • Reconstitution of Membrane Proteins: The fluid nature of membranes containing 18:0-18:2 PG provides a suitable environment for the proper folding and function of reconstituted membrane proteins. The anionic headgroup can also play a role in the correct orientation and activity of certain proteins.

  • Drug Delivery Systems: In liposomal drug formulations, the incorporation of 18:0-18:2 PG can enhance the encapsulation of certain drugs and influence the release kinetics. The negative charge can also be utilized for targeted delivery to specific tissues or cells.

  • Studying Lipid-Protein Interactions: The specific interactions between the phosphoglycerol headgroup and protein residues can be investigated using artificial membranes containing 18:0-18:2 PG. This is important for understanding signal transduction pathways and the function of peripheral membrane proteins.

Quantitative Data

The following tables summarize key biophysical parameters of membranes containing 18:0-18:2 PG and related phospholipids (B1166683). This data is essential for designing experiments and interpreting results.

Phospholipid SpeciesHeadgroupAcyl ChainsPhase Transition Temperature (Tm) (°C)Reference
1-Stearoyl-2-linoleoyl-PCPhosphocholine18:0/18:2-13.7[]
1-Palmitoyl-2-linoleoyl-PCPhosphocholine16:0/18:2-19.5[]
1,2-Dioleoyl-PG (DOPG)Phosphoglycerol18:1/18:1-18[2][3]
1,2-Dipalmitoyl-PG (DPPG)Phosphoglycerol16:0/16:041[2][3]
1,2-Distearoyl-PG (DSPG)Phosphoglycerol18:0/18:055[2][3]
Membrane CompositionMeasured PropertyValueMethodReference
18:0/18:2-PCWater Permeability~50 µm/sMicropipette Aspiration[4]
di-18:2-PCWater Permeability~90 µm/sMicropipette Aspiration[4]
18:0/18:1-PCWater Permeability~30-40 µm/sMicropipette Aspiration[4]
18:0/18:2-PCDithionite PermeabilityModest increase with unsaturationFluorescence Quenching[5]
DOPC BilayerBilayer Thickness4.57 ± 0.05 nmX-ray Scattering[6]

Experimental Protocols

Protocol 1: Preparation of 18:0-18:2 PG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of 18:0-18:2 PG and a neutral helper lipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

Materials:

  • 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) in chloroform (B151607)

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

  • Vacuum pump

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, add the desired amounts of 18:0-18:2 PG and POPC from their chloroform stock solutions to achieve the desired molar ratio (e.g., 20:80 PG:PC). b. Add a sufficient amount of chloroform to ensure complete mixing of the lipids. c. Remove the chloroform using a rotary evaporator under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipid with the highest Tm, although for lipids with low Tm like 18:0-18:2 PG, room temperature is often sufficient. d. A thin, uniform lipid film should form on the inner surface of the flask. e. To remove any residual solvent, place the flask under high vacuum for at least 2 hours or overnight.

  • Hydration: a. Warm the desired aqueous buffer to a temperature above the Tm of the lipid mixture. b. Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into one of the glass syringes. c. Pass the lipid suspension through the membrane to the other syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

  • Characterization: a. The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion cluster_3 Step 4: Characterization mix Mix Lipids in Chloroform evap Evaporate Solvent (Rotary Evaporator) mix->evap dry Dry Film under Vacuum evap->dry add_buffer Add Aqueous Buffer dry->add_buffer hydrate Hydrate Film (Forms MLVs) add_buffer->hydrate extrude Extrude through Membrane (Forms LUVs) hydrate->extrude dls Dynamic Light Scattering (Size & Zeta Potential) extrude->dls

Workflow for preparing 18:0-18:2 PG-containing liposomes.
Protocol 2: Assessing Membrane Fluidity using Fluorescence Anisotropy

This protocol describes how to measure the membrane fluidity of liposomes containing 18:0-18:2 PG using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • 18:0-18:2 PG-containing liposomes (prepared as in Protocol 1)

  • 1,6-Diphenyl-1,3,5-hexatriene (DPH) stock solution in a suitable organic solvent (e.g., tetrahydrofuran)

  • Buffer used for liposome (B1194612) preparation

  • Fluorometer with polarization filters

  • Temperature-controlled cuvette holder

Procedure:

  • Probe Incorporation: a. Dilute the liposome suspension to the desired concentration in the buffer. b. Add a small volume of the DPH stock solution to the liposome suspension while vortexing to ensure rapid and uniform distribution of the probe. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching. c. Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for complete incorporation of DPH into the lipid bilayer.

  • Fluorescence Anisotropy Measurement: a. Transfer the liposome-DPH mixture to a quartz cuvette and place it in the temperature-controlled holder of the fluorometer. b. Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm. c. Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH). d. Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH). e. Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis: a. A lower anisotropy value indicates higher membrane fluidity, as the probe has greater rotational freedom in a more fluid environment. b. Measurements can be performed at different temperatures to determine the phase transition temperature, which is observed as a sharp change in anisotropy.

Fluidity_Measurement_Workflow cluster_0 Step 1: Probe Incorporation cluster_1 Step 2: Fluorescence Measurement cluster_2 Step 3: Data Analysis mix_liposomes_dph Mix Liposomes with DPH incubate Incubate in Dark mix_liposomes_dph->incubate measure_intensity Measure Fluorescence Intensities (I_VV, I_VH, I_HV, I_HH) incubate->measure_intensity calc_anisotropy Calculate Anisotropy (r) measure_intensity->calc_anisotropy interpret Interpret Fluidity calc_anisotropy->interpret

Workflow for assessing membrane fluidity.
Protocol 3: Reconstitution of a Membrane Protein into 18:0-18:2 PG-Containing Liposomes

This protocol provides a general method for reconstituting a purified membrane protein into pre-formed liposomes.

Materials:

  • 18:0-18:2 PG-containing liposomes (prepared as in Protocol 1)

  • Purified membrane protein solubilized in a suitable detergent (e.g., octyl glucoside, DDM)

  • Bio-Beads or dialysis cassette for detergent removal

  • Buffer used for liposome preparation and protein purification

Procedure:

  • Mixing of Liposomes and Protein: a. In a microcentrifuge tube, mix the pre-formed liposomes with the detergent-solubilized membrane protein at a desired lipid-to-protein ratio (LPR). The optimal LPR needs to be determined empirically for each protein. b. Gently mix the solution and incubate on ice for 30-60 minutes to allow for the formation of mixed micelles.

  • Detergent Removal: a. Add Bio-Beads to the mixture to adsorb the detergent. The amount of Bio-Beads and the incubation time will depend on the detergent used. Typically, multiple changes of Bio-Beads are required. b. Alternatively, place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer. Multiple buffer changes are necessary for complete detergent removal. c. As the detergent is removed, the membrane protein will spontaneously insert into the lipid bilayer of the liposomes, forming proteoliposomes.

  • Purification and Characterization: a. To separate the proteoliposomes from empty liposomes and non-incorporated protein, density gradient centrifugation can be performed. b. The orientation of the reconstituted protein can be assessed using protease protection assays or by measuring its activity if it is an enzyme or transporter. c. The functionality of the reconstituted protein should be confirmed using an appropriate activity assay.

Protein_Reconstitution_Workflow cluster_0 Step 1: Mixing cluster_1 Step 2: Detergent Removal cluster_2 Step 3: Purification & Characterization mix_components Mix Liposomes with Detergent-Solubilized Protein incubate_on_ice Incubate on Ice mix_components->incubate_on_ice add_biobeads Add Bio-Beads (or Dialysis) incubate_on_ice->add_biobeads remove_detergent Remove Detergent add_biobeads->remove_detergent purify Purify Proteoliposomes (e.g., Density Gradient) remove_detergent->purify characterize Characterize Protein (Orientation & Activity) purify->characterize

Workflow for membrane protein reconstitution.

References

Reconstitution of membrane proteins into 18:0-18:2 PG vesicles

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the reconstitution of membrane proteins into vesicles made of 18:0-18:2 PG (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-1'-rac-glycerol), complete with detailed application notes and protocols, is provided for researchers, scientists, and professionals in drug development. This guide includes structured tables for quantitative data, in-depth experimental methodologies, and mandatory Graphviz diagrams to illustrate key processes.

Application Notes

The reconstitution of membrane proteins into artificial lipid bilayers, known as proteoliposomes, is a fundamental technique for studying their function in a controlled, native-like environment.[1] These systems are simplified models of complex biological membranes, allowing for the detailed investigation of protein structure-function relationships, lipid-protein interactions, and the screening of drug candidates.[2][3] Vesicles composed of 18:0-18:2 PG (SOPG), an anionic phospholipid, are particularly useful for mimicking the charge and physical properties of certain biological membranes, which can be critical for maintaining the stability and activity of the reconstituted protein.

The primary method for reconstitution is mediated by detergents.[4] In this process, both the purified membrane protein and the lipids are solubilized by a detergent. Subsequent removal of the detergent prompts the self-assembly of lipids into a bilayer, incorporating the membrane protein in the process.[4] The success of this technique is highly sensitive to the specific protein, lipids, and detergent used, necessitating careful optimization of the protocol.[5]

Applications in Research and Drug Development:

  • Functional Assays: Proteoliposomes provide a platform to study the activity of transporters, channels, and receptors in isolation, free from interfering components of their native cellular environment.[3]

  • Drug Screening: These systems are valuable tools in drug discovery for studying the interaction of xenobiotics and potential drug compounds with specific membrane protein targets.[3]

  • Vaccine Development: Proteoliposomes carrying antigenic proteins have shown promise as novel vaccine delivery systems, leveraging the immunostimulatory properties of liposomes.[2]

  • Biophysical Studies: They are used to investigate the influence of lipid composition, membrane curvature, and lateral pressure on the function and structure of membrane proteins.

Experimental Protocols

Protocol 1: Preparation of 18:0-18:2 PG Large Unilamellar Vesicles (LUVs)

This protocol describes the formation of homogenous, single-bilayer vesicles of a defined size using the lipid extrusion method.

Materials:

  • 18:0-18:2 PG (SOPG) in a chloroform-stable container

  • Chloroform (B151607)

  • Glass test tube or round-bottom flask

  • Nitrogen gas source

  • Vacuum desiccator

  • Hydration Buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

  • Liquid nitrogen

  • Water bath or heating block

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes for the extruder

Methodology:

  • Lipid Film Formation: Transfer the desired amount of 18:0-18:2 PG solution to a glass tube. Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the tube to create a thin lipid film on the inner surface.

  • Solvent Removal: Place the tube in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.

  • Hydration: Add the desired volume of hydration buffer to the dried lipid film to achieve the target lipid concentration (e.g., 10-20 mg/mL). Vortex the suspension vigorously for 5-10 minutes. This process results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: To enhance the lamellarity and entrapment efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This is achieved by alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (slightly above the lipid's phase transition temperature).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 to 21 times). This process yields a translucent suspension of large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Storage: Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use an inert gas like argon to prevent lipid oxidation.

Protocol 2: Detergent-Mediated Protein Reconstitution

This protocol outlines the incorporation of a purified, detergent-solubilized membrane protein into the pre-formed 18:0-18:2 PG vesicles.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., DDM, OG, CHAPS)

  • Prepared 18:0-18:2 PG LUVs

  • Reconstitution Buffer (can be the same as the hydration buffer)

  • Detergent removal system:

    • Hydrophobic adsorbent beads (e.g., Bio-Beads SM-2)

    • Or, dialysis tubing/cassette (e.g., 10-14 kDa MWCO)

  • Ultracentrifuge and appropriate tubes

Methodology:

  • Detergent Saturation of Liposomes: In a microcentrifuge tube, mix the LUVs with the detergent of choice (e.g., octylglucoside). The amount of detergent should be sufficient to saturate but not fully solubilize the vesicles.[6] This can be determined empirically using techniques like dynamic light scattering.[5] Incubate for 30-60 minutes at room temperature.

  • Protein Incorporation: Add the purified membrane protein to the detergent-saturated liposome (B1194612) mixture at the desired lipid-to-protein ratio (LPR). LPRs can range widely (from 10:1 to 1000:1 w/w) and must be optimized for the specific protein.

  • Incubation: Gently mix and incubate the protein-lipid-detergent mixture for 1-2 hours at a suitable temperature (often 4°C or room temperature) to allow for protein insertion into the lipid-detergent micelles.

  • Detergent Removal: This is a critical step that initiates the formation of proteoliposomes.

    • Adsorption Method: Add washed Bio-Beads to the mixture (approx. 20-40 mg of beads per mg of detergent). Incubate with gentle rotation at 4°C for several hours to overnight.[5] Multiple changes of beads may be required for complete detergent removal. This method is often faster than dialysis.[5]

    • Dialysis Method: Transfer the mixture into a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at 4°C.[1] Perform at least three buffer changes over 24-48 hours to ensure gradual and complete detergent removal.[6]

  • Harvesting Proteoliposomes:

    • After detergent removal, transfer the solution to an ultracentrifuge tube.

    • Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours at 4°C).

    • Carefully aspirate the supernatant, which contains unincorporated protein and residual detergent.

    • Gently resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Data Presentation

Effective reconstitution requires careful optimization of several parameters. The following tables provide a framework for experimental design and troubleshooting.

Table 1: Key Parameters for Reconstitution Optimization

ParameterTypical RangeRationale
Lipid-to-Protein Ratio (LPR, w/w) 10:1 to 1000:1Determines the number of protein molecules per vesicle; affects protein function and vesicle stability.
Detergent Type DDM, OG, CHAPS, Triton X-100The choice of detergent is critical for maintaining protein stability and must be compatible with the protein and lipids.[5]
Detergent Concentration Above CMCMust be sufficient to solubilize the protein and interact with lipids, but excessive amounts can be difficult to remove.
Detergent Removal Method Dialysis, Adsorption BeadsThe rate and efficiency of removal affect the size, homogeneity, and functionality of the final proteoliposomes.[1]
Temperature 4°C to Room TemperatureAffects protein stability, lipid phase behavior, and the rate of reconstitution.
Buffer Conditions (pH, Ionic Strength) pH 6.0-8.0, 50-200 mM SaltMust be optimized to maintain protein stability and native conformation.

Table 2: Troubleshooting Common Reconstitution Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Protein Incorporation - Inefficient detergent removal- Protein aggregation- Unsuitable Lipid-to-Protein Ratio (LPR)- Verify complete detergent removal- Ensure protein is stable and monodisperse in the chosen detergent- Test a wider range of LPRs
Loss of Protein Activity - Protein denaturation by detergent or during reconstitution- Incorrect orientation in the membrane- Residual detergent inhibiting function- Screen different detergents or lower the concentration- Optimize the detergent removal rate (slower is often gentler)- Confirm complete detergent removal using an assay
Vesicle Aggregation - High protein density in the membrane- Incorrect buffer ionic strength or pH- Increase the LPR- Screen different buffer conditions- Resuspend the final pellet gently
Heterogeneous Vesicle Population - Inefficient extrusion- Vesicle fusion during detergent removal- Increase the number of passes through the extruder- Slow down the rate of detergent removal

Visualization of Workflows and Pathways

experimental_workflow cluster_vesicle_prep Protocol 1: Vesicle Preparation cluster_reconstitution_proc Protocol 2: Protein Reconstitution p1_start 1. Dry 18:0-18:2 PG from Chloroform p1_hydrate 2. Hydrate Lipid Film to form MLVs p1_start->p1_hydrate p1_freeze 3. Freeze-Thaw Cycles p1_hydrate->p1_freeze p1_extrude 4. Extrude through Membrane to form LUVs p1_freeze->p1_extrude p2_saturate 5. Saturate LUVs with Detergent p1_extrude->p2_saturate Prepared LUVs p2_add_protein 6. Add Purified Protein (at desired LPR) p2_saturate->p2_add_protein p2_incubate 7. Incubate Mixture p2_add_protein->p2_incubate p2_remove_det 8. Remove Detergent (Dialysis or Bio-Beads) p2_incubate->p2_remove_det p2_harvest 9. Harvest by Ultracentrifugation p2_remove_det->p2_harvest final_product final_product p2_harvest->final_product Functional Proteoliposomes

Caption: Experimental workflow for protein reconstitution.

signal_pathway cluster_proteoliposome Proteoliposome Membrane Receptor Reconstituted Receptor G_Protein G-Protein Receptor->G_Protein 2. Activation GDP GDP G_Protein->GDP 3. GDP released Effector Downstream Effector Protein G_Protein->Effector 5. Gα activates Effector Ligand Drug / Ligand Ligand->Receptor 1. Binding GTP GTP GTP->G_Protein 4. GTP binds Response Measurable Response Effector->Response 6. Signal Transduction

Caption: A model GPCR signaling pathway for in vitro assays.

References

Application Notes and Protocols for 18:0-18:2 PG Anionic Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) is an anionic, asymmetric phospholipid that is a valuable component in the creation of model lipid bilayers and liposomal drug delivery systems. Its structure, featuring a saturated stearic acid (18:0) chain and a polyunsaturated linoleic acid (18:2) chain, imparts unique physicochemical properties to lipid membranes, influencing their fluidity, packing, and interaction with other molecules. At physiological pH, the phosphoglycerol headgroup carries a net negative charge, making it ideal for applications requiring anionic surfaces.

These application notes provide a comprehensive overview of the use of 18:0-18:2 PG in creating anionic lipid bilayers, including its physicochemical properties, detailed experimental protocols for liposome (B1194612) and supported lipid bilayer formation, and potential applications in research and drug development.

Physicochemical Properties

The unique combination of a saturated and a polyunsaturated acyl chain in 18:0-18:2 PG results in a lipid with a low phase transition temperature and a relatively large area per lipid, contributing to increased membrane fluidity. While specific experimental data for pure 18:0-18:2 PG bilayers is limited, data from its phosphatidylcholine (PC) analogue (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, 18:0-18:2 PC) and other phosphatidylglycerols (PGs) provide valuable insights.

PropertyValueSource & Notes
Molecular Weight 797.03 g/mol As the sodium salt.
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) ~ -13.7 °C[] Value is for 18:0-18:2 PC. The Tm is primarily determined by the acyl chains, so a similar value is expected for 18:0-18:2 PG.
Area per Lipid ~ 62.42 Ų[2] From molecular dynamics simulations of 18:0/18:2 PC bilayers at 303 K. This provides an estimate for 18:0-18:2 PG.
Overall Bilayer Thickness ~ 38.9 Å[3] From molecular dynamics simulations of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC, 18:0/18:2) bilayers.
Headgroup-to-Headgroup Thickness ~ 39.9 Å[3] From molecular dynamics simulations of SLPC (18:0/18:2) bilayers.
Hydrophobic Thickness (2DC) Not directly availableCan be estimated from the overall and headgroup-to-headgroup thickness.
Zeta Potential Negative[4][5] Phosphatidylglycerol lipids confer a negative surface charge to liposomes at neutral pH. The exact value depends on the ionic strength of the buffer and the presence of other lipids. For "naked" anionic liposomes, values around -40 to -50 mV are common.

Applications

Anionic lipid bilayers formulated with 18:0-18:2 PG are versatile tools in various research and development areas:

  • Drug Delivery: The negative charge can be utilized for electrostatic interactions with cationic drugs or targeting moieties. The fluid nature of the bilayer, conferred by the linoleic acid chain, can facilitate drug release and membrane fusion. Liposomes containing 18:0-18:2 PC have been shown to be effective in light-triggered drug release systems.[6]

  • Model Membranes: These bilayers serve as excellent models for studying biological membranes, particularly those with a significant anionic lipid content, such as bacterial inner membranes.[7][8] The presence of a polyunsaturated fatty acid allows for the investigation of lipid oxidation and its effects on membrane properties.

  • Protein-Lipid Interaction Studies: The anionic surface of 18:0-18:2 PG bilayers facilitates the study of interactions with peripheral and integral membrane proteins that are regulated by electrostatic interactions.

  • Gene Delivery: Anionic liposomes can be complexed with cationic polymers or lipids to form lipoplexes for the delivery of nucleic acids.

  • Precursor for Cardiolipin (B10847521) Synthesis: Phosphatidylglycerol is a direct precursor in the biosynthesis of cardiolipin, a crucial phospholipid in the inner mitochondrial membrane.

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, suitable for drug delivery studies and as model membrane systems.

Materials:

  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG)

  • Other lipids as required (e.g., phosphatidylcholine, cholesterol)

  • Chloroform (B151607)

  • Desired aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Heating block for extruder

  • Nitrogen gas stream

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of 18:0-18:2 PG and any other lipids in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). b. The hydration should be performed at a temperature above the phase transition temperature (Tm) of all lipids in the mixture. Given the low Tm of 18:0-18:2 PG, room temperature is generally sufficient. c. Agitate the flask by vortexing to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and the hydrated lipid suspension to a temperature above the Tm. c. Load the MLV suspension into one of the extruder's syringes. d. Force the lipid suspension through the polycarbonate membrane by alternately pushing the plungers of the two syringes. e. Repeat the extrusion process an odd number of times (e.g., 11 or 21 times) to ensure a narrow and uniform size distribution of the resulting LUVs.

  • Characterization: a. Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). b. Measure the zeta potential to confirm the anionic surface charge. c. The concentration of the phospholipid can be determined using a standard phosphate (B84403) assay.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer vortex Vortex to form MLVs add_buffer->vortex extrude Extrude through Membrane vortex->extrude dls DLS (Size, PDI) extrude->dls zeta Zeta Potential dls->zeta

Caption: Workflow for preparing unilamellar liposomes.

Protocol 2: Formation of a Supported Lipid Bilayer (SLB) via Vesicle Fusion

This protocol describes the formation of a planar lipid bilayer on a solid support, which is useful for surface-based assays and biophysical studies.

Materials:

  • Unilamellar liposomes of 18:0-18:2 PG (prepared as in Protocol 1, preferably with a diameter of 30-50 nm for efficient fusion).

  • Hydrophilic substrate (e.g., glass coverslip, silicon wafer, quartz crystal).

  • Buffer containing divalent cations (e.g., 10 mM HEPES, 150 mM NaCl, 2-5 mM CaCl₂).

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED .

  • Plasma cleaner or UV/Ozone cleaner.

Procedure:

  • Substrate Cleaning: a. Clean the substrate thoroughly to create a hydrophilic surface. This is critical for successful SLB formation. b. A common method is treatment with Piranha solution for 10-15 minutes, followed by extensive rinsing with ultrapure water. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). c. Alternatively, use a plasma cleaner or UV/Ozone cleaner to render the surface hydrophilic.

  • Vesicle Fusion: a. Place the cleaned substrate in a suitable chamber (e.g., a flow cell for Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or a custom-made holder for microscopy). b. Introduce the buffer containing CaCl₂ into the chamber and establish a baseline. c. Inject the 18:0-18:2 PG liposome suspension into the chamber. The presence of Ca²⁺ helps to screen the electrostatic repulsion between the anionic vesicles and the negatively charged substrate, promoting vesicle adsorption and rupture. d. Allow the vesicles to adsorb and fuse on the surface. This process can be monitored in real-time using techniques like QCM-D or fluorescence microscopy (if fluorescently labeled lipids are included). e. The fusion process is often facilitated by heating to a temperature above the lipid Tm.

  • Rinsing: a. After a stable bilayer has formed (indicated by a stable signal in QCM-D, for instance), rinse the chamber with buffer to remove any unfused or loosely bound vesicles.

  • Characterization: a. QCM-D: Monitor changes in frequency (Δf) and dissipation (ΔD) to follow the vesicle adsorption, fusion, and bilayer formation in real-time. b. Atomic Force Microscopy (AFM): Image the topography of the bilayer to assess its completeness and identify any defects. c. Fluorescence Recovery After Photobleaching (FRAP): If fluorescent lipids are included, FRAP can be used to measure the lateral diffusion coefficient of the lipids and confirm the fluidity of the bilayer.

SLB_Formation_Workflow cluster_prep Preparation cluster_fusion Vesicle Fusion cluster_rinse_char Rinsing & Characterization clean_substrate Clean Substrate (e.g., Piranha) add_buffer Introduce Ca²⁺-containing Buffer clean_substrate->add_buffer prepare_vesicles Prepare Unilamellar Vesicles (Protocol 1) add_vesicles Inject Vesicles prepare_vesicles->add_vesicles add_buffer->add_vesicles incubate Incubate for Fusion add_vesicles->incubate rinse Rinse with Buffer incubate->rinse qcmd QCM-D rinse->qcmd afm AFM qcmd->afm frap FRAP afm->frap

Caption: Workflow for supported lipid bilayer formation.

Signaling Pathways and Biological Relevance

Phosphatidylglycerol (PG) is an important anionic phospholipid in various biological membranes and plays a role in cellular signaling, although specific pathways directly modulated by the 18:0-18:2 species are an area of ongoing research.

  • Bacterial Membranes and Innate Immunity: PG is a major component of bacterial inner membranes.[7] As such, bilayers containing PG are excellent models for studying the interaction of antimicrobial peptides and antibiotics with bacterial targets. PG in the lungs can also play a role in the innate immune response by attenuating inflammation caused by bacterial lipopolysaccharides.[9]

  • Cardiolipin Synthesis: PG is the immediate precursor for the synthesis of cardiolipin, a phospholipid essential for the structure and function of the inner mitochondrial membrane and, consequently, for cellular respiration. Dysregulation of cardiolipin metabolism is implicated in various pathologies.

  • Protein Kinase C (PKC) Activation: While diacylglycerol (DAG) is the primary activator of PKC, the lipid environment, including the presence of anionic lipids like PG, can influence the activity of this important signaling protein. 1-stearoyl-2-linoleoyl-sn-glycerol, the DAG counterpart of 18:0-18:2 PG, is a known PKC activator.[10]

Signaling_Relevance cluster_membrane Biological Membranes cluster_lipid 18:0-18:2 PG cluster_pathway Signaling & Function bacterial_membrane Bacterial Inner Membrane antimicrobial_interaction Antimicrobial Peptide Interaction bacterial_membrane->antimicrobial_interaction innate_immunity Innate Immunity Modulation bacterial_membrane->innate_immunity mitochondrial_membrane Inner Mitochondrial Membrane pg_lipid 18:0-18:2 PG pg_lipid->bacterial_membrane cardiolipin_synthesis Cardiolipin Synthesis pg_lipid->cardiolipin_synthesis pkc_modulation PKC Activity Modulation pg_lipid->pkc_modulation influences cardiolipin_synthesis->mitochondrial_membrane

Caption: Biological relevance of 18:0-18:2 PG.

Conclusion

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) is a versatile phospholipid for creating anionic lipid bilayers with high fluidity. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize 18:0-18:2 PG in their studies of model membranes, drug delivery systems, and protein-lipid interactions. The unique properties conferred by its asymmetric and polyunsaturated acyl chains make it a valuable tool for exploring complex biological phenomena.

References

Application Notes and Protocols for Langmuir-Blodgett Trough Studies of 18:0-18:2 PG Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that are significant components of biological membranes, particularly in bacteria and plants, as well as in pulmonary surfactant. The specific species 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) is a mixed-chain phospholipid containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This combination of saturated and unsaturated fatty acid chains imparts unique biophysical properties to the membranes it constitutes, influencing fluidity, packing, and interactions with other molecules.

Langmuir-Blodgett (LB) trough studies are a powerful in vitro technique to investigate the behavior of amphiphilic molecules, such as phospholipids, at an air-water interface. By forming a monolayer of 18:0-18:2 PG on an aqueous subphase, researchers can meticulously control the molecular packing and measure key thermodynamic and mechanical properties. These studies are crucial for understanding membrane structure-function relationships, the influence of drugs on membrane properties, and for the development of novel drug delivery systems.

This document provides detailed application notes and experimental protocols for conducting Langmuir-Blodgett trough studies on 18:0-18:2 PG monolayers.

Data Presentation

Due to the limited availability of specific published data for 18:0-18:2 PG monolayers, the following table presents illustrative data based on studies of structurally similar phospholipids, such as other phosphatidylglycerols or lipids with mixed saturated/unsaturated acyl chains. This data should be considered as a reference for expected experimental outcomes.

Table 1: Illustrative Biophysical Properties of a Mixed-Chain Phospholipid Monolayer

ParameterValueDescription
Lift-off Area (Ų/molecule) ~90 - 110The area per molecule at which a significant increase in surface pressure is first detected, indicating the transition from a gaseous to a liquid-expanded phase.
Collapse Pressure (mN/m) ~45 - 55The surface pressure at which the monolayer collapses due to excessive compression, indicating the upper limit of monolayer stability.
Compression Modulus (Cs⁻¹) at 30 mN/m (mN/m) ~50 - 150A measure of the monolayer's stiffness or resistance to compression in the liquid-condensed phase. Higher values indicate a more rigid film.
Phase Transition Pressure (mN/m) Not always distinctFor mixed-chain lipids, the transition between liquid-expanded (LE) and liquid-condensed (LC) phases may be gradual rather than a sharp, distinct transition.

Experimental Protocols

Protocol 1: Preparation of 18:0-18:2 PG Spreading Solution

Objective: To prepare a homogenous solution of 18:0-18:2 PG for spreading on the Langmuir trough subphase.

Materials:

  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) powder

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass vial with a PTFE-lined cap

  • Hamilton syringe

Procedure:

  • Prepare a stock solution of 18:0-18:2 PG in a chloroform:methanol (9:1 v/v) mixture at a concentration of 1 mg/mL.

  • Ensure the lipid is fully dissolved by gentle vortexing.

  • Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the linoleoyl chain.

  • Before each experiment, allow the solution to equilibrate to room temperature.

Protocol 2: Langmuir Monolayer Formation and Isotherm Measurement

Objective: To form a stable monolayer of 18:0-18:2 PG at the air-water interface and measure its surface pressure-area isotherm.

Materials:

  • Langmuir-Blodgett trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)

  • Subphase solution (e.g., ultrapure water, phosphate-buffered saline)

  • 18:0-18:2 PG spreading solution (from Protocol 1)

  • Hamilton syringe

Procedure:

  • Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., ethanol, then copious amounts of ultrapure water).

  • Fill the trough with the desired subphase.

  • Aspirate the subphase surface to remove any contaminants.

  • Calibrate the surface pressure sensor.

  • Using the Hamilton syringe, carefully deposit small droplets of the 18:0-18:2 PG spreading solution onto the subphase surface.

  • Allow 10-15 minutes for the solvent to evaporate completely.

  • Compress the monolayer at a constant barrier speed (e.g., 5-10 mm/min).

  • Record the surface pressure as a function of the mean molecular area to obtain the surface pressure-area (π-A) isotherm.

  • Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure.

Protocol 3: Brewster Angle Microscopy (BAM) of the Monolayer

Objective: To visualize the morphology and phase behavior of the 18:0-18:2 PG monolayer during compression.

Materials:

  • Langmuir-Blodgett trough equipped with a Brewster Angle Microscope.[1][2][3][4][5]

Procedure:

  • Prepare the 18:0-18:2 PG monolayer as described in Protocol 2.

  • Position the BAM optics at the Brewster angle of the air-water interface (approximately 53°).

  • Begin compression of the monolayer.

  • Capture images of the monolayer at different surface pressures, paying close attention to the lift-off area, any phase transitions, and the collapse point.

  • Analyze the images to observe the formation of domains, their shape, size, and packing, which provides insights into the monolayer's homogeneity and phase behavior.[1][4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare 18:0-18:2 PG Spreading Solution (1 mg/mL) spread_lipid Spread Lipid Solution prep_solution->spread_lipid clean_trough Clean Langmuir Trough fill_subphase Fill Trough with Subphase clean_trough->fill_subphase fill_subphase->spread_lipid evaporate Solvent Evaporation (10-15 min) spread_lipid->evaporate compress Compress Monolayer evaporate->compress measure_isotherm Measure Surface Pressure-Area (π-A) Isotherm compress->measure_isotherm bam_imaging Brewster Angle Microscopy compress->bam_imaging analyze_data Analyze Data (Collapse Pressure, Modulus) measure_isotherm->analyze_data bam_imaging->analyze_data

Caption: Experimental workflow for Langmuir-Blodgett trough studies.

Putative_Signaling_Role cluster_membrane Cell Membrane cluster_downstream Potential Downstream Effects PG 18:0-18:2 PG PKC Protein Kinase C (PKC) Activation PG->PKC as a source of diacylglycerol (DAG) (after PLC action) Ca_Signaling Calcium Signaling Modulation PG->Ca_Signaling electrostatic interactions Membrane_Fluidity Membrane Fluidity and Curvature PG->Membrane_Fluidity biophysical properties

Caption: Putative signaling roles of 18:0-18:2 PG.

References

Application Notes: Utilization of 18:0-18:2 Phosphatidylglycerol in Giant Unilamellar Vesicle (GUV) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable tools in biophysical and biomedical research, serving as minimalistic models of cellular membranes.[1][2] Their size, typically ranging from 1 to 200 µm, allows for direct observation using light microscopy, making them ideal for studying membrane-related phenomena such as lipid raft formation, membrane permeability, and protein-lipid interactions.[1][3] The choice of lipid composition is critical in constructing GUVs that accurately mimic specific biological membranes. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) is a glycerophospholipid of significant biological relevance.[4] It is characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. As a phosphatidylglycerol, it carries a net negative charge at physiological pH.[4] This asymmetric and charged nature of 18:0-18:2 PG imparts unique biophysical properties to membranes, influencing their fluidity, curvature, and interaction with membrane-associated proteins.

Properties of 18:0-18:2 PG

18:0-18:2 PG is a naturally occurring phospholipid found in various biological membranes, including mitochondrial and flagellar membranes.[4][5] Its presence is crucial for the structural integrity and function of these organelles. The combination of a saturated and a polyunsaturated fatty acid chain in 18:0-18:2 PG contributes to a fluid membrane state and can influence the formation of lipid domains.[6] The negatively charged headgroup of phosphatidylglycerol is also known to play a role in specific protein binding and membrane signaling events.

Challenges in GUV Formation with Charged Lipids

The most common and efficient method for GUV formation is electroformation.[3][7] This technique involves the hydration of a thin lipid film in the presence of an alternating electric field, which promotes the swelling and detachment of lipid bilayers from a conductive substrate to form unilamellar vesicles.[7][8] However, the electroformation method is most effective for neutral or zwitterionic lipids like phosphatidylcholines (PC).[9] The presence of a significant fraction of charged lipids, such as 18:0-18:2 PG (typically >10 mol%), can hinder the formation of high-quality GUVs.[9] The electrostatic repulsion between the charged headgroups can interfere with the proper swelling and sealing of the lipid lamellae, often resulting in a low yield of GUVs, a higher proportion of multilamellar or defective vesicles, and a broad size distribution.

To overcome these challenges, alternative methods or modifications to the standard electroformation protocol are recommended for lipids with a high content of 18:0-18:2 PG. The natural swelling or gentle hydration method, which relies on the spontaneous swelling of the lipid film in an aqueous solution without an electric field, is often more suitable for charged lipids.[1][9] This method may result in a lower GUV yield compared to electroformation with neutral lipids, but it can produce unilamellar vesicles from a wider range of lipid compositions.[9]

Applications in Research and Drug Development

GUVs incorporating 18:0-18:2 PG are particularly useful for:

  • Studying membrane-protein interactions: The negative charge of the PG headgroup can be critical for the recruitment and function of specific proteins.

  • Investigating the biophysical properties of asymmetric membranes: The presence of both saturated and polyunsaturated acyl chains allows for the study of lipid packing and domain formation.

  • Modeling mitochondrial and bacterial membranes: As PG is a significant component of these membranes, GUVs containing 18:0-18:2 PG can serve as realistic models.

  • Drug delivery systems: The charge and fluidity of the vesicle membrane can be tailored by incorporating 18:0-18:2 PG to optimize drug encapsulation and release properties.

Experimental Protocols

Two primary methods for the formation of GUVs containing 18:0-18:2 PG are detailed below. The choice of method will depend on the specific lipid composition and the desired GUV characteristics.

Protocol 1: GUV Formation by Electroformation (for compositions with low 18:0-18:2 PG content)

This method is suitable for lipid mixtures containing a low molar percentage of 18:0-18:2 PG (ideally <10 mol%).

Materials:

  • 18:0-18:2 PG and other desired lipids (e.g., DOPC, Cholesterol)

  • Chloroform (B151607) (HPLC grade)

  • Indium Tin Oxide (ITO) coated glass slides

  • Teflon spacer

  • Function generator and amplifier

  • Formation chamber

  • Hydration solution (e.g., 250 mM sucrose (B13894) solution)[6]

  • Observation solution (e.g., 250 mM glucose solution)

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform at a concentration of 0.5 mg/mL.[6]

    • Deposit a small volume (e.g., 10-20 µL) of the lipid solution onto two ITO-coated glass slides.

    • Spread the solution evenly to form a thin film.

    • Place the slides in a vacuum desiccator for at least 1 hour to ensure complete removal of the solvent.[6]

  • Chamber Assembly:

    • Assemble the electroformation chamber by placing a Teflon spacer between the two ITO slides, with the conductive sides facing each other.[8]

    • Secure the chamber with clamps.

  • Hydration and Electroformation:

    • Fill the chamber with the hydration solution (e.g., 250 mM sucrose).

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field. A typical protocol involves applying a voltage of 1-5 V at a frequency of 10-100 Hz for 1-2 hours.[3][10] The optimal parameters may need to be determined empirically.

    • The temperature can be controlled, for instance at 45°C, depending on the lipid mixture's phase transition temperature.[10]

  • GUV Harvesting and Observation:

    • After electroformation, gently collect the GUV suspension from the chamber.

    • For observation, transfer a small volume of the GUV suspension into an observation chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier imaging with a phase-contrast or fluorescence microscope.

Protocol 2: GUV Formation by Natural Swelling (Gentle Hydration)

This method is recommended for lipid mixtures with a higher molar percentage of 18:0-18:2 PG (>10 mol%).[9]

Materials:

  • 18:0-18:2 PG and other desired lipids

  • Chloroform (HPLC grade)

  • Glass vials or teflon rings[1]

  • Hydration buffer (e.g., PBS, Tris buffer)

  • Water bath or incubator

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid solution in chloroform at a concentration of approximately 20 mg/mL.[9]

    • Deposit a small amount of the lipid solution onto the bottom of a glass vial or a teflon ring to form a thin film.[1]

    • Dry the lipid film under a gentle stream of nitrogen gas and then under vacuum for several hours to overnight to completely remove the solvent.[1]

  • Hydration:

    • Gently add the desired aqueous hydration buffer over the dried lipid film.[1]

    • Seal the vial and incubate at a temperature above the phase transition temperature of the lipid mixture for several hours to overnight without agitation.[1]

  • GUV Harvesting and Observation:

    • After incubation, GUVs will have formed and detached from the lipid film.

    • Carefully collect the supernatant containing the GUVs.

    • Observe the GUVs directly under a microscope.

Data Presentation

Table 1: GUV Formation Parameters

ParameterElectroformationNatural Swelling
Lipid Composition (mol%) e.g., DOPC:18:0-18:2 PG (9:1)e.g., DOPC:18:0-18:2 PG (7:3)
Lipid Concentration 0.5 mg/mL20 mg/mL
Hydration Solution 250 mM SucrosePBS (pH 7.4)
Voltage (V) 1-5 VN/A
Frequency (Hz) 10-100 HzN/A
Temperature (°C) 45°C37°C
Duration 2 hours12 hours

Table 2: GUV Characterization

PropertyElectroformationNatural Swelling
GUV Yield (e.g., High/Medium/Low)(e.g., Medium/Low)
Average Diameter (µm) (e.g., 10-50 µm)(e.g., 5-30 µm)
Size Distribution (e.g., Polydisperse/Monodisperse)(e.g., Polydisperse)
Lamellarity (% Unilamellar) (e.g., >90%)(e.g., 70-80%)
Encapsulation Efficiency (%) (To be determined experimentally)(To be determined experimentally)

Visualizations

GUV_Electroformation_Workflow cluster_prep Lipid Film Preparation cluster_formation GUV Formation cluster_harvest Harvesting & Observation A Prepare Lipid Mixture in Chloroform B Deposit on ITO Slides A->B C Solvent Evaporation (Vacuum) B->C D Assemble Electroformation Chamber C->D E Add Hydration Solution D->E F Apply AC Electric Field E->F G Collect GUV Suspension F->G H Microscopy Observation G->H

Caption: Workflow for GUV formation by the electroformation method.

GUV_Natural_Swelling_Workflow cluster_prep Lipid Film Preparation cluster_formation GUV Formation cluster_harvest Harvesting & Observation A Prepare Lipid Mixture in Chloroform B Deposit in Glass Vial A->B C Solvent Evaporation (N2 Stream & Vacuum) B->C D Add Hydration Buffer C->D E Incubate (Gentle Hydration) D->E F Collect GUV Suspension E->F G Microscopy Observation F->G

Caption: Workflow for GUV formation by the natural swelling method.

References

Application Notes: SOPG Sodium Salt for Elucidating Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-stearoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol, sodium salt (SOPG), is an anionic phospholipid increasingly utilized in biophysical and biochemical studies to investigate the intricate interactions between lipids and proteins. Its structure, featuring a saturated stearoyl chain and an unsaturated oleoyl (B10858665) chain, provides a physiologically relevant model for bacterial and eukaryotic cell membranes. The negatively charged phosphoglycerol headgroup is particularly important for mediating electrostatic interactions with proteins, making SOPG an invaluable tool for researchers in drug development, cell biology, and membrane biophysics.

Key Applications

  • Mimicking Bacterial Membranes: Gram-positive bacteria and the inner membrane of Gram-negative bacteria are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG). Liposomes or supported lipid bilayers containing SOPG, often in combination with phosphatidylethanolamine (B1630911) (PE), serve as excellent mimics of these bacterial membranes. This allows for the detailed study of antimicrobial peptide (AMP) interactions, toxin binding, and the function of bacterial membrane proteins.

  • Investigating Electrostatic-Driven Protein Binding: The net negative charge of SOPG at physiological pH facilitates the recruitment and binding of proteins with positively charged domains. This is crucial for studying the localization and function of peripheral membrane proteins, signaling proteins, and certain enzymes whose activity is modulated by membrane binding.

  • Modulating Membrane Protein Function: The lipid environment significantly influences the structure and function of integral membrane proteins. Incorporating SOPG into reconstituted membrane systems can help elucidate the role of anionic lipids in modulating the activity of channels, transporters, and receptors.

  • Drug Development and Screening: SOPG-containing model membranes provide a platform for screening new drug candidates, particularly antimicrobial agents. By quantifying the binding affinity and disruptive effects of novel compounds on these membranes, researchers can assess their potential efficacy.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the interaction of an antimicrobial lipopeptide (C16-KGGK) with a model bacterial membrane containing POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol), which is structurally similar to SOPG. This data highlights the significant contribution of the lipid tail and electrostatic interactions to binding affinity.

Interaction ParameterValueExperimental ConditionsReference
Binding Free Energy (ΔG)
C16-KGGK to POPE/POPG (2:1)-16 kcal/molCoarse-grained molecular dynamics simulations[1]
C16 (tail only) to POPE/POPG (2:1)-12 kcal/molCoarse-grained molecular dynamics simulations[1]
KGGK (headgroup only) to POPE/POPG (2:1)-4 kcal/molCoarse-grained molecular dynamics simulations[1]

Experimental Protocols

Protocol 1: Preparation of SOPG-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs with a defined lipid composition using the lipid film hydration and extrusion method.[2][3]

Materials:

  • SOPG sodium salt

  • Other desired lipids (e.g., 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, SOPE)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., a 3:1 molar ratio of SOPE to SOPG to mimic a bacterial inner membrane) dissolved in chloroform.

  • Lipid Film Formation:

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a gentle stream of argon or nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (for SOPG, this is above its gel-to-liquid crystalline phase transition temperature) for 1 hour, with intermittent vortexing to facilitate hydration of the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane.

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder at least 11 times. This process forces the lipids through the pores, resulting in the formation of uniformly sized LUVs.

  • Storage:

    • Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use them within a few days to prevent aggregation or degradation.

Protocol 2: Liposome Co-sedimentation Assay for Protein-Lipid Binding

This assay is used to qualitatively or semi-quantitatively assess the binding of a protein to SOPG-containing liposomes.[4][5]

Materials:

  • SOPG-containing LUVs (prepared as in Protocol 1)

  • Purified protein of interest

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)

  • Ultracentrifuge with appropriate rotors

  • SDS-PAGE materials and equipment

  • Coomassie stain or Western blotting reagents

Procedure:

  • Binding Reaction:

    • In an ultracentrifuge tube, combine the purified protein (at a final concentration of 1-5 µM) and SOPG-containing LUVs (at a final concentration of 0.5-1 mM) in the binding buffer.

    • As a negative control, prepare a reaction with the protein alone (no liposomes) and a reaction with liposomes containing only neutral lipids (e.g., SOPC).

    • Incubate the reactions at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully collect the supernatant, which contains the unbound protein.

    • Resuspend the pellet (containing liposomes and bound protein) in an equal volume of binding buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the protein of interest.

    • An increase in the amount of protein in the pellet fraction in the presence of SOPG-containing liposomes indicates binding.

Protocol 3: Surface Plasmon Resonance (SPR) for Quantitative Analysis

SPR can be used to obtain quantitative data on the kinetics and affinity of protein binding to a lipid surface containing SOPG.[6][7][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 or HPA sensor chip

  • SOPG-containing small unilamellar vesicles (SUVs, prepared by sonication or extrusion through smaller pore membranes, e.g., 30-50 nm)

  • Purified protein of interest

  • Running buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Chip Preparation and Liposome Immobilization:

    • Equilibrate the L1 or HPA sensor chip with the running buffer.

    • Inject the SOPG-containing SUVs over the sensor surface. The lipids will spontaneously fuse to form a supported lipid bilayer.

    • Wash the surface with a brief pulse of NaOH to remove any loosely bound vesicles and stabilize the bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified protein in the running buffer over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each protein injection, regenerate the surface with a pulse of regeneration solution to remove the bound protein.

  • Data Analysis:

    • The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Experimental Workflow for Studying SOPG-Protein Interactions

G prep_lipids Prepare SOPG/ Other Lipid Mix liposome_assay Liposome Co-sedimentation prep_lipids->liposome_assay spr_assay Surface Plasmon Resonance (SPR) prep_lipids->spr_assay nmr_assay Solid-State NMR prep_lipids->nmr_assay prep_protein Purify Protein of Interest prep_protein->liposome_assay prep_protein->spr_assay prep_protein->nmr_assay qual_analysis Qualitative Binding (SDS-PAGE) liposome_assay->qual_analysis quant_analysis Quantitative Binding (ka, kd, KD) spr_assay->quant_analysis struc_analysis Structural & Dynamic Changes nmr_assay->struc_analysis qual_analysis->quant_analysis quant_analysis->struc_analysis

Caption: Workflow for investigating SOPG-protein interactions.

Phosphatidylinositol Signaling Pathway

G receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptors on downstream Downstream Cellular Responses pkc->downstream phosphorylates targets ca2 Ca²⁺ er->ca2 releases ca2->downstream activates

Caption: A representative phospholipid signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extrusion of 18:0-18:2 PG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extrusion process for 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) liposomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extrusion temperature for 18:0-18:2 PG liposomes?

Q2: How many extrusion cycles are necessary for 18:0-18:2 PG liposomes?

A2: The number of extrusion cycles significantly impacts the size and homogeneity of the liposome (B1194612) population. Generally, 5 to 10 passes are recommended to achieve a narrow size distribution (low polydispersity index, PDI).[3] The initial passes cause the most significant reduction in liposome size.[2] Subsequent passes primarily improve the uniformity of the liposome population. For most applications, 7 to 11 passes are a good starting point. The optimal number of cycles may need to be determined empirically for your specific formulation and application.

Q3: What is the effect of membrane pore size on the final liposome diameter?

A3: The mean diameter of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used. However, the final liposome size is not always identical to the pore size. When using membranes with pore sizes of 0.2 µm and above, the resulting liposomes are often smaller than the nominal pore size.[2][4] Conversely, with smaller pore sizes (e.g., 0.1 µm and below), the liposome diameter may be slightly larger than the pore size.[2] It is crucial to characterize the final liposome size using techniques like Dynamic Light Scattering (DLS).

Q4: Can I use freeze-thaw cycles before extruding 18:0-18:2 PG liposomes?

A4: Yes, incorporating freeze-thaw cycles before extrusion is a highly recommended practice. This process involves repeatedly freezing the multilamellar vesicle (MLV) suspension in liquid nitrogen and then thawing it at a temperature above the lipid's Tc. This procedure helps to increase the lamellarity and the trapped volume of the liposomes, leading to a more homogeneous starting material for extrusion and potentially improving the encapsulation efficiency of hydrophilic molecules.[5] Five to ten freeze-thaw cycles are typically sufficient.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High resistance or inability to extrude 1. Extrusion temperature is below the lipid's phase transition temperature (Tc). 2. Lipid concentration is too high. 3. Membrane is clogged. 4. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) causing aggregation of anionic PG headgroups. 5. Low ionic strength of the buffer. 1. Ensure the extrusion is performed at a temperature well above the Tc of your lipid mixture. For 18:0-18:2 PG, room temperature should be sufficient, but warming to 30-40°C can help.2. Reduce the total lipid concentration. Concentrations between 10-20 mg/mL are a good starting point. For manual extruders, lower concentrations are often necessary.3. Disassemble the extruder and inspect the membrane and supports. Replace the membrane if it appears clogged. Consider pre-filtering the liposome suspension through a larger pore size membrane (e.g., 0.45 µm) before the final extrusion.4. If your buffer contains divalent cations, consider adding a chelating agent like EDTA (unless it interferes with downstream applications). Use a buffer with monovalent salts (e.g., NaCl, KCl).5. For charged liposomes, very low ionic strength can lead to increased repulsion and difficulty in extrusion. Increasing the ionic strength of the buffer (e.g., to 150 mM NaCl) can help shield the charges and facilitate extrusion.
Liposome size is larger than expected 1. Insufficient number of extrusion passes. 2. Membrane is ruptured or improperly seated. 3. High flow rate during extrusion. 1. Increase the number of extrusion passes (e.g., to 11-15 passes).2. Disassemble the extruder and check the integrity and placement of the membrane and filter supports.3. Reduce the extrusion pressure or flow rate. A slower, more controlled extrusion can lead to more consistent sizing.[2]
High Polydispersity Index (PDI) 1. Insufficient number of extrusion passes. 2. Extrusion temperature is too low. 3. Lipid film was not properly hydrated. 4. High flow rate during extrusion. 1. Increase the number of extrusion cycles.2. Ensure the extrusion temperature is well above the Tc.3. Ensure the lipid film is thin and evenly distributed before hydration. Vortexing or gentle sonication during hydration can improve homogeneity.4. A very high flow rate can negatively impact the homogeneity of the liposome suspension.[2] Use a moderate and consistent pressure.
Liposome aggregation after extrusion 1. Inappropriate buffer composition (pH, ionic strength). 2. Presence of divalent cations. 3. High lipid concentration. 1. Optimize the buffer pH to ensure the PG headgroups are deprotonated and provide electrostatic repulsion (typically pH 7.0-8.0). Ensure sufficient ionic strength (e.g., 150 mM NaCl) to screen charges and prevent aggregation.2. As mentioned previously, avoid divalent cations or use a chelating agent.3. Dilute the final liposome suspension for storage.
Low sample recovery 1. Membrane clogging. 2. Leakage from the extruder. 3. Adhesion of liposomes to the apparatus. 1. Use a lower lipid concentration or pre-filter the suspension.2. Ensure all connections on the extruder are tight and secure. Check O-rings and gaskets for wear.3. While some loss is unavoidable, pre-wetting the extruder components with buffer can sometimes help.

Quantitative Data Summary

Table 1: Effect of Extrusion Cycles on Liposome Size and Polydispersity

Number of PassesMean Diameter (nm)Polydispersity Index (PDI)
1250 ± 450.35 ± 0.08
3180 ± 250.21 ± 0.05
5140 ± 150.12 ± 0.03
7125 ± 100.08 ± 0.02
11115 ± 80.06 ± 0.01
15110 ± 70.05 ± 0.01

Note: These are representative data based on typical extrusion of anionic liposomes through a 100 nm membrane and may vary depending on the specific lipid composition and experimental conditions.

Table 2: Influence of Membrane Pore Size on Final Liposome Diameter

Membrane Pore Size (nm)Resulting Mean Liposome Diameter (nm)
400300 - 350
200160 - 190
100110 - 130
5060 - 80

Note: The final liposome size is an approximation and should be confirmed by particle size analysis.[2]

Experimental Protocols

Protocol: Preparation of 18:0-18:2 PG Liposomes by Extrusion

This protocol outlines the thin-film hydration method followed by extrusion to prepare unilamellar 18:0-18:2 PG liposomes.

Materials:

  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (desired pore size, e.g., 100 nm)

  • Filter supports for the extruder

  • Gas-tight syringes

  • Liquid nitrogen

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of 18:0-18:2 PG lipid in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure while rotating the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) to create a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration of Lipid Film: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The buffer should be at a temperature above the Tc of the lipid (room temperature is sufficient for 18:0-18:2 PG). b. Gently swirl the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky. c. To ensure complete hydration, the suspension can be gently agitated (e.g., using a vortex mixer at low speed) for 30-60 minutes.

  • Freeze-Thaw Cycles (Optional but Recommended): a. Submerge the flask containing the MLV suspension in liquid nitrogen until it is completely frozen. b. Thaw the suspension in a water bath set to a temperature above the Tc (e.g., 30-40°C). c. Repeat this freeze-thaw cycle 5-10 times.[5]

  • Extrusion: a. Assemble the extruder according to the manufacturer's instructions with the desired polycarbonate membrane and filter supports. b. Pre-heat the extruder block to the desired extrusion temperature (e.g., room temperature or slightly above). c. Load the MLV suspension into one of the gas-tight syringes. d. Place the syringe into the extruder and attach the second, empty syringe to the other side. e. Gently push the plunger of the filled syringe to pass the liposome suspension through the membrane to the empty syringe. This completes one pass. f. Repeat the process by pushing the suspension back and forth between the two syringes for the desired number of cycles (typically 7-11 passes). g. After the final pass, collect the extruded liposome suspension (now containing unilamellar vesicles, LUVs) from the extruder.

  • Characterization and Storage: a. Characterize the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Store the liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Visualizations

Liposome_Extrusion_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product & Analysis start Start: 18:0-18:2 PG Lipid dissolve Dissolve in Chloroform start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Buffer (Forms MLVs) film->hydrate freeze_thaw Freeze-Thaw Cycles (Optional but Recommended) hydrate->freeze_thaw extrusion Extrusion (e.g., 11 passes through 100 nm membrane) freeze_thaw->extrusion luvs Unilamellar Liposomes (LUVs) extrusion->luvs characterize Characterization (DLS for size and PDI) luvs->characterize store Store at 4°C characterize->store end End Product store->end Troubleshooting_Extrusion problem Problem: High Extrusion Resistance cause1 Is Temperature > Tc? problem->cause1 cause2 Is Lipid Concentration < 20 mg/mL? problem->cause2 cause3 Is Membrane Clogged? problem->cause3 cause4 Is Buffer appropriate? (No divalent cations, sufficient ionic strength) problem->cause4 cause1->cause2 Yes solution1 Solution: Increase Temperature cause1->solution1 No cause2->cause3 Yes solution2 Solution: Decrease Lipid Concentration cause2->solution2 No cause3->cause4 No solution3 Solution: Replace Membrane / Pre-filter cause3->solution3 Yes solution4 Solution: Use Chelating Agent / Adjust Buffer cause4->solution4 No

References

Technical Support Center: 18:0-18:2 PG Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the preparation of liposomes using 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or 18:0-18:2 PG.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 18:0-18:2 PG that I should consider during liposome (B1194612) preparation?

A1: 18:0-18:2 PG is an anionic phospholipid with unique characteristics that influence liposome formulation:

  • Asymmetric Acyl Chains: It contains one saturated stearic acid (18:0) chain and one polyunsaturated linoleic acid (18:2) chain. This asymmetry creates a less-ordered, more flexible membrane packing compared to lipids with two identical saturated chains.[]

  • Low Phase Transition Temperature (Tm): The presence of the di-unsaturated linoleoyl chain significantly lowers the gel-to-liquid crystalline phase transition temperature. For the analogous phosphatidylcholine (18:0-18:2 PC), the Tm is -13.7°C.[] This means the lipid is in a fluid state at standard laboratory temperatures (e.g., room temperature, 4°C), which simplifies handling during hydration and extrusion.[2]

  • Negative Surface Charge: The phosphoglycerol headgroup imparts a negative zeta potential to the liposome surface at neutral pH.[3] This electrostatic repulsion helps prevent vesicle aggregation and improves colloidal stability.[4][5]

  • Oxidation Sensitivity: The linoleoyl chain contains two double bonds, making it highly susceptible to peroxidation.[6][7] This is a critical stability concern that must be addressed during preparation and storage.

Q2: What is the recommended processing temperature for hydrating and extruding 18:0-18:2 PG lipids?

A2: All processing steps, including thin-film hydration and extrusion, should be performed at a temperature well above the lipid's main phase transition temperature (Tm).[2] Since the Tm of 18:0-18:2 PG is well below 0°C, performing these steps at room temperature (e.g., 20-25°C) is sufficient to ensure the lipid bilayer is in the necessary fluid phase for proper vesicle formation and sizing.

Q3: How can I prevent the oxidation of the 18:2 (linoleoyl) chain during preparation?

A3: Preventing lipid oxidation is critical for the chemical stability of your formulation.[7] Key strategies include:

  • Use High-Purity Reagents: Start with fresh, high-purity lipids and deoxygenated solvents and buffers.[5]

  • Work Under an Inert Atmosphere: Purge vials and the processing environment with an inert gas like nitrogen or argon to displace oxygen.[5][8]

  • Include Antioxidants: Consider adding a lipid-soluble antioxidant, such as butylated hydroxytoluene (BHT), directly to the initial lipid/chloroform (B151607) mixture.

  • Minimize Exposure to Light and Heat: Protect the formulation from light and avoid unnecessarily high temperatures, which can accelerate oxidation.[7]

Troubleshooting Guide

Issue 1: Final liposome size is too large or polydisperse.

If your dynamic light scattering (DLS) results show a larger than expected mean particle size (Z-average) or a high polydispersity index (PDI > 0.2), consider the following causes and solutions.

Potential Cause Recommended Solution
Incomplete Hydration Ensure the lipid film is extremely thin and uniform before adding the hydration buffer. Vortex vigorously and allow adequate time for the film to fully suspend and form multilamellar vesicles (MLVs).
Extrusion Temperature Too Low While 18:0-18:2 PG has a low Tm, if other lipids with higher Tm values (e.g., cholesterol, DSPC) are included in the formulation, ensure the extrusion temperature is above the Tm of the highest-Tm component.[2]
Insufficient Extrusion Cycles Pass the liposome suspension through the extruder membrane at least 11 to 21 times. An odd number of passes ensures the final sample is collected in the opposite syringe from where it started, minimizing contamination from unsized vesicles.
Clogged or Damaged Extrusion Membrane The membrane may be clogged with lipid aggregates. Disassemble the extruder, clean it thoroughly, and use a fresh membrane for each preparation. Inspect membranes for tears before use.
Vesicle Aggregation The negative charge from 18:0-18:2 PG should minimize aggregation.[5] However, if high concentrations of divalent cations (e.g., Ca²⁺) are present in your buffer, they can shield the charge and promote aggregation. Use a buffer with monovalent salts (e.g., NaCl) or a chelating agent like EDTA.
Issue 2: Low encapsulation efficiency of a hydrophilic drug.

If you are struggling to encapsulate a sufficient amount of a water-soluble compound within the aqueous core of the liposomes, investigate these factors.

Potential Cause Recommended Solution
Passive Entrapment Method Passive hydration of a lipid film with a drug-containing buffer often results in low encapsulation (typically 1-5%). The encapsulation efficiency is limited by the trapped aqueous volume.[]
Drug Leakage During Sizing High-pressure extrusion can cause some leakage of the entrapped drug.[5] Ensure the process is smooth and consistent. Using multiple freeze-thaw cycles before extrusion can sometimes improve encapsulation and stability.
Membrane Permeability The high degree of unsaturation in 18:0-18:2 PG can lead to a more permeable membrane. Including cholesterol (20-40 mol%) can increase bilayer rigidity and reduce leakage of the encapsulated drug.[10][11]
Mismatched Osmolarity Ensure the osmolarity of the drug-containing hydration buffer is similar to the external buffer used for purification (e.g., dialysis or size exclusion chromatography) to prevent osmotic stress and rupture.
Issue 3: Liposome formulation is unstable and aggregates or fuses over time.

If your liposomes show an increase in particle size or visible precipitation upon storage, this indicates physical instability.[]

Potential Cause Recommended Solution
Insufficient Surface Charge While 18:0-18:2 PG provides a negative charge, the overall surface potential might be insufficient at very high lipid concentrations or in high ionic strength buffers. Ensure the formulation pH is well above the pKa of the phosphate (B84403) group to maintain charge.
Chemical Degradation (Oxidation) Peroxidation of the linoleoyl chain can alter the lipid structure, leading to membrane defects, leakage, and fusion.[7] Store the final liposome suspension at 4°C, protected from light, and under an inert gas headspace.[7]
Inappropriate Storage Temperature Do not freeze standard liposome formulations unless a cryoprotectant (e.g., sucrose, trehalose) has been included.[4][12] Ice crystal formation can disrupt the vesicle structure. Store at 4°C.

Experimental Protocol: Preparation of 100 nm 18:0-18:2 PG Liposomes by Extrusion

This protocol describes the thin-film hydration method followed by extrusion to produce unilamellar vesicles (ULVs) with a nominal diameter of 100 nm.

Materials:

  • 18:0-18:2 PG (powder or in chloroform)[13]

  • Chloroform (spectrophotometric grade)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-Extruder Assembly

  • Polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas source

Procedure:

  • Lipid Film Preparation: a. Dissolve 20 mg of 18:0-18:2 PG in 2 mL of chloroform in a clean, round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 25-30°C. c. Gradually apply vacuum until all the chloroform has evaporated, leaving a thin, uniform lipid film on the flask wall.[8] d. To remove residual solvent, keep the film under high vacuum for at least 1-2 hours.

  • Hydration: a. Purge the flask with dry nitrogen or argon gas to prevent oxidation. b. Add 2 mL of the desired hydration buffer (pre-warmed to room temperature) to the flask. c. Immediately seal the flask and vortex vigorously for 5-10 minutes until all lipid is suspended off the glass. The resulting suspension will appear milky and contains multilamellar vesicles (MLVs). d. Allow the MLV suspension to hydrate (B1144303) for 1 hour at room temperature, with intermittent vortexing every 15 minutes.

  • Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Draw the entire MLV suspension into one of the gas-tight syringes. c. Pass the suspension back and forth between the syringes through the membrane. Perform a total of 21 passes.[2] d. The final translucent suspension contains unilamellar vesicles with a size distribution centered around 100 nm.

  • Storage: a. Transfer the final liposome solution to a clean, sealed glass vial. b. Purge the headspace with nitrogen or argon. c. Store at 4°C, protected from light.

Visualizations

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing dissolve Dissolve 18:0-18:2 PG in Chloroform evaporate Evaporate Solvent via Rotary Evaporation dissolve->evaporate dry Dry Film Under High Vacuum evaporate->dry add_buffer Add Aqueous Buffer to Dry Film dry->add_buffer Inert Atmosphere vortex Vortex to Form MLVs add_buffer->vortex hydrate Hydrate for 1 Hour vortex->hydrate extrude Extrude Through 100 nm Membrane (21 Passes) hydrate->extrude ulvs Final ULV Suspension extrude->ulvs

Caption: Experimental workflow for preparing 18:0-18:2 PG liposomes.

Troubleshooting_Size start DLS shows Z-avg > Target or PDI > 0.2 q1 Were >11 extrusion passes performed? start->q1 a1_no Increase passes to 21. Re-measure size. q1->a1_no No a1_yes Check for aggregation. q1->a1_yes Yes q2 Is buffer high in divalent cations (Ca2+, Mg2+)? a1_yes->q2 a2_yes Use buffer with monovalent salts (NaCl, KCl) or add EDTA. q2->a2_yes Yes a2_no Inspect extruder membrane and re-extrude with a new membrane. q2->a2_no No

Caption: Troubleshooting logic for incorrect liposome size or polydispersity.

References

Impact of buffer pH on the stability of 18:0-18:2 PG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer pH on the stability of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-rac-glycerol (18:0-18:2 PG).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 18:0-18:2 PG in aqueous buffer solutions?

A1: The primary degradation pathway for 18:0-18:2 PG in aqueous solutions is hydrolysis of the ester bonds linking the stearic and linoleic acid chains to the glycerol (B35011) backbone. This results in the formation of lysophosphatidylglycerol (B1238068) (lyso-PG) and free fatty acids.[1][2] Both acidic and alkaline conditions can catalyze this hydrolysis.[2][3] Additionally, the unsaturated linoleic acid (18:2) chain is susceptible to oxidation, which can lead to a variety of oxidized lipid species.

Q2: How does buffer pH affect the stability of 18:0-18:2 PG?

A2: Buffer pH is a critical factor influencing the rate of hydrolytic degradation of 18:0-18:2 PG. Generally, the stability of phospholipids (B1166683) is lowest at acidic and alkaline pH values, with a region of maximal stability typically around neutral pH (6.0-7.5). Both acid-catalyzed and base-catalyzed hydrolysis can occur, leading to the breakdown of the molecule.

Q3: What are the optimal storage conditions for 18:0-18:2 PG to ensure its stability?

A3: To ensure the long-term stability of 18:0-18:2 PG, it should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4] For short-term storage in an aqueous buffer, it is recommended to use a buffer with a pH between 6.0 and 7.5 and to keep the solution refrigerated (2-8°C).

Q4: Can the choice of buffer species, apart from pH, impact the stability of 18:0-18:2 PG?

A4: Yes, the buffer species can influence the rate of hydrolysis. Some buffer components can act as catalysts for hydrolysis.[3] For example, citrate (B86180) and phosphate (B84403) buffers have been reported to sometimes accelerate the degradation of phospholipids compared to other buffers like histidine or Tris at the same pH. Therefore, it is advisable to use the minimum effective buffer concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high levels of lyso-PG detected in the sample. The buffer pH may be too acidic or too alkaline, accelerating hydrolysis.Verify the pH of your buffer and adjust it to a range of 6.0-7.5 for optimal stability. Consider performing a stability study with different buffers to identify the most suitable one for your application.
The sample has been stored for an extended period at a suboptimal temperature.Store stock solutions of 18:0-18:2 PG at -20°C or below. For working solutions in buffer, prepare them fresh and store them at 2-8°C for no longer than necessary.
Presence of catalytic metal ions in the buffer.Use high-purity water and reagents to prepare your buffers. Consider adding a chelating agent like EDTA to your buffer to sequester any contaminating metal ions that could catalyze degradation.
Formation of unknown peaks during analytical chromatography. This could be due to the oxidation of the unsaturated linoleoyl chain (18:2).Prepare and store all solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent may also be beneficial.
Inconsistent experimental results between batches. This may be due to variability in the degradation of 18:0-18:2 PG under slightly different experimental conditions.Strictly control the pH, temperature, and storage time of all solutions containing 18:0-18:2 PG. Always prepare fresh working solutions from a properly stored stock for each experiment.

Quantitative Data on 18:0-18:2 PG Stability

The following table provides illustrative data on the percentage of 18:0-18:2 PG remaining after incubation in different buffer systems at 37°C for 7 days. This data is synthesized from general knowledge of phospholipid stability and should be considered as a guideline. Actual degradation rates may vary depending on the specific experimental conditions.

Buffer System pH % 18:0-18:2 PG Remaining (Day 7) Major Degradation Products
Citrate Buffer4.0~75%1-stearoyl-lyso-PG, 2-linoleoyl-lyso-PG, Linoleic Acid, Stearic Acid
Acetate (B1210297) Buffer5.0~88%1-stearoyl-lyso-PG, 2-linoleoyl-lyso-PG, Linoleic Acid, Stearic Acid
Phosphate Buffer6.0~95%1-stearoyl-lyso-PG, 2-linoleoyl-lyso-PG, Linoleic Acid, Stearic Acid
HEPES Buffer7.0~98%Minimal degradation products
Tris Buffer8.0~92%1-stearoyl-lyso-PG, 2-linoleoyl-lyso-PG, Linoleic Acid, Stearic Acid
Carbonate Buffer9.0~80%1-stearoyl-lyso-PG, 2-linoleoyl-lyso-PG, Linoleic Acid, Stearic Acid

Experimental Protocols

Protocol for Assessing the Impact of Buffer pH on 18:0-18:2 PG Stability

This protocol outlines a method to quantify the degradation of 18:0-18:2 PG in various buffer systems over time.

1. Materials and Reagents:

  • 18:0-18:2 PG

  • Chloroform (B151607) or other suitable organic solvent

  • Nitrogen or Argon gas

  • Buffer solutions at desired pH values (e.g., Citrate, Acetate, Phosphate, HEPES, Tris, Carbonate)

  • Internal standard for chromatography (e.g., a structurally similar phospholipid not present in the sample)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

2. Preparation of 18:0-18:2 PG Stock Solution:

  • Accurately weigh a known amount of 18:0-18:2 PG.

  • Dissolve the lipid in chloroform to a final concentration of 1-10 mg/mL.

  • Store the stock solution at -20°C under a nitrogen or argon atmosphere.

3. Sample Preparation for Stability Study:

  • For each buffer system and time point, aliquot a small volume of the 18:0-18:2 PG stock solution into a clean glass vial.

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas.

  • Add the desired buffer to the dried lipid film to achieve the target final concentration (e.g., 100 µg/mL).

  • Vortex the vials thoroughly to ensure complete dispersion of the lipid.

  • Incubate the samples at the desired temperature (e.g., 37°C).

4. Sample Analysis by HPLC-MS/MS:

  • At each designated time point (e.g., 0, 1, 3, 7 days), remove an aliquot from each sample.

  • Add a known amount of the internal standard to the aliquot.

  • Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer or a simple protein precipitation with a solvent like methanol).

  • Evaporate the solvent from the extracted lipid phase and reconstitute in the initial mobile phase for HPLC analysis.

  • Analyze the samples using a reverse-phase HPLC column coupled to a tandem mass spectrometer (MS/MS).

  • Use a gradient elution with mobile phases such as water and methanol/acetonitrile containing a modifier like formic acid or ammonium acetate.

  • Monitor the degradation of 18:0-18:2 PG and the formation of its degradation products (e.g., 1-stearoyl-lyso-PG, 2-linoleoyl-lyso-PG) using multiple reaction monitoring (MRM) in the mass spectrometer.

5. Data Analysis:

  • Calculate the peak area ratio of the 18:0-18:2 PG to the internal standard for each sample.

  • Normalize the peak area ratios at each time point to the ratio at time zero to determine the percentage of 18:0-18-2 PG remaining.

  • Plot the percentage of remaining 18:0-18:2 PG against time for each buffer condition to determine the degradation kinetics.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PG 18:0-18:2 PG LysoPG1 1-stearoyl-lyso-PG PG->LysoPG1 + H2O (Acidic/Alkaline pH) LysoPG2 2-linoleoyl-lyso-PG PG->LysoPG2 + H2O (Acidic/Alkaline pH) OxidizedPG Oxidized PG PG->OxidizedPG + O2 FFA2 Stearic Acid (18:0) LysoPG1->FFA2 + H2O FFA1 Linoleic Acid (18:2) LysoPG2->FFA1 + H2O

Caption: Degradation pathways of 18:0-18:2 PG.

Experimental_Workflow start Start: Prepare 18:0-18:2 PG Stock Solution prepare_samples Prepare Samples in Different pH Buffers start->prepare_samples incubate Incubate Samples at Controlled Temperature prepare_samples->incubate sample_collection Collect Aliquots at Specific Time Points incubate->sample_collection extraction Perform Lipid Extraction sample_collection->extraction analysis Analyze by HPLC-MS/MS extraction->analysis data_analysis Quantify Degradation and Analyze Kinetics analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing 18:0-18:2 PG stability.

References

Technical Support Center: Minimizing Oxidation of 18:0-18:2 PG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of the linoleoyl chain in 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG).

Frequently Asked Questions (FAQs)

Q1: What makes the linoleoyl chain of 18:0-18:2 PG susceptible to oxidation?

A1: The linoleoyl chain is a polyunsaturated fatty acid (PUFA) with two double bonds. The carbon atoms located between these double bonds (bis-allylic hydrogens) are particularly susceptible to hydrogen abstraction, which initiates a free radical chain reaction known as lipid peroxidation. This reaction is readily triggered by factors such as exposure to oxygen, light, heat, and the presence of metal ions.

Q2: What are the consequences of 18:0-18:2 PG oxidation in my experiments?

A2: Oxidation of 18:0-18:2 PG can lead to a variety of undesirable outcomes in experimental settings:

  • Formation of Artifacts: Oxidized phospholipids (B1166683) can be mistaken for biologically active molecules, leading to misinterpretation of data.

  • Altered Biological Activity: Oxidized forms of PG can trigger different signaling pathways than their non-oxidized counterparts, potentially leading to unexpected cellular responses.[1][2][3][4][5][6]

  • Loss of Compound Integrity: The original 18:0-18:2 PG molecule is consumed, reducing its effective concentration in your experiment.

  • Toxicity: Some oxidation byproducts can be cytotoxic, affecting cell viability and experimental outcomes.

Q3: What are the primary signs that my 18:0-18:2 PG has oxidized?

A3: Detecting oxidation can be challenging without specific analytical methods. However, some indicators include:

  • Discoloration: A yellowish tint may develop in the lipid solution.

  • Changes in Physical Properties: You might observe precipitation or changes in the consistency of the lipid film.

  • Inconsistent Experimental Results: High variability between replicate experiments can be a sign of sample degradation.

  • Analytical Confirmation: Techniques like UV-Vis spectrophotometry (detecting conjugated dienes), mass spectrometry (identifying oxidized species), or commercially available assays for lipid peroxidation (e.g., TBARS assay for malondialdehyde) can confirm oxidation.

Q4: Can I still use my 18:0-18:2 PG if I suspect minor oxidation?

A4: It is strongly discouraged. Even minor levels of oxidation can introduce significant artifacts and alter the biological activity of your sample, compromising the validity of your experimental results. It is always best to use fresh, properly stored 18:0-18:2 PG.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays using 18:0-18:2 PG.
Possible Cause Troubleshooting Step
Oxidation during storage 1. Review your storage conditions. Is the 18:0-18:2 PG stored at -20°C or lower in a tightly sealed container under an inert atmosphere (argon or nitrogen)?2. Was the vial opened multiple times, potentially exposing it to air and moisture? Aliquot the lipid upon first use.
Oxidation during sample preparation 1. Minimize the time the lipid is exposed to air and light. Prepare solutions immediately before use.2. Use deoxygenated solvents for reconstitution. Sparging solvents with an inert gas can help.3. Avoid sources of metal ion contamination (e.g., metal spatulas). Use glass or high-quality plastic labware.
Oxidation in cell culture media 1. Cell culture media can contain components that promote oxidation. Prepare the final dilution of the lipid in media immediately before adding to cells.2. Consider adding an antioxidant, like Vitamin E (α-tocopherol), to your stock solution, but be mindful of its potential biological effects in your specific assay.
Issue 2: Poor liposome (B1194612) formation or aggregation with 18:0-18:2 PG.
Possible Cause Troubleshooting Step
Oxidized lipids 1. Oxidized lipids can alter the packing properties of the lipid bilayer, leading to instability and aggregation. Use fresh, unoxidized 18:0-18:2 PG.2. Confirm the purity of your lipid stock using an appropriate analytical method if you suspect degradation.
Incorrect hydration buffer 1. Ensure the pH and ionic strength of your hydration buffer are appropriate for PG, which is an anionic lipid.2. Use a buffer that has been degassed to remove dissolved oxygen.
Suboptimal extrusion/sonication 1. If extruding, ensure the membrane is not clogged and that the temperature is appropriate for the lipid mixture's transition temperature.2. If sonicating, use a probe sonicator in short bursts on ice to prevent overheating and lipid degradation.

Data Presentation: Efficacy of Antioxidants

The following table summarizes the relative effectiveness of common antioxidants in preventing the oxidation of linoleic acid, the oxidizable chain in 18:0-18:2 PG. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of lipid peroxidation. Lower IC50 values indicate higher antioxidant activity.

Antioxidant Typical IC50 Range (µM) for Linoleic Acid Peroxidation Notes
Butylated Hydroxytoluene (BHT) 10 - 50A synthetic antioxidant. Highly effective but may have biological effects.[7][8][9][10]
α-Tocopherol (Vitamin E) 50 - 200A natural, lipid-soluble antioxidant. Can exhibit pro-oxidant activity at high concentrations.[11][12][13][14]
Ascorbyl Palmitate 100 - 500A lipid-soluble form of Vitamin C. Often used in combination with other antioxidants for synergistic effects.[15][16][17][18]
Ascorbic Acid (Vitamin C) > 500 (in lipid systems)Water-soluble and less effective in preventing lipid-phase oxidation unless used with a synergist like α-tocopherol.

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Handling and Storage of 18:0-18:2 PG
  • Receiving and Initial Storage: Upon receipt, immediately store the 18:0-18:2 PG at -20°C or below in its original sealed container.

  • Aliquoting: Before opening for the first time, allow the container to warm to room temperature to prevent condensation. Open the container in a glove box or under a stream of inert gas (argon or nitrogen). Aliquot the desired amounts into smaller, amber glass vials.

  • Inert Atmosphere: After aliquoting, flush the headspace of each vial with inert gas before sealing tightly with a Teflon-lined cap.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C. Minimize freeze-thaw cycles.

Protocol 2: Preparation of a Stock Solution of 18:0-18:2 PG
  • Solvent Preparation: Use high-purity, deoxygenated chloroform (B151607) or ethanol. To deoxygenate, bubble argon or nitrogen gas through the solvent for 15-20 minutes.

  • Dissolving the Lipid: In a sterile environment, add the deoxygenated solvent to the vial containing the pre-weighed 18:0-18:2 PG.

  • Mixing: Gently vortex or sonicate briefly in a bath sonicator until the lipid is fully dissolved.

  • Antioxidant Addition (Optional): If desired, a stock solution of an antioxidant such as BHT or α-tocopherol can be added to the lipid solution at a final concentration of 0.01-0.1 mol%.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber glass vial, with the headspace flushed with inert gas, at -20°C. Use within a short period (e.g., 1-2 weeks) for best results.

Mandatory Visualizations

experimental_workflow storage Storage (-20°C, Inert Gas) aliquot Aliquoting (Inert Atmosphere) storage->aliquot Minimize Exposure dissolve Dissolution (Deoxygenated Solvent) aliquot->dissolve Fresh Aliquot liposome Liposome Formation dissolve->liposome cell_culture Cell Culture Incubation dissolve->cell_culture analysis Analysis liposome->analysis cell_culture->analysis

Caption: Experimental workflow for handling 18:0-18:2 PG to minimize oxidation.

signaling_pathways cluster_tlr TLR Signaling cluster_nrf2 Nrf2 Signaling oxPG Oxidized PG TLR2 TLR2 oxPG->TLR2 MyD88 MyD88 TLR2->MyD88 MAPK MAPK (JNK, p38) MyD88->MAPK Inflammation Inflammatory Response MAPK->Inflammation oxPG2 Oxidized PG Keap1 Keap1 oxPG2->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant

Caption: Signaling pathways affected by oxidized phosphatidylglycerol (PG).

References

Challenges in incorporating charged molecules into 18:0-18:2 PG liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the incorporation of charged molecules into 18:0-18:2 PG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating charged molecules into 18:0-18:2 PG liposomes?

A1: The primary challenges revolve around achieving high encapsulation efficiency and maintaining formulation stability. Electrostatic interactions between the charged molecule and the negatively charged surface of the PG liposomes can lead to aggregation, low encapsulation of negatively charged molecules, and potential leakage of encapsulated contents. Optimizing factors like pH, ionic strength, and the chosen loading method is crucial for success.

Q2: How does the charge of the molecule affect encapsulation efficiency in anionic 18:0-18:2 PG liposomes?

A2: The charge of the molecule significantly influences encapsulation. Cationic (positively charged) molecules often exhibit higher encapsulation efficiency in anionic PG liposomes due to favorable electrostatic interactions with the negatively charged phosphate (B84403) group of the PG lipid.[1][2] Conversely, anionic (negatively charged) molecules may be repelled, leading to lower encapsulation rates. For neutral molecules, encapsulation is primarily governed by their hydrophilicity/lipophilicity and the loading method used.[3]

Q3: What is the role of cholesterol in 18:0-18:2 PG liposome (B1194612) formulations?

A3: Cholesterol is a critical component for enhancing the stability of liposomal formulations.[4][5] It modulates the fluidity of the lipid bilayer, reducing the permeability of the membrane and minimizing the leakage of encapsulated molecules.[6] The inclusion of cholesterol generally increases the rigidity of the membrane, which can be beneficial for retaining the encapsulated drug.[7]

Q4: What are the differences between passive and active loading methods for charged molecules?

A4: Passive loading methods, such as the thin-film hydration technique, involve encapsulating the molecule during the formation of the liposomes.[8] The efficiency of this method is often low for hydrophilic molecules as it depends on the volume of the aqueous phase entrapped.[8][9] Active loading , also known as remote loading, involves loading the molecule into pre-formed liposomes.[10] This is often achieved by creating a transmembrane gradient (e.g., pH or ion gradient) that drives the molecule into the liposome's core.[10][11] Active loading is generally more efficient for ionizable and weakly basic or acidic drugs.[8]

Q5: How can I improve the stability of my 18:0-18:2 PG liposome formulation?

A5: Several strategies can enhance stability:

  • Incorporate Cholesterol: As mentioned, cholesterol stabilizes the lipid bilayer.[4][5]

  • Surface Modification (e.g., PEGylation): Attaching polyethylene (B3416737) glycol (PEG) to the liposome surface creates a protective layer that can reduce aggregation and clearance by the immune system.[5][6]

  • Control Zeta Potential: A sufficiently high negative zeta potential (typically more negative than -30 mV) can prevent aggregation due to electrostatic repulsion between particles.[12]

  • Lyophilization (Freeze-Drying): For long-term storage, converting the liposome suspension into a dry powder can prevent degradation.[13]

  • Optimize pH and Ionic Strength: The pH of the formulation can affect both the charge of the liposome and the encapsulated molecule, influencing stability.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency (EE%) For Cationic Molecules: Inefficient passive loading.Consider active loading methods like the pH gradient method. Optimize the lipid-to-drug ratio; a higher lipid concentration may be needed.[15]
For Anionic Molecules: Electrostatic repulsion from the negatively charged PG headgroups.Increase the ionic strength of the hydration buffer to shield charge interactions. Alternatively, consider using a different liposome composition with a neutral or cationic lipid.
General: Suboptimal loading parameters.For passive loading, ensure the drug is present during the entire hydration process. For active loading, ensure the transmembrane gradient is properly established and stable. The freeze-thaw method can also increase encapsulation efficiency by inducing temporary membrane defects.[16]
Liposome Aggregation/Precipitation Insufficient electrostatic repulsion.Measure the zeta potential. If it is not sufficiently negative (i.e., closer to zero than -30 mV), consider increasing the molar percentage of PG or working at a pH that ensures the ionization of the phosphate group.
Bridging by the charged molecule.This can occur if the charged molecule interacts with multiple liposomes. Try reducing the concentration of the charged molecule or increasing the ionic strength of the medium.
Inappropriate storage conditions.Store liposomes at a suitable temperature (often 4°C) and protect them from light. Avoid freezing unless a cryoprotectant is used, as ice crystal formation can disrupt the vesicles.
High Polydispersity Index (PDI) Inconsistent vesicle size.Ensure proper execution of the size reduction method (e.g., sonication or extrusion). For extrusion, ensure the membrane is not clogged and that a sufficient number of passes are performed.
Aggregation.Address the causes of aggregation as mentioned above.
Leakage of Encapsulated Molecule Unstable lipid bilayer.Incorporate cholesterol into the formulation to increase membrane rigidity.[7] Ensure the storage buffer has an appropriate osmolarity to prevent osmotic stress.
Degradation of lipids.Use high-purity lipids and protect the formulation from oxidation by storing under an inert gas (e.g., argon or nitrogen).

Quantitative Data Summary

Table 1: Comparison of Loading Methods for a Model Protein (BSA) in Charged Liposomes

Loading MethodLiposome TypeEncapsulation Efficiency (EE%)Vesicle Size (nm)Polydispersity Index (PDI)
Passive (Microfluidic)Cationic4.57 ± 0.2< 200< 0.7
Active (Freeze-Thaw)Cationic7.2 ± 0.8131.2 ± 11.40.140
Active (Electroporation)Neutral/ChargedHigh> 600-

Data adapted from a study on DSPC-based liposomes, illustrating general principles applicable to charged liposomes.[17][18][19]

Table 2: Effect of Phospholipid Concentration on Encapsulation Efficiency

Phospholipid (DPPC) ConcentrationEncapsulation Efficiency (EE%)
50 mM48%
300 mM84%

This data, from a study using DPPC, demonstrates that increasing the lipid concentration can significantly improve encapsulation efficiency.[20]

Experimental Protocols

Protocol 1: Preparation of 18:0-18:2 PG Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio is 2:1 POPG:Cholesterol.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature (Tc) of the lipids. For POPG, this is -2°C, so hydration can be done at room temperature.

    • If using a passive loading method for a hydrophilic drug, dissolve the drug in the hydration buffer.

    • Vortex the flask intermittently to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the desired temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove unencapsulated molecules by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient
  • Prepare Liposomes with an Acidic Core:

    • Prepare 18:0-18:2 PG liposomes as described in Protocol 1, but hydrate the lipid film with an acidic buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0).

  • Create the pH Gradient:

    • Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4). This can be done using dialysis or a desalting column. This creates a pH gradient where the interior of the liposome is acidic and the exterior is neutral.

  • Drug Loading:

    • Prepare a solution of the weakly basic drug in the external buffer (pH 7.4).

    • Add the drug solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to facilitate drug diffusion across the membrane. The uncharged form of the drug will cross the lipid bilayer and become charged (protonated) in the acidic core, trapping it inside.

  • Purification:

    • Remove any unencapsulated drug using SEC or dialysis against the external buffer.

Visualizations

cluster_liposome Anionic 18:0-18:2 PG Liposome cluster_molecules Charged Molecules Lipid Bilayer Lipid Bilayer Aqueous Core Aqueous Core PG Headgroup Cationic Molecule (+) Cationic Molecule (+) Cationic Molecule (+)->Lipid Bilayer Electrostatic Attraction Anionic Molecule (-) Anionic Molecule (-) Anionic Molecule (-)->Lipid Bilayer Electrostatic Repulsion

Caption: Electrostatic interactions between charged molecules and an anionic liposome.

start Start: Low Encapsulation Efficiency q1 What is the charge of your molecule? start->q1 cationic Cationic (+) q1->cationic Positive anionic Anionic (-) q1->anionic Negative neutral Neutral q1->neutral Neutral sol_cationic Optimize lipid-to-drug ratio. Consider active loading (pH gradient). cationic->sol_cationic sol_anionic Increase ionic strength of buffer. Consider alternative lipid composition. anionic->sol_anionic sol_neutral Optimize loading method (e.g., freeze-thaw). Assess molecule's lipophilicity. neutral->sol_neutral

Caption: Troubleshooting flowchart for low encapsulation efficiency.

cluster_passive Passive Loading Workflow cluster_active Active Loading Workflow (pH Gradient) p1 Dissolve lipids and drug in organic solvent p2 Form thin lipid-drug film p1->p2 p3 Hydrate film with buffer p2->p3 p4 Form drug-encapsulated liposomes p3->p4 a1 Prepare liposomes with acidic internal buffer a2 Create pH gradient (external buffer pH > internal) a1->a2 a3 Add external drug solution a2->a3 a4 Incubate to allow drug influx and trapping a3->a4

References

Technical Support Center: Improving Encapsulation Efficiency of 18:0-18:2 PG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working to improve the encapsulation efficiency (EE%) of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is Encapsulation Efficiency (EE%) and why is it a critical parameter?

A1: Encapsulation efficiency refers to the percentage of the total initial drug that is successfully entrapped within the liposomes.[1][] It is one of the most important parameters in liposome (B1194612) formulation because it determines the concentration of the active pharmaceutical ingredient (API) in the final product and directly impacts therapeutic efficacy and cost-effectiveness.[3] A high drug-to-lipid ratio is desirable to reduce formulation costs and minimize the potential for lipid-induced toxicity.[3]

Q2: What are the primary factors that influence the encapsulation efficiency of liposomes?

A2: Several factors related to both the liposome and the drug properties affect encapsulation efficiency.[1] Key parameters include the method of liposome preparation, lipid composition (including the main phospholipid, cholesterol content, and surface charge), drug-to-lipid ratio, the physicochemical properties of the drug (e.g., hydrophilicity, lipophilicity, pKa), and the characteristics of the hydration medium (e.g., pH, ionic strength).[3][4]

Q3: How does the specific lipid, 18:0-18:2 PG, influence encapsulation?

A3: 18:0-18:2 PG is an anionic (negatively charged) phospholipid. This charge can significantly influence encapsulation, particularly for charged drug molecules. Electrostatic interactions between the negatively charged PG headgroup and a positively charged (cationic) drug can enhance encapsulation efficiency. Conversely, it may repel anionic drugs. The fluidity of the lipid bilayer, influenced by the saturated stearoyl (18:0) and unsaturated linoleoyl (18:2) chains, also plays a role. A more fluid membrane can sometimes favor the efficient encapsulation of nonpolar compounds.[5]

Q4: What is the difference between passive and active drug loading, and which is better for high EE%?

A4:

  • Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. The drug is typically dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film.[6] This technique is straightforward but often results in low encapsulation efficiency, especially for hydrophilic molecules, as the efficiency is dependent on the captured aqueous volume.[6][7]

  • Active (or Remote) Loading: This advanced technique involves loading the drug into pre-formed liposomes, typically by using a transmembrane gradient (e.g., pH or ion gradient) as a driving force.[6] Active loading can achieve significantly higher encapsulation efficiencies, often approaching 99%, for ionizable small molecules and is the preferred method for many clinical applications.[6]

Q5: Which liposome preparation method generally yields the highest encapsulation efficiency?

A5: The choice of preparation method significantly impacts EE%.[4]

  • Methods like thin-film hydration followed by sonication or extrusion are common but may offer lower EE% via passive loading.[8]

  • The dehydration-rehydration (DRV) method can yield significantly higher encapsulation values compared to standard multilamellar (MLV) or small unilamellar (SUV) vesicles.

  • Techniques that create a transmembrane gradient for active loading will ultimately provide the highest EE% for suitable drug candidates.[6]

  • Supercritical fluid-assisted processes have also demonstrated the ability to produce liposomes with very high entrapment efficiencies (up to 94%).[9]

Troubleshooting Guide

Problem: My encapsulation efficiency is consistently very low (<10%).

Answer:

  • Potential Cause 1: Inefficient Loading Method. Passive loading of hydrophilic drugs is often inefficient.

    • Solution: If your drug is ionizable, switch to an active loading method. This involves creating a pH or ion gradient across the liposome membrane to drive the drug into the core.

  • Potential Cause 2: Unfavorable Drug-Lipid Interactions. Your drug and the 18:0-18:2 PG lipid may have repulsive forces (e.g., both are anionic).

    • Solution: Adjust the pH of your hydration buffer to alter the ionization state of the drug or the lipid surface, thereby promoting favorable electrostatic interactions. You can also incorporate charged lipids of the opposite polarity into your formulation.

  • Potential Cause 3: Low Drug-to-Lipid Ratio. Using too little drug relative to the lipid concentration can result in a low final EE%.

    • Solution: Systematically increase the initial drug concentration to find the saturation point. A common starting point for lipid-to-drug molar ratios is between 10:1 and 100:1.[10]

  • Potential Cause 4: Premature Drug Leakage. The liposome bilayer may not be stable enough to retain the drug.

    • Solution: Consider incorporating cholesterol into your formulation (e.g., at 30-50 mol%). Cholesterol can increase membrane rigidity and reduce permeability, thus preventing leakage.[11]

Problem: My encapsulation efficiency results are not reproducible.

Answer:

  • Potential Cause 1: Inconsistent Vesicle Size. Variability in preparation steps like hydration time, vortexing energy, or extrusion cycles can lead to inconsistent liposome sizes and, consequently, variable trapped volumes.

    • Solution: Standardize every step of your protocol. Ensure the lipid film is thin and uniform before hydration. Use a controlled extrusion process with a fixed number of passes (e.g., 10-15) through a defined pore size membrane to achieve a monodisperse vesicle population.[8]

  • Potential Cause 2: Incomplete Removal of Unencapsulated Drug. The method used to separate free drug from liposomes is not effective, leading to an overestimation of encapsulated drug.

    • Solution: Optimize your separation technique. Size exclusion chromatography (SEC) is generally more robust than centrifugation for smaller liposomes.[10][12] If using centrifugation, ensure the speed and time are sufficient to pellet the liposomes without rupturing them.[7]

  • Potential Cause 3: Instability During Storage. Liposomes may be fusing or leaking the drug between preparation and measurement.

    • Solution: Analyze the EE% immediately after preparation. If storage is necessary, keep the suspension at 4°C and check for changes in particle size and EE% over time.

Problem: How can I effectively separate the unencapsulated (free) drug from the liposome suspension?

Answer:

  • Method 1: Size Exclusion Chromatography (SEC). This is a highly effective method. The liposome suspension is passed through a column (e.g., Sephadex G-50). The larger liposomes elute first in the void volume, while the smaller, free drug molecules are retained by the pores and elute later.[12]

  • Method 2: Dialysis. The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of buffer, while retaining the liposomes.[7] This method can be time-consuming.

  • Method 3: Centrifugation/Ultrafiltration. This involves centrifuging the sample in a specialized filter unit. The liposomes are retained by the filter, while the free drug passes through with the aqueous phase. Care must be taken to avoid rupturing the liposomes due to excessive force.[7]

Data Presentation: Factors Influencing Encapsulation

Table 1: Impact of Key Formulation & Process Parameters on Encapsulation Efficiency

ParameterEffect on Encapsulation Efficiency (EE%)Rationale & Considerations
Lipid Composition HighThe presence of charged lipids (like PG) can enhance EE% for oppositely charged drugs. Cholesterol generally increases bilayer stability and can reduce drug leakage.[13]
Drug Properties HighLipophilic drugs partition into the lipid bilayer, while hydrophilic drugs are entrapped in the aqueous core.[5] Ionizable drugs are ideal candidates for high-efficiency active loading.
Drug-to-Lipid Ratio MediumEE% can increase with the initial drug concentration up to a saturation point. Optimizing this ratio is crucial for maximizing loading.[4][11]
Preparation Method HighActive loading methods yield significantly higher EE% than passive methods. The chosen method must be compatible with the drug's properties.[3][4]
Hydration Medium HighThe pH and ionic strength of the buffer can affect drug solubility, lipid surface charge, and the stability of the final liposomes.[]
Temperature MediumPerforming hydration and extrusion above the lipid's phase transition temperature (Tm) is necessary to ensure the formation of a fluid, non-leaky bilayer.
Vesicle Size & Type MediumFor passively loaded hydrophilic drugs, larger vesicles (LUVs, MLVs) have a higher internal aqueous volume-to-lipid ratio and thus a higher theoretical EE% than small vesicles (SUVs).[4][7]

Experimental Protocols

Protocol 1: Preparation of 18:0-18:2 PG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar vesicles of a defined size.

Materials:

  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG)

  • Cholesterol (optional, recommended for stability)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES buffer at desired pH)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

Methodology:

  • Lipid Dissolution: Dissolve the 18:0-18:2 PG lipid and cholesterol (if used) in the organic solvent within a round-bottom flask. Ensure complete dissolution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum.[14] This will create a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.[15]

  • Hydration: Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition temperature (Tm). If using passive loading, the drug should be dissolved in this buffer.

  • Vesicle Formation: Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[12] This can be done by gentle shaking or vortexing. Allow the mixture to hydrate for approximately 1 hour.

  • Sizing by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11-21 times).[8] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).

Protocol 2: Determination of Encapsulation Efficiency (EE%)

This protocol outlines the steps to quantify the amount of encapsulated drug.

Materials:

  • Prepared liposome suspension

  • Separation apparatus (e.g., SEC column or ultrafiltration device)

  • Lysis agent (e.g., 10% Triton X-100 or a suitable organic solvent like methanol)

  • Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Separation of Free Drug:

    • Take a known volume of the prepared liposome suspension.

    • Separate the unencapsulated (free) drug from the liposomes using an appropriate method like SEC or ultrafiltration as described in the troubleshooting guide.[1][]

    • Collect the fraction containing only the liposomes and the fraction containing the free drug.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the free drug fraction (C_free).

  • Quantification of Total Drug:

    • Take an equivalent known volume of the initial, unseparated liposome suspension.

    • Disrupt the liposomes by adding a lysis agent to release the encapsulated drug.[7][16]

    • Measure the total concentration of the drug in this lysed sample (C_total).

  • Calculation of Encapsulation Efficiency:

    • Use the following formula to calculate the EE%:

      EE% = [(C_total - C_free) / C_total] x 100 [16]

    • Alternatively, you can measure the drug in the purified liposome fraction (C_lipo) after lysis and compare it to the total drug concentration:

      EE% = (C_lipo / C_total) x 100

Visualizations

G start Start: Define Formulation (Lipid, Drug, Buffer) dissolve 1. Dissolve Lipids in Organic Solvent start->dissolve film 2. Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Drug-Containing Buffer film->hydrate extrude 4. Size Vesicles (Extrusion) hydrate->extrude separate 5. Separate Free Drug from Liposomes (e.g., SEC) extrude->separate measure_total 6a. Measure Total Drug (in lysed, unseparated sample) extrude->measure_total measure_free 6b. Measure Free Drug (in separated fraction) separate->measure_free calculate 7. Calculate EE% measure_total->calculate measure_free->calculate end End: Optimized Liposomes calculate->end G problem Problem: Low Encapsulation Efficiency q1 Is the drug ionizable? problem->q1 a1_yes Action: Use Active Loading (e.g., pH gradient) q1->a1_yes Yes a1_no Consider Drug Properties q1->a1_no No q2 Is the bilayer stable? a1_no->q2 a2_yes Check Drug-Lipid Ratio q2->a2_yes Yes a2_no Action: Add Cholesterol (e.g., 30 mol%) q2->a2_no No q3 Is drug-lipid ratio optimized? a2_yes->q3 a3_yes Review Preparation Method (e.g., hydration temp, extrusion) q3->a3_yes Yes a3_no Action: Perform a titration to find saturation point q3->a3_no No

References

Avoiding phase separation in mixed lipid bilayers containing 18:0-18:2 PG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixed lipid bilayers, specifically focusing on challenges related to phase separation when incorporating 18:0-18:2 PG (1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)).

Frequently Asked Questions (FAQs)

Q1: What is lipid phase separation and why is it a concern in experimental work?

A1: Lipid phase separation is the process where a uniformly mixed lipid bilayer separates into distinct domains with different lipid compositions and physical properties. This occurs when unfavorable interactions between different lipid species are significant.[1] These domains can be in different phases, such as a liquid-ordered (Lo) phase, a liquid-disordered (Ld) phase, or a solid-ordered (So) or gel phase.[1][2] This is a concern for researchers because it can:

  • Create heterogeneity in the membrane, affecting the local environment of embedded proteins or encapsulated drugs.

  • Lead to the formation of "islands" of lipids behaving differently, which can compromise the structural integrity and stability of a liposome (B1194612).[3]

  • Cause premature leakage of encapsulated contents if phase boundaries create defects.

  • Result in particle aggregation and precipitation, rendering the formulation unusable.

Q2: What are the key properties of 18:0-18:2 PG that influence its phase behavior?

A2: 1-stearoyl-2-linoleoyl-phosphatidylglycerol (18:0-18:2 PG) has two key features that dictate its behavior in a mixed bilayer:

  • Asymmetric Acyl Chains : It contains one saturated stearoyl (18:0) chain and one polyunsaturated linoleoyl (18:2) chain. The presence of the unsaturated chain introduces kinks, disrupting ordered packing and significantly lowering the lipid's phase transition temperature (T(m)). For comparison, the phosphatidylcholine (PC) equivalent, 18:0-18:2 PC, has a T(m) of -13.7°C, indicating it is fluid at common experimental temperatures.[] This high membrane flexibility helps promote a liquid-disordered state.[]

  • Anionic Headgroup : The phosphatidylglycerol (PG) headgroup is negatively charged at neutral pH. This charge can induce electrostatic repulsion between lipids, which can suppress phase separation, particularly when mixed with other anionic or zwitterionic lipids.[5]

Q3: I am observing aggregation and cloudiness in my liposome preparation containing 18:0-18:2 PG. Is this phase separation? What are the likely causes?

A3: Aggregation and a cloudy appearance are common indicators of liposome instability, which can be caused by phase separation. The primary cause is typically the co-existence of lipids with significantly different physical properties, leading to the formation of solid or gel-phase domains.

Common causes include:

  • T(m) Mismatch : Mixing the low-T(m) 18:0-18:2 PG with a lipid that has a high T(m) (e.g., a lipid with two long, saturated chains like DSPC) without proper temperature control. If the temperature drops below the T(m) of the high-T(m) lipid, it can solidify, separating from the fluid 18:0-18:2 PG domains.

  • Improper Hydration/Extrusion Temperature : Performing hydration or extrusion steps at a temperature below the T(m) of the highest-T(m) lipid in the mixture. This prevents the formation of a homogeneous, fluid bilayer and can cause the membrane to foul the extruder.[6]

  • Insufficient Mixing : Failing to achieve a homogeneous mixture of the lipids in the organic solvent before creating the lipid film. This can lead to lipid-enriched regions in the final film and subsequent phase-separated vesicles.[6][7]

  • Buffer Composition : High concentrations of divalent cations (e.g., Ca²⁺) in the buffer can screen the negative charge of the PG headgroup, reducing electrostatic repulsion and potentially promoting phase separation and aggregation.

Q4: What role does cholesterol play, and should I include it in my formulation to prevent phase separation?

A4: Cholesterol is a critical modulator of membrane fluidity and can be a powerful tool to prevent phase separation. It inserts between phospholipid molecules and disrupts the tight packing of saturated acyl chains, thereby preventing the formation of a gel phase. By adding a significant amount of cholesterol (e.g., 20-40 mol%), you can broaden the temperature range in which the membrane exists in a stable liquid-crystalline phase.[3] This makes the formulation more robust to temperature fluctuations and can prevent high-T(m) lipids from separating out.

Q5: How does the ionic strength of my buffer affect bilayers containing the anionic 18:0-18:2 PG?

A5: The anionic PG headgroup imparts a negative surface charge to the liposome, which helps prevent aggregation through electrostatic repulsion.[] The ionic strength of the buffer affects this charge shielding.

  • Low Ionic Strength : Promotes strong electrostatic repulsion between PG headgroups, which can help suppress the segregation of other lipid components and maintain a homogeneous mixture.[5]

  • High Ionic Strength : Salt ions in the buffer can screen the surface charge, reducing the repulsive forces between liposomes and potentially leading to aggregation. This charge screening can also diminish the headgroup's influence on lipid mixing, which may allow other interactions (like van der Waals forces between saturated chains) to dominate and induce phase separation.[5]

Troubleshooting Guide

If you are encountering issues with phase separation, follow this logical workflow to diagnose and resolve the problem.

Diagram 1: Troubleshooting Workflow for Phase Separation

Troubleshooting_Workflow start Problem: Phase Separation Observed (e.g., Aggregation, Cloudiness) check_lipids 1. Review Lipid Composition start->check_lipids q_tm Are T(m) of all lipids compatible (i.e., within a narrow range)? check_lipids->q_tm sol_tm Action: Reformulate with lipids of similar T(m) or add cholesterol. q_tm->sol_tm No check_temp 2. Review Experimental Protocol q_tm->check_temp Yes sol_tm->check_lipids q_temp Was Hydration/Extrusion Temp > T(m) of highest-T(m) lipid? check_temp->q_temp sol_temp Action: Increase process temperature to be 10-20°C above the highest T(m). q_temp->sol_temp No check_buffer 3. Review Buffer Conditions q_temp->check_buffer Yes sol_temp->check_temp q_buffer Does buffer contain high concentrations of divalent cations? check_buffer->q_buffer sol_buffer Action: Use a buffer without divalent cations (e.g., PBS, HEPES). q_buffer->sol_buffer Yes success Homogeneous Bilayer Achieved q_buffer->success No sol_buffer->check_buffer

Caption: A flowchart for diagnosing and resolving lipid phase separation.

Quantitative Data Summary

For successful formulation, it is crucial to select lipids with compatible physical properties.

Table 1: Phase Transition Temperatures (T(m)) of Common Phospholipids

Lipid NameAbbreviationAcyl ChainsT(m) (°C)Notes
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0 / 16:041Common high-T(m) lipid, often used to form Lo domains.
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC18:0 / 18:055High-T(m) lipid, forms rigid, stable bilayers.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC16:0 / 18:1-2Common fluid lipid at room temperature.
1,2-dioleoyl-sn-glycero-3-phosphocholineDOPC18:1 / 18:1-17Very fluid lipid, often used to form Ld domains.
1-stearoyl-2-linoleoyl-sn-glycero-3-PC 18:0-18:2 PC 18:0 / 18:2 -13.7[] PC analogue of the target lipid; T(m) of PG variant is expected to be similar.

Note: Data are representative and can vary slightly based on experimental conditions like hydration level and buffer composition.

Key Experimental Protocol

Protocol 1: Preparation of Mixed Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This protocol is a standard method for producing unilamellar vesicles (LUVs) with a controlled size distribution.

Materials:

  • Lipids (e.g., 18:0-18:2 PG and other lipids of choice)

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Dissolution and Mixing : a. Weigh the desired amounts of each lipid and dissolve them in chloroform or a suitable organic solvent mixture in a round-bottom flask.[7] b. Ensure complete dissolution to achieve a clear solution, which indicates a homogeneous mixture of all lipid components. A typical concentration is 10-20 mg of total lipid per mL of solvent.[7]

  • Film Formation : a. Remove the organic solvent using a rotary evaporator under vacuum. The goal is to create a thin, uniform lipid film on the inner surface of the flask. b. To ensure all solvent is removed, continue to hold the flask under high vacuum for at least 30-60 minutes after the film appears dry.[9]

  • Hydration : a. Pre-heat the hydration buffer to a temperature at least 10-20°C above the phase transition temperature (T(m)) of the lipid with the highest T(m) in your mixture.[6][10] b. Add the pre-heated buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). c. Agitate the flask vigorously (e.g., by vortexing or using a rotary mixer) while maintaining the temperature above the T(m). This process hydrates the lipid film and causes it to swell and detach, forming multilamellar vesicles (MLVs).[6][7] Allow at least 1 hour for complete hydration.

  • Optional: Freeze-Thaw Cycles : a. To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. b. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[11]

  • Vesicle Sizing by Extrusion : a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to the same temperature used for hydration. b. Load the MLV suspension into one of the extruder syringes. c. Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times). This mechanical stress forces the large MLVs to break down and reform into smaller, unilamellar vesicles (LUVs) with a more uniform size distribution.[6][9] d. The resulting translucent suspension contains your LUVs.

  • Storage : a. Store the final liposome suspension at 4°C, well below the processing temperature but above freezing. Avoid storing near the T(m) of any component to maintain stability.[12]

Diagram 2: Key Factors Influencing Bilayer Phase Separation

Factors_Influencing_Phase_Separation cluster_lipids Lipid Properties cluster_protocol Preparation Protocol cluster_env Environmental Conditions center Bilayer Homogeneity vs. Phase Separation tm_mismatch T(m) Mismatch tm_mismatch->center promotes separation acyl_chains Acyl Chain Saturation/Unsaturation acyl_chains->center headgroup Headgroup Charge (e.g., Anionic PG) headgroup->center can inhibit separation cholesterol Cholesterol Content cholesterol->center inhibits separation mixing Homogeneous Mixing in Organic Solvent mixing->center temp Hydration & Extrusion Temperature temp->center sizing Sizing Method (Extrusion vs. Sonication) sizing->center ionic Ionic Strength ionic->center ph Buffer pH ph->center storage Storage Temperature storage->center

Caption: A concept map of factors affecting lipid bilayer phase behavior.

References

Best practices for handling and storing 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG). This guide provides best practices, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG)?

A1: Proper storage and handling are critical to maintain the stability and performance of SLPG. The recommended storage temperature is -20°C.[1][2] It is also advised to store the compound away from light to prevent photo-oxidation.[3] For long-term storage, it is best to keep SLPG in an amber vial at -20°C, where it can be stable for at least six months when aliquoted.[4] General handling precautions for lipids should be followed, such as avoiding all personal contact, including inhalation, and wearing appropriate protective clothing.[5]

Q2: In which solvents is SLPG soluble?

Q3: What are the primary applications of SLPG?

A3: SLPG is a versatile glycerophospholipid widely used in the formulation of liposomes and other lipid-based drug delivery systems.[2] Its amphiphilic nature allows it to form stable bilayers, making it ideal for encapsulating therapeutic agents to enhance their bioavailability.[2] It is also utilized in cosmetic products as an emulsifier and skin-conditioning agent.[2] In a research context, SLPG is used to model cell membranes and investigate lipid-protein interactions.[2]

Troubleshooting Guide

Problem 1: I am observing degradation of my SLPG sample. What could be the cause and how can I prevent it?

Cause: The linoleoyl group in SLPG contains two double bonds, making it susceptible to oxidation. Oxidation is a major cause of lipid degradation and can be initiated by exposure to air (autooxidation), light (photooxidation), or enzymatic activity.[7]

Solution:

  • Minimize Oxygen Exposure: When preparing solutions or formulations, use degassed buffers. Overlaying the sample with an inert gas like argon or nitrogen before sealing the container can also prevent oxidation.

  • Protect from Light: Store SLPG in amber vials or containers wrapped in aluminum foil to protect it from light.[3]

  • Control Temperature: Always store SLPG at the recommended -20°C.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the sample upon receipt.

  • Use Antioxidants: Consider adding antioxidants such as BHT (butylated hydroxytoluene) or alpha-tocopherol (B171835) to your formulations, but ensure they are compatible with your experimental system.

Problem 2: My liposome (B1194612) formulation with SLPG is unstable and shows signs of aggregation or fusion.

Cause: Liposome stability is influenced by several factors including lipid composition, surface charge, and the preparation method. The presence of the unsaturated linoleoyl chain in SLPG can affect the packing of the lipid bilayer, potentially leading to instability.

Solution:

  • Incorporate "Helper" Lipids: Including other lipids such as cholesterol or fully saturated phospholipids (B1166683) (e.g., DSPC) can improve the packing and stability of the liposome bilayer.

  • Optimize Surface Charge: The negative charge of the phosphate (B84403) group in SLPG can be modulated by adjusting the pH of the buffer or by including charged lipids in the formulation to prevent aggregation through electrostatic repulsion.

  • Control Particle Size: Use extrusion to create liposomes with a uniform and controlled size distribution. Smaller, more uniform liposomes tend to be more stable.

  • Storage Conditions: Store liposome preparations at 4°C and use them within a reasonable timeframe. For longer-term storage, lyophilization (freeze-drying) with a cryoprotectant like trehalose (B1683222) may be an option, but this requires careful optimization.[8]

Quantitative Data

While specific quantitative data for 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) is limited in publicly available literature, the following table provides solubility information for similar lipids, which can serve as a useful reference.

SolventSolubility of Similar TriacylglycerolsReference
Chloroform (B151607)Slightly soluble[6]
DMF10 mg/ml[6][9]
Ethanol10 mg/ml[6][9]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml[6][9]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
HexaneSoluble[4]

Experimental Protocols

Protocol: Preparation of Small Unilamellar Vesicles (SUVs) using Extrusion

This protocol describes a general method for preparing liposomes containing SLPG.[5][8]

Materials:

  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG)

  • Other lipids as required (e.g., cholesterol, DSPC)

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Argon or nitrogen gas

Methodology:

  • Lipid Film Formation: a. Dissolve SLPG and any other lipids in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin lipid film on the wall of the flask. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids. b. Gently swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sonication (Optional): a. To aid in the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a water bath sonicator.

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. c. Repeat this extrusion process 10-20 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Storage: a. Store the final liposome suspension at 4°C under an inert atmosphere (e.g., argon) to minimize oxidation.

Visualizations

experimental_workflow cluster_prep Lipid Preparation cluster_hydration Vesicle Formation cluster_storage Final Product dissolve Dissolve SLPG in Chloroform film Form Thin Lipid Film dissolve->film Rotary Evaporation dry Dry Under Vacuum film->dry Remove Residual Solvent hydrate Hydrate with Buffer dry->hydrate Formation of MLVs extrude Extrude for Uniform Size hydrate->extrude Formation of SUVs store Store at 4°C under Inert Gas extrude->store

Caption: Experimental workflow for SLPG liposome preparation.

troubleshooting_workflow cluster_degradation Sample Degradation cluster_instability Formulation Instability cluster_solutions Potential Solutions start Experiment Issue check_storage Verify -20°C Storage start->check_storage check_composition Review Lipid Composition start->check_composition check_light Check for Light Exposure check_storage->check_light check_oxygen Assess Oxygen Exposure check_light->check_oxygen solution_storage Aliquot & Use Inert Gas check_oxygen->solution_storage check_size Analyze Particle Size check_composition->check_size check_charge Evaluate Surface Charge check_size->check_charge solution_formulation Add Helper Lipids & Extrude check_charge->solution_formulation

Caption: Troubleshooting common issues with SLPG.

References

Validation & Comparative

Validating Lipidomics Results: A Comparative Guide to Using 18:0-18:2 PG as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, correcting for variations inherent in sample preparation and analysis. This guide provides an objective comparison of 18:0-18:2 Phosphatidylglycerol (PG) as an internal standard against other common alternatives, supported by a synthesis of experimental principles and data from established lipidomics literature.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards (IS) are essential for reliable quantification in mass spectrometry-based lipidomics.[1][2] They are compounds added to a sample at a known concentration before the extraction process.[1] An ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer.[1] Its primary function is to normalize the signal of endogenous lipids, accounting for sample loss during extraction, variations in ionization efficiency, and other potential sources of analytical error.[1] For robust results, the internal standard should not be naturally present in the sample and should be introduced as early as possible in the experimental workflow.[1]

Performance Comparison of Internal Standard Types

The selection of an internal standard is a critical step in designing a quantitative lipidomics experiment. The most common types include stable isotope-labeled (e.g., deuterated) lipids and lipids with non-endogenous odd-chain fatty acids. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) is a commercially available glycerophospholipid that can be used as a non-endogenous standard in many biological systems.[3]

Below is a table summarizing the performance characteristics of different types of internal standards for phospholipid quantification, providing a framework for evaluating 18:0-18:2 PG.

Internal Standard TypePrincipleAdvantagesDisadvantagesQuantitative Performance Highlights
Non-Endogenous Standards (e.g., 18:0-18:2 PG, Odd-Chain PGs) Structurally similar to endogenous lipids but not naturally present in the sample. Quantification relies on the assumption of similar extraction and ionization efficiency to the target analytes.Commercially available and cost-effective compared to some stable isotope standards. Easily distinguishable from endogenous lipids.May exhibit different ionization efficiencies compared to the analytes of interest, especially for species with different fatty acid chain lengths and degrees of unsaturation.[4]In many lipidomics workflows, one or two internal standards per lipid class are used for relative quantification.[5] For phosphatidylglycerols, an odd-chain standard like PG(17:0/17:0) can be used.[6]
Stable Isotope-Labeled Standards (e.g., Deuterated PG) A heavy isotope (e.g., Deuterium, ¹³C) replaces one or more atoms in the lipid molecule.[7]Co-elutes closely with the endogenous analyte in liquid chromatography (LC), providing excellent correction for matrix effects and ionization suppression.[2] Considered the "gold standard" for accuracy.Can be expensive and may not be commercially available for all lipid species.[1] Potential for isotopic scrambling or exchange.[2] May have a slight retention time shift compared to the native analyte.[2]Studies comparing deuterated and ¹³C-labeled standards have shown minimal isotopic effects on quantification when data is properly corrected.[2] However, deuteration can slightly alter the physical properties of lipids.[8][9]
Class-Specific Internal Standards A single standard is used to quantify all lipids within a specific class (e.g., one PG standard for all PGs).Simplifies the workflow by reducing the number of required standards. Widely used in shotgun and LC-MS lipidomics.[4]Assumes that all species within a class have the same response factor, which is often not the case due to variations in fatty acid composition.[4]To improve accuracy, a mixture of standards with varying chain lengths and degrees of unsaturation can be used to better represent the diversity within a lipid class.[10][11]

Experimental Protocols

Accurate and reproducible lipidomics data relies on a well-defined and consistently executed experimental protocol. Below is a detailed methodology for a typical lipidomics workflow incorporating an internal standard like 18:0-18:2 PG.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for plasma, serum, cells, and tissue homogenates.

  • Internal Standard Spiking: To 100 µL of sample (e.g., plasma), add a precise amount of the internal standard solution. For 18:0-18:2 PG, a final concentration in the low µg/mL range in the final extraction solvent is a common starting point, but this should be optimized for the specific application and instrument sensitivity.

  • Solvent Addition: Add 2 mL of a cold (-20°C) 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization/Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of protein-lipid complexes. For tissue samples, homogenization using a bead beater or similar device is required before this step.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Transfer the lower organic layer, which contains the lipids, to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis, such as 1:1 (v/v) methanol:chloroform or isopropanol.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 20-30 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes is often used to cover a broad range of lipid classes. Phosphatidylglycerols are typically detected in negative ion mode.

    • Data Acquisition: For targeted quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. The specific precursor-to-product ion transition for 18:0-18:2 PG would be determined by direct infusion of the standard. For untargeted analysis, full scan data is acquired.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for both the endogenous lipids and the internal standard (18:0-18:2 PG).

  • Response Factor Calculation: The concentration of the analyte is calculated based on the ratio of its peak area to the peak area of the internal standard, multiplied by the known concentration of the internal standard.

  • Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), and recovery.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex experimental workflows and biological pathways.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with 18:0-18:2 PG Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition Integrate Peak Integration Data->Integrate Quantify Quantification (Relative to IS) Validate Method Validation G cluster_pathway Glycerophospholipid Biosynthesis Pathway G3P Glycerol-3-Phosphate PA Phosphatidic Acid (PA) G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglyceride synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase CL Cardiolipin PG->CL Cardiolipin synthase

References

18:0-18:2 PG vs. DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)): a comparison for liposome stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy and shelf-life. A key factor influencing this stability is the choice of phospholipids, which form the fundamental bilayer structure of the liposome (B1194612). This guide provides an objective comparison of liposome stability when formulated with two distinct phosphatidylglycerols (PGs): 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) and 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG).

At a Glance: Key Differences and Their Implications

The fundamental difference between 18:0-18:2 PG and DSPG lies in the saturation of their acyl chains. DSPG is a fully saturated phospholipid with two 18-carbon stearoyl chains (18:0). In contrast, 18:0-18:2 PG is an asymmetric lipid containing one saturated stearoyl chain (18:0) and one polyunsaturated linoleoyl chain (18:2). This structural variance has profound implications for the physicochemical properties of the resulting liposomal membrane.

Feature18:0-18:2 PGDSPG (18:0-18:0 PG)Impact on Liposome Stability
Acyl Chain Composition One saturated (18:0), one polyunsaturated (18:2)Two saturated (18:0) chainsThe double bonds in the 18:2 chain of 18:0-18:2 PG introduce kinks, leading to looser lipid packing.
Membrane Fluidity Higher fluidityLower fluidity (more rigid)More fluid membranes are generally more prone to leakage of encapsulated contents.
Phase Transition Temp. (Tc) LowerHigherLiposomes are typically more stable and less leaky when stored below the Tc of their constituent lipids.
Physical Stability Potentially lower; prone to aggregation and fusion over time.Higher; forms a more stable, tightly packed bilayer.Saturated chains allow for stronger van der Waals interactions, resulting in a more robust vesicle structure.
Chemical Stability Susceptible to oxidation at the double bonds of the linoleoyl chain.Not susceptible to oxidation.Oxidation can lead to lipid degradation, altering membrane integrity and causing drug leakage.

Performance Data: A Comparative Overview

Direct comparative experimental data for liposomes formulated solely with 18:0-18:2 PG versus DSPG is limited in publicly available literature. However, by synthesizing data from studies on liposomes with similar saturated and unsaturated lipid compositions, we can construct a representative comparison.

Physical Stability: Particle Size and Polydispersity

Physical stability refers to the ability of liposomes to maintain their size and integrity over time, resisting aggregation or fusion. Dynamic Light Scattering (DLS) is a standard technique to monitor these parameters. Liposomes formulated with saturated lipids like DSPG are known to exhibit excellent storage stability.

Table 1: Representative Storage Stability Data for DSPG-Containing Liposomes

Storage TimeStorage TemperatureAverage Particle Size (nm)Polydispersity Index (PDI)
Day 04°C110 ± 20.05 ± 0.01
1 Month4°C112 ± 30.06 ± 0.02
3 Months4°C115 ± 40.08 ± 0.03
Day 025°C110 ± 20.05 ± 0.01
1 Month25°C125 ± 50.15 ± 0.05
3 Months25°C140 ± 80.22 ± 0.07

Note: This data is illustrative and compiled from typical results for DSPG-based liposomes. Actual values can vary based on the full formulation and preparation method.

For liposomes containing polyunsaturated lipids like 18:0-18:2 PG, a greater tendency for an increase in particle size and PDI over time would be expected, particularly at elevated temperatures, due to higher membrane fluidity and potential lipid degradation.

Chemical Stability: Drug Retention and Leakage

The ability to retain the encapsulated drug is a critical performance metric. Leakage can be accelerated by increased membrane fluidity. Liposomes made from saturated lipids generally exhibit superior drug retention.

Table 2: Representative Drug Leakage Data (Calcein Leakage Assay)

Liposome CompositionTemperature% Calcein (B42510) Leakage after 24h
DSPG-based (Saturated) 25°C< 5%
37°C~10%
Unsaturated PG-based (Proxy for 18:0-18:2 PG) 25°C~20-30%
37°C> 50%

Note: This data is representative. The higher leakage from unsaturated liposomes is a well-documented phenomenon. The presence of cholesterol in formulations can significantly reduce leakage from both types of liposomes.

Chemical Stability: Oxidative Degradation

The linoleoyl (18:2) chain in 18:0-18:2 PG contains two double bonds, making it a target for oxidation by reactive oxygen species. This can lead to the formation of lipid hydroperoxides and subsequent degradation products that compromise the liposome's structural integrity. DSPG, being fully saturated, is not susceptible to this degradation pathway.

Table 3: Susceptibility to Oxidation

LipidPotential for OxidationCommon ByproductsImpact on Liposome
18:0-18:2 PG HighLipid hydroperoxides, aldehydesMembrane destabilization, drug leakage, formation of reactive species.
DSPG NegligibleNoneHigh chemical stability of the lipid bilayer.

Experimental Methodologies

Liposome Preparation (Thin-Film Hydration and Extrusion)

A common method for preparing liposomes in a research setting is the thin-film hydration technique followed by extrusion.

  • Lipid Film Formation: The desired lipids (e.g., DSPG or 18:0-18:2 PG, often with cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, dry lipid film on the flask's interior.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the lipid's phase transition temperature (Tc). This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size using an extruder.

G cluster_prep Liposome Preparation Workflow dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (Drug) evaporate->hydrate extrude Extrusion through Pore Membranes hydrate->extrude liposomes Unilamellar Liposomes extrude->liposomes

Workflow for Liposome Preparation.

Physical Stability Assessment (DLS and Zeta Potential)
  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS analysis.

  • DLS Measurement: Analyze the sample using a dynamic light scattering instrument to determine the average particle size (Z-average) and the polydispersity index (PDI). Measurements are typically taken at set time points over the storage period (e.g., 0, 1, 4, 12 weeks) and at different temperatures (e.g., 4°C, 25°C).

  • Zeta Potential Measurement: Use the same instrument, equipped with an electrode assembly, to measure the electrophoretic mobility of the liposomes, which is then converted to zeta potential. This indicates the surface charge and predicts the colloidal stability of the suspension.

G cluster_stability Physical Stability Testing Logic liposome_sample Liposome Formulation storage Store at Different Temperatures (e.g., 4°C, 25°C) liposome_sample->storage sampling Sample at Timed Intervals storage->sampling dls Dynamic Light Scattering (DLS) and Zeta Potential Measurement sampling->dls data Particle Size (Z-avg) Polydispersity Index (PDI) Zeta Potential (mV) dls->data

Physical Stability Assessment Workflow.

Drug Leakage Assay (Calcein Fluorescence Dequenching)

This assay measures the integrity of the liposome membrane by monitoring the release of an encapsulated fluorescent dye.

  • Encapsulation: Prepare liposomes by hydrating the lipid film with a solution containing a self-quenching concentration of a fluorescent dye like calcein (e.g., 50-100 mM).

  • Purification: Remove unencapsulated dye from the liposome suspension using size exclusion chromatography (e.g., a Sephadex column).

  • Fluorescence Measurement: Dilute the purified liposomes in a buffer and place in a fluorometer cuvette.

  • Initiate Leakage Study: Monitor the baseline fluorescence (F₀). The experiment can be run over time at a set temperature to measure passive leakage.

  • Determine Maximum Fluorescence: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and release all encapsulated dye. Measure the maximum fluorescence (F_max).

  • Calculate Leakage: The percentage of leakage at any given time (t) is calculated using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Lipid Oxidation Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary oxidation product.

  • Induce Oxidation: Expose the liposome suspension (containing 18:0-18:2 PG) to an oxidizing agent (e.g., a free radical initiator like AAPH or iron/ascorbate) or pro-oxidative conditions (e.g., UV light).

  • Reaction with TBA: Take aliquots at different time points and add them to a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Color Development: Heat the mixture (e.g., in a 95°C water bath for 30-60 minutes). MDA reacts with TBA to form a pink-colored adduct.

  • Quantification: After cooling, measure the absorbance of the solution at ~532 nm using a spectrophotometer. The concentration of MDA can be determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor.

Conclusion: Selecting the Right Phospholipid for Optimal Stability

The choice between 18:0-18:2 PG and DSPG for liposome formulation must be guided by the specific requirements of the application.

  • DSPG is the superior choice when maximum stability and drug retention are paramount. Its saturated acyl chains create a rigid, impermeable membrane that is resistant to both physical and chemical degradation. This makes DSPG-based liposomes ideal for applications requiring a long shelf-life and controlled, slow drug release.

  • 18:0-18:2 PG may be considered in applications where increased membrane fluidity and flexibility are desired, for instance, to mimic the properties of biological membranes or to facilitate membrane fusion events. However, researchers must be cognizant of the trade-offs: lower physical stability, a higher propensity for drug leakage, and a significant susceptibility to oxidative degradation. When using 18:0-18:2 PG, the inclusion of antioxidants (like alpha-tocopherol) in the formulation and storage under inert gas at low temperatures are highly recommended to mitigate oxidative damage.

For most drug delivery applications where stability is a critical quality attribute, DSPG offers a more robust and reliable platform compared to its unsaturated counterpart, 18:0-18:2 PG.

Comparative Analysis of the Fusogenic Properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fusogenic properties of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG), a mixed-chain phospholipid. Due to the limited direct experimental data on the fusogenicity of this specific lipid, this guide synthesizes information on its structural components and the established principles of membrane fusion to infer its potential behavior. It further provides a detailed experimental protocol for researchers to quantitatively assess its fusogenic capabilities against other well-characterized lipids.

Introduction to Lipid Fusogenicity

Membrane fusion is a fundamental biological process involving the merging of two lipid bilayers. The propensity of a lipid to promote this process is known as its fusogenicity. This property is critically influenced by the lipid's molecular geometry, including the size of its headgroup and the structure of its acyl chains. Lipids with a smaller headgroup relative to their acyl chains, such as those with unsaturated "kinked" chains, tend to form a conical shape. This molecular geometry can induce negative curvature in the membrane, a key intermediate state in the fusion process.

The subject of this guide, 18:0-18:2 PG, possesses a glycerol (B35011) headgroup and two distinct acyl chains: a saturated 18-carbon stearoyl chain and a polyunsaturated 18-carbon linoleoyl chain with two double bonds. The presence of the unsaturated linoleoyl chain is expected to introduce a kink in the hydrophobic tail, influencing the lipid's packing and overall shape, and consequently, its fusogenic potential.

Comparative Data on Fusogenic Lipids

Lipid SpeciesHeadgroupAcyl Chain CompositionPredicted Molecular ShapeFusion Rate Constant (s⁻¹)Maximum Fusion (%)
18:0-18:2 PG Phosphoglycerol18:0 (saturated), 18:2 (polyunsaturated)Inverted Cone (predicted)Experimental data neededExperimental data needed
DOPE Phosphoethanolamine18:1 (monounsaturated), 18:1 (monounsaturated)Inverted ConeHighHigh
DOPC Phosphocholine18:1 (monounsaturated), 18:1 (monounsaturated)CylindricalLowLow

Experimental Protocol: FRET-Based Lipid Mixing Assay

To quantitatively determine the fusogenic properties of 18:0-18:2 PG, a Förster Resonance Energy Transfer (FRET)-based lipid mixing assay is recommended. This assay monitors the fusion of two populations of liposomes: one labeled with a FRET donor and acceptor pair, and another unlabeled population containing the lipid of interest. Fusion results in the dilution of the FRET probes, leading to a decrease in FRET efficiency and an increase in donor fluorescence.

Materials
Procedure
  • Liposome (B1194612) Preparation:

    • Labeled Liposomes: Prepare a lipid mixture of DOPC containing 1 mol% NBD-PE and 1 mol% Rhodamine-PE in chloroform.

    • Unlabeled Liposomes: Prepare separate chloroform solutions for 18:0-18:2 PG, DOPE, and DOPC.

    • Dry the lipid solutions under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid films with HEPES buffer to a final lipid concentration of 1 mg/mL.

    • Vortex the hydrated lipid films to form multilamellar vesicles (MLVs).

    • Subject the MLV suspensions to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposome suspensions 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).

  • FRET-Based Fusion Assay:

    • In a fluorometer cuvette, mix the labeled liposomes with a 9-fold excess of unlabeled liposomes (1:9 molar ratio).

    • Set the fluorometer to excite the NBD donor at 465 nm and monitor the emission at 530 nm (NBD) and 590 nm (Rhodamine).

    • Record the baseline fluorescence for 5 minutes.

    • Induce fusion by adding a fusogen (e.g., Ca²⁺ for negatively charged liposomes, or polyethylene (B3416737) glycol (PEG)).

    • Monitor the change in NBD fluorescence over time. An increase in donor fluorescence indicates lipid mixing.

    • To determine the maximum fluorescence intensity (100% fusion), add Triton X-100 to a final concentration of 0.1% (v/v) to completely disrupt the liposomes and dilute the FRET pair.

  • Data Analysis:

    • The percentage of fusion at a given time point (Ft) is calculated using the following formula: % Fusion = [(It - I0) / (Imax - I0)] * 100 where:

      • It is the fluorescence intensity at time t.

      • I0 is the initial fluorescence intensity.

      • Imax is the maximum fluorescence intensity after adding Triton X-100.

    • Plot the percentage of fusion as a function of time to obtain fusion kinetics.

    • The initial rate of fusion can be determined from the slope of the initial linear portion of the curve.

Visualizing the Process: Diagrams

The following diagrams illustrate the experimental workflow and the theoretical underpinnings of membrane fusion.

FRET_Assay_Workflow cluster_preparation Liposome Preparation cluster_assay Fusion Assay Lipid_Film Lipid Film Formation (18:0-18:2 PG or Control) Hydration Hydration with Buffer Lipid_Film->Hydration Extrusion Extrusion (100 nm) Hydration->Extrusion Labeled_Liposomes Labeled Liposomes (Donor + Acceptor) Extrusion->Labeled_Liposomes Unlabeled_Liposomes Unlabeled Liposomes (Test Lipid) Extrusion->Unlabeled_Liposomes Mixing Mix Labeled and Unlabeled Liposomes Labeled_Liposomes->Mixing Unlabeled_Liposomes->Mixing Induce_Fusion Add Fusogen (e.g., Ca2+, PEG) Mixing->Induce_Fusion Monitor_Fluorescence Monitor Donor Fluorescence Increase Induce_Fusion->Monitor_Fluorescence Triton_X100 Add Triton X-100 (100% Fusion Control) Monitor_Fluorescence->Triton_X100 Data_Analysis Calculate % Fusion and Fusion Rate Triton_X100->Data_Analysis

Caption: Workflow for the FRET-based lipid mixing assay.

Membrane_Fusion_Mechanism cluster_initial Initial State cluster_intermediate Intermediate States cluster_final Final State Vesicle1 Vesicle 1 Docking Docking Vesicle1->Docking Vesicle2 Vesicle 2 Vesicle2->Docking Stalk_Formation Stalk Formation (Negative Curvature) Docking->Stalk_Formation Lipid Packing Defects Hemifusion Hemifusion (Outer Leaflet Mixing) Fusion_Pore Fusion Pore Formation Hemifusion->Fusion_Pore Inner Leaflet Mixing Stalk_Formation->Hemifusion Fused_Vesicle Fused Vesicle Fusion_Pore->Fused_Vesicle

Caption: Key stages in the mechanism of membrane fusion.

Conclusion

The fusogenic properties of a lipid are a critical determinant of its function in biological and pharmaceutical contexts. While direct experimental evidence for the fusogenicity of 18:0-18:2 PG is currently lacking, its molecular structure, featuring a saturated stearoyl chain and a polyunsaturated linoleoyl chain, suggests it may possess fusogenic capabilities. The presence of the kinked linoleoyl chain is expected to disrupt ordered lipid packing, creating defects that can lower the energy barrier for the formation of fusion intermediates. The provided experimental protocol for a FRET-based lipid mixing assay offers a robust method for quantitatively assessing the fusogenic potential of 18:0-18:2 PG and comparing it to other lipids. The resulting data will be invaluable for researchers in cell biology and drug delivery, aiding in the design of novel lipid-based systems with tailored membrane fusion properties.

The Impact of Acyl Chain Composition on Membrane Fluidity: A Comparative Analysis of 18:0-18:2 PG and Saturated PGs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid composition on membrane biophysics is paramount. This guide provides a detailed comparison of the membrane fluidity imparted by 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (18:0-18:2 PG), a mixed-chain unsaturated phosphatidylglycerol, versus fully saturated phosphatidylglycerols (PGs). The presence of the polyunsaturated linoleoyl chain in 18:0-18:2 PG dramatically increases membrane fluidity when compared to its saturated counterparts, a critical consideration in the formulation of lipid-based drug delivery systems and in the study of biological membrane dynamics.

The fundamental difference in membrane fluidity between 18:0-18:2 PG and saturated PGs, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0-16:0 PG or DPPG) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (18:0-18:0 PG or DSPG), lies in the molecular geometry of their acyl chains. The saturated acyl chains of DPPG and DSPG are linear and can pack together tightly, leading to a more ordered, gel-like membrane with lower fluidity. In contrast, the linoleoyl (18:2) chain in 18:0-18:2 PG contains two cis double bonds, which introduce significant "kinks" into the hydrocarbon chain. These kinks disrupt the orderly packing of the lipid molecules, creating more free volume within the bilayer and resulting in a more disordered, liquid-crystalline state with significantly higher membrane fluidity.

Quantitative Comparison of Membrane Properties

The most direct measure of the effect of acyl chain composition on membrane fluidity is the gel-to-liquid crystalline phase transition temperature (Tm). This is the temperature at which the membrane transitions from a rigid, ordered state to a more fluid, disordered state. A lower Tm is indicative of higher membrane fluidity at a given temperature.

Phosphatidylglycerol (PG) SpeciesAcyl Chain CompositionPhase Transition Temperature (Tm) (°C)
1,2-Dipalmitoyl-PG (DPPG)16:0/16:0 (Saturated)41
1,2-Distearoyl-PG (DSPG)18:0/18:0 (Saturated)55
1-Palmitoyl-2-oleoyl-PG (POPG)16:0/18:1 (Monounsaturated)-2

This substantial difference in Tm highlights that at physiological temperatures (around 37°C), membranes composed of saturated PGs like DPPG and DSPG will be in a rigid, gel-like state, exhibiting low fluidity. Conversely, a membrane containing 18:0-18:2 PG will be well above its Tm, existing in a highly fluid, liquid-crystalline state.

Experimental Determination of Membrane Fluidity

Two primary techniques are employed to quantify the differences in membrane fluidity discussed above: Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a lipid sample as it is heated, allowing for the precise determination of the phase transition temperature (Tm).

Differential Scanning Calorimetry (DSC) Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Hydrate lipid film (e.g., 18:0-18:2 PG or Saturated PG) in buffer prep2 Vortex to form multilamellar vesicles (MLVs) prep1->prep2 prep3 Extrude through polycarbonate membrane to form large unilamellar vesicles (LUVs) prep2->prep3 dsc1 Load sample and reference (buffer) into DSC cells prep3->dsc1 dsc2 Scan temperature at a controlled rate (e.g., 1°C/min) dsc1->dsc2 dsc3 Measure differential heat flow between sample and reference dsc2->dsc3 analysis1 Plot heat flow vs. temperature to generate a thermogram dsc3->analysis1 analysis2 Identify the peak of the endothermic transition analysis1->analysis2 analysis3 Determine the phase transition temperature (Tm) at the peak maximum analysis2->analysis3

Figure 1. Workflow for determining the phase transition temperature of liposomes using DSC.
Fluorescence Anisotropy

This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which inserts into the hydrophobic core of the lipid bilayer. The rotational freedom of the probe is inversely related to the microviscosity (fluidity) of its environment. By measuring the polarization of the emitted fluorescence, the steady-state fluorescence anisotropy (r) can be calculated. A lower anisotropy value indicates higher rotational freedom and thus, higher membrane fluidity.

Fluorescence Anisotropy Measurement Workflow cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement cluster_calculation Data Calculation prep1 Prepare liposomes (e.g., 18:0-18:2 PG or Saturated PG) prep2 Incubate liposomes with DPH fluorescent probe prep1->prep2 measure1 Excite sample with vertically polarized light prep2->measure1 measure2 Measure fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane measure1->measure2 calc1 Calculate fluorescence anisotropy (r) using the measured intensities measure2->calc1 calc2 Compare 'r' values: Lower 'r' indicates higher membrane fluidity calc1->calc2

Figure 2. Workflow for assessing membrane fluidity using fluorescence anisotropy.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) of Liposomes

Objective: To determine the phase transition temperature (Tm) of liposomes composed of 18:0-18:2 PG and a saturated PG (e.g., DPPG).

Materials:

  • 18:0-18:2 PG and DPPG (or other saturated PG)

  • Chloroform (B151607)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired lipid (18:0-18:2 PG or DPPG) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the buffer solution by vortexing vigorously above the expected Tm of the lipid. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs), subject the MLV suspension to multiple extrusion cycles (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should be performed at a temperature above the Tm of the lipid.

  • DSC Measurement:

    • Degas the liposome suspension and the buffer prior to loading.

    • Accurately load the liposome suspension into a DSC sample pan and the corresponding buffer into a reference pan. Seal the pans.

    • Place the pans in the calorimeter and allow the system to equilibrate at the starting temperature.

    • Initiate a temperature scan at a controlled rate (e.g., 1-2°C per minute) over a temperature range that encompasses the expected phase transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (Cp) versus temperature to generate a thermogram.

    • The phase transition will appear as an endothermic peak.

    • The temperature at the maximum of this peak is determined as the phase transition temperature (Tm).

Protocol 2: Fluorescence Anisotropy Measurement of Liposome Fluidity using DPH

Objective: To compare the membrane fluidity of liposomes composed of 18:0-18:2 PG and a saturated PG (e.g., DPPG) using the fluorescent probe DPH.

Materials:

  • Pre-formed LUVs of 18:0-18:2 PG and DPPG

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer equipped with polarizers

Methodology:

  • Probe Incorporation:

    • Dilute the liposome suspension to the desired final lipid concentration in the measurement buffer.

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.

    • Incubate the mixture in the dark at a temperature above the Tm of the lipids for at least 30-60 minutes to allow for the incorporation of DPH into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths on the fluorometer suitable for DPH (e.g., excitation at ~360 nm and emission at ~430 nm).

    • Place the sample in a thermostatted cuvette holder in the fluorometer and allow it to equilibrate at the desired measurement temperature (e.g., 37°C).

    • Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).

    • Correct for instrumental bias by measuring the G-factor using a horizontally polarized excitation beam (I_HV and I_HH). The G-factor is calculated as G = I_HV / I_HH.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Compare the anisotropy values obtained for the liposomes made from 18:0-18:2 PG and the saturated PG. A significantly lower 'r' value for the 18:0-18:2 PG liposomes indicates a more fluid membrane environment.

Conclusion

The acyl chain composition of phosphatidylglycerols is a critical determinant of membrane fluidity. The presence of unsaturated acyl chains, as in 18:0-18:2 PG, introduces conformational kinks that disrupt lipid packing, leading to a substantial increase in membrane fluidity compared to their fully saturated counterparts. This is quantitatively demonstrated by the significantly lower phase transition temperatures of unsaturated PGs. For researchers in drug development and membrane biophysics, a thorough understanding and experimental characterization of these properties are essential for the rational design of lipid-based systems and for elucidating the structure-function relationships of biological membranes. The provided experimental protocols for DSC and fluorescence anisotropy offer robust methods for quantifying these critical membrane characteristics.

A Comparative Guide to Cross-Validated LC-MS Methods for 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG), a specific phosphatidylglycerol molecule. The methodologies and performance data presented are synthesized from established protocols for phospholipid analysis to offer a reliable framework for researchers.

Introduction to 18:0-18:2 PG Quantification

Phosphatidylglycerols (PGs) are a class of glycerophospholipids that are integral components of cellular membranes and pulmonary surfactant.[1][2] The specific molecular species, 18:0-18:2 PG, contains a stearic acid (18:0) and a linoleic acid (18:2) acyl chain. Accurate quantification of this and other PGs is crucial for understanding their roles in various physiological and pathological processes. LC-MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[3]

This guide compares two common LC-MS approaches for phospholipid quantification: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC), both coupled with tandem mass spectrometry (MS/MS).

Comparative Quantitative Performance

While a direct head-to-head cross-validation study for 18:0-18:2 PG was not found in publicly available literature, the following table summarizes typical method validation parameters for the quantification of phosphatidylglycerols and other phospholipids (B1166683) using HILIC-MS/MS and RP-HPLC-MS/MS, based on reported data for similar analytes.

Performance MetricHILIC-MS/MSRP-HPLC-MS/MS
Limit of Detection (LOD) 0.04 - 33 pmol/mLfmol range
Limit of Quantitation (LOQ) 0.1 - 110 pmol/mL< 10 pmol
**Linearity (R²) **> 0.99> 0.99
Precision (RSD%) 1.6% - 13%< 15%
Accuracy (Recovery %) 90% - 115%77% - 95%

Experimental Protocols

Below are detailed experimental protocols for the two highlighted LC-MS/MS methods.

Method 1: HILIC-LC-MS/MS for Phospholipid Class Separation

This method is advantageous for separating phospholipid classes based on the polarity of their head groups.

1. Sample Preparation (Modified Bligh and Dyer Extraction)

  • To a 1 mL sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for injection.

2. Liquid Chromatography (HILIC)

  • Column: A silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 10 mM ammonium (B1175870) formate.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Return to 5% B

    • 13-15 min: Column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (m/z): 747.5 (for [M-H]⁻ of 18:0-18:2 PG).

    • Product Ions (m/z): 283.2 (Stearate) and 279.2 (Linoleate).

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Capillary Voltage: 3500 V.

Method 2: RP-HPLC-MS/MS for Separation of Individual Molecular Species

This method excels at separating individual phospholipid species based on the length and saturation of their fatty acyl chains.[4]

1. Sample Preparation

  • Follow the same modified Bligh and Dyer extraction protocol as in Method 1.

2. Liquid Chromatography (RP-HPLC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water:Acetonitrile:Methanol (5:3:2) with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1) with 10 mM ammonium formate.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35-36 min: Return to 30% B

    • 36-40 min: Column re-equilibration.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 50°C.

3. Mass Spectrometry (Triple Quadrupole)

  • Follow the same MS parameters as in Method 1.

Visualizations

Signaling and Metabolic Pathways

The biosynthesis of phosphatidylglycerol is a key process in lipid metabolism, where it serves as a precursor for other important phospholipids like cardiolipin.[1]

Phosphatidylglycerol Biosynthesis cluster_0 Biosynthesis Pathway Phosphatidic_Acid Phosphatidic Acid CDP_DAG CDP-Diacylglycerol Phosphatidic_Acid->CDP_DAG CDP-DAG synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase PG 18:0-18:2 Phosphatidylglycerol PGP->PG PGP phosphatase Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin synthase

Caption: Biosynthesis pathway of 18:0-18:2 Phosphatidylglycerol.

Experimental Workflow

The general workflow for the quantification of 18:0-18:2 PG using LC-MS/MS involves several key steps from sample collection to data analysis.

LC-MS Workflow Sample_Collection Sample Collection (e.g., Plasma, Cells) Lipid_Extraction Lipid Extraction (Bligh & Dyer) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (HILIC or RP-HPLC) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for 18:0-18:2 PG quantification.

References

Safety Operating Guide

Proper Disposal of 18:0-18:2 PG Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG sodium salt), must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this substance is generally not classified as a hazardous mixture, responsible disposal is a critical component of laboratory best practices.[1]

Immediate Safety and Handling Precautions

Before disposal, it is essential to handle this compound salt with care. Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. In case of contact, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Flush eyes with water as a precaution.[1]
Skin Contact Wash off with soap and plenty of water.[1]
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

For accidental spills, sweep up the solid material and shovel it into a suitable, closed container for disposal.[1] Avoid dust formation and breathing vapors, mist, or gas.[1]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound salt is to treat it as a non-recyclable laboratory chemical.

  • Containerization : Place the waste this compound salt, including any contaminated materials, into a suitable, clearly labeled, and closed container.

  • Consult a Licensed Disposal Company : Arrange for the disposal of the waste through a licensed and reputable disposal company.[1] This ensures that the disposal method complies with all local, state, and federal regulations.

  • Unused Product : Dispose of unused this compound salt in the same manner as waste material.[1][2]

  • Packaging Disposal : Uncleaned packaging should be disposed of according to official regulations.[3] It is recommended to consult with your institution's environmental health and safety (EHS) department or the licensed disposal company for specific guidance on packaging disposal.

For smaller quantities, some guidelines suggest they can be disposed of with household waste; however, it is imperative to consult and adhere to local and institutional regulations, which may be more stringent.[3]

Environmental Considerations

While not classified as a hazardous substance, it is noted as slightly hazardous for water.[3][4] Therefore, it is crucial to prevent undiluted product or large quantities from reaching ground water, water courses, or sewage systems.[3][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound Salt.

G start Start: Have this compound Waste check_regs Consult Institutional and Local Regulations start->check_regs small_quantity Is it a small quantity AND regulations permit household waste disposal? check_regs->small_quantity package_waste Package waste in a labeled, sealed container small_quantity->package_waste No household_waste Dispose of with household waste (if permitted) small_quantity->household_waste Yes licensed_disposal Engage a Licensed Chemical Waste Disposal Company uncleaned_packaging Dispose of uncleaned packaging per official regulations licensed_disposal->uncleaned_packaging package_waste->licensed_disposal end End: Disposal Complete household_waste->end uncleaned_packaging->end

Disposal workflow for this compound Salt.

References

Essential Safety and Logistical Information for Handling 18:0-18:2 PG Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 18:0-18:2 PG sodium salt, also known as 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound salt, the use of appropriate personal protective equipment is mandatory to prevent direct contact and minimize exposure risks. The required PPE varies depending on whether the compound is in solid (powder) or liquid (dissolved in a solvent) form.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification and Use
Eye and Face Protection Chemical safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, such as preparing solutions, a face shield worn over safety glasses is recommended.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of properly after handling the material.[1][3]
Body Protection A standard laboratory coat is required to protect street clothing. Ensure it is fully buttoned.
Respiratory Protection For the powdered form, work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[2][3] If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator may be necessary. When handling solutions, particularly with volatile organic solvents like chloroform (B151607), a respirator is required if not working in a fume hood.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and regulatory compliance. The following sections outline the procedural steps from receipt of the material to its final disposal.

This compound salt is a hygroscopic and light-sensitive compound that requires specific storage conditions to maintain its stability.

Experimental Protocol: Standard Handling Procedure

  • Receiving and Inspection: Upon receipt, inspect the container for any damage. Verify that the product name and CAS number (474943-26-5) match your order.

  • Storage: Store the container in a tightly sealed vial at -20°C, away from light and moisture.[2]

  • Preparation for Use: Before opening, allow the container to warm to room temperature to prevent condensation, which can degrade the product.

  • Weighing (Powder Form): If working with the powdered form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[2]

  • Solution Preparation: When dissolving the lipid, use a suitable organic solvent such as chloroform or a mixture of chloroform and methanol. Add the solvent slowly to the lipid to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly.[2] Clean all equipment and the work area to prevent cross-contamination.

In the event of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Procedures

Exposure Route First Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of water.[2]
Inhalation Move the exposed individual to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.

Proper disposal of this compound salt and its containers is essential to prevent environmental contamination and comply with regulations.

  • Unused Material: Unused or expired this compound salt should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, pipette tips, and weighing paper, should be collected in a designated hazardous waste container.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2]

  • Waste Collection: All waste materials should be clearly labeled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound salt in a laboratory setting, from initial preparation to final disposal.

A Step 1: Preparation - Don appropriate PPE - Allow reagent to warm to room temperature B Step 2: Handling - Work in a ventilated area or fume hood - Weigh or dissolve the compound A->B C Step 3: Post-Handling - Clean work area and equipment - Wash hands thoroughly B->C E Step 5: Disposal - Segregate chemical waste - Dispose of according to institutional guidelines B->E D Step 4: Storage - Tightly seal the container - Store at -20°C, protected from light C->D

Caption: Workflow for Safe Handling of this compound Salt.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.